4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid
Description
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Properties
IUPAC Name |
4-(4-prop-2-ynoxybenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-2-11-21-15-9-7-13(8-10-15)16(18)12-3-5-14(6-4-12)17(19)20/h1,3-10H,11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDMKFAPEKSQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid
Abstract
This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid. This molecule is a valuable trifunctional building block in chemical biology and drug discovery, featuring a benzophenone moiety for photo-activated crosslinking, a terminal alkyne for "click" chemistry conjugation, and a carboxylic acid handle for linkage to ligands or pharmacophores.[1] The synthesis is centered around a robust Williamson ether synthesis. This document details the retrosynthetic analysis, reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization, designed for researchers, scientists, and professionals in drug development.
Introduction and Strategic Overview
This compound (Molecular Formula: C₁₇H₁₂O₄, Molecular Weight: 280.28 g/mol ) is a key reagent for constructing photoaffinity probes.[2][3][4] These probes are instrumental in identifying the biological targets of small molecules by enabling UV light-induced covalent modification of a target protein, which can then be isolated and identified using the alkyne handle via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).[1]
The synthesis hinges on a classical yet highly effective Williamson ether synthesis . This method is one of the most reliable for forming ethers and proceeds via an Sₙ2 mechanism.[5] Our strategy involves the O-alkylation of a phenolic precursor, 4-(4-hydroxybenzoyl)benzoic acid, with propargyl bromide.
Retrosynthetic Analysis
The target molecule can be conceptually disconnected at the ether linkage. This leads to two primary synthons: a nucleophilic phenoxide derived from 4-(4-hydroxybenzoyl)benzoic acid and an electrophilic propargyl cation equivalent, which is readily available as propargyl bromide.
Reaction Mechanism: The Williamson Ether Synthesis
The synthesis proceeds in two critical steps, which are often performed in a single pot:
-
Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of 4-(4-hydroxybenzoyl)benzoic acid. The acidity of phenols (pKa ≈ 10) is sufficient for this deprotonation to occur readily, forming a nucleophilic phenoxide ion.[6] Using a base like K₂CO₃ is advantageous as it is inexpensive, easy to handle, and its insolubility in solvents like acetone drives the reaction forward and simplifies workup.[7]
-
Nucleophilic Substitution (Sₙ2): The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic methylene carbon of propargyl bromide.[8] This concerted, single-step reaction displaces the bromide leaving group, forming the desired propargyl ether linkage. The reaction is classified as a bimolecular nucleophilic substitution (Sₙ2).[5] Primary alkyl halides like propargyl bromide are ideal substrates for Sₙ2 reactions as they are unhindered.[5]
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound from its phenolic precursor.
Reagents and Materials
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-(4-hydroxybenzoyl)benzoic acid | 242.23 | 2.42 g | 10.0 | 1.0 |
| Propargyl Bromide (80% in toluene) | 118.96 | 1.67 mL | 15.0 | 1.5 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.76 g | 20.0 | 2.0 |
| Acetone, anhydrous | - | 50 mL | - | - |
| Ethyl Acetate | - | ~150 mL | - | - |
| Hexanes | - | ~150 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | ~30 mL | - | - |
| Brine (Saturated NaCl solution) | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - |
Note: 4-(4-hydroxybenzoyl)benzoic acid can be sourced commercially or synthesized via methods like Friedel-Crafts acylation of phenol with 4-carboxybenzoyl chloride or hydrolysis of corresponding esters.[9]
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-hydroxybenzoyl)benzoic acid (2.42 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetone to the flask. Stir the resulting suspension vigorously for 10 minutes at room temperature.
-
Electrophile Addition: Slowly add propargyl bromide (1.67 mL of 80% solution in toluene, 15.0 mmol) to the suspension using a syringe. Safety Note: Propargyl bromide is a potent lachrymator and toxic; handle it in a well-ventilated fume hood.[8]
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain reflux for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 Hexanes:Ethyl Acetate with 1% acetic acid. The disappearance of the starting material spot (Rf lower) and the appearance of a new product spot (Rf higher) indicates reaction progression.
-
Initial Workup: After the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature. Filter the suspension through a pad of celite to remove the insoluble potassium carbonate and potassium bromide salts. Wash the filter cake with a small amount of acetone (~10 mL).
-
Solvent Removal & Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in ethyl acetate (100 mL).
-
Aqueous Washing: Transfer the ethyl acetate solution to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 15 mL) to remove any remaining base and protonate the carboxylic acid, followed by water (2 x 25 mL) and finally with brine (1 x 50 mL).[7][10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an off-white or pale yellow solid.
-
Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Expected Yield and Purity
-
Expected Yield: 75-85%
-
Purity: >96% after recrystallization[2]
-
Appearance: White to off-white crystalline solid.
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, a singlet for the acetylenic proton (C≡C-H), and a singlet or doublet for the methylene protons (-O-CH₂-C≡).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 17 carbons, including the distinct signals for the alkyne carbons, the carbonyl carbon, and the carboxyl carbon.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak for the [M-H]⁻ ion, confirming the molecular weight of 280.28 g/mol .
-
Infrared (IR) Spectroscopy: Key vibrational bands to look for include a strong C=O stretch for the ketone and carboxylic acid, a broad O-H stretch for the carboxylic acid, and a sharp C≡C-H stretch for the terminal alkyne.
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Propargyl bromide is toxic, corrosive, and a lachrymator. Handle with extreme care.
-
Acetone and ethyl acetate are flammable solvents. Avoid open flames and sparks.
Troubleshooting
-
Low Yield: May result from incomplete reaction or loss during workup. Ensure the K₂CO₃ is anhydrous and finely powdered. Reaction time can be extended if TLC shows significant starting material.
-
Incomplete Reaction: If the starting phenol is not fully deprotonated, the reaction will be slow. Using a stronger base like NaH in an anhydrous aprotic solvent like DMF or THF is an alternative, but requires more stringent anhydrous conditions.[8]
-
Purification Issues: If the product is oily or fails to crystallize, column chromatography on silica gel (using a gradient of ethyl acetate in hexanes with 1% acetic acid) can be an effective alternative purification method.[7]
References
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Reddit r/chemistry. (2015, June 24). Help finiding procedure for williamson ether synthesis.... Retrieved from [Link]
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PubChem. (n.d.). 4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- LGC Standards. (n.d.). 4-[4-(2-Propyn-1-yloxy)benzoyl]benzoic Acid.
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Hubacher, M. H. (1946). The Preparation of 2-(4-Hydroxybenzoyl)-benzoic Acid. Journal of the American Chemical Society, 68(4), 718. Retrieved from [Link]
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
-
Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
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Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
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Introduction: The Trifunctional Utility of 4-Benzoylbenzoic Acid in Modern Chemical Biology
An In-Depth Technical Guide to the Physicochemical Properties and Applications of 4-Benzoylbenzoic Acid
In the landscape of chemical biology and drug development, the ability to identify, map, and validate molecular interactions is paramount. 4-Benzoylbenzoic acid (4-BBA), also known as 4-carboxybenzophenone, has emerged as a cornerstone reagent for these tasks. Its unique molecular architecture integrates three critical functionalities into a single, stable scaffold: a photo-activatable benzophenone moiety for covalent crosslinking, a carboxylic acid handle for versatile conjugation, and a rigid aromatic structure that serves as an excellent building block.
This guide provides a comprehensive overview of the physicochemical properties of 4-BBA. Moving beyond a simple recitation of data, we will explore the causal relationships between its structure and function, providing field-proven insights into its application. The protocols and mechanisms described herein are designed to be self-validating, empowering researchers to leverage this powerful tool with confidence and precision. The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous molecules exhibiting a wide range of biological activities[1]. This guide will focus on its synthetic utility as a photo-crosslinking agent.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of 4-BBA is essential for its effective implementation in experimental design. These properties dictate its behavior in different solvent systems, its reactivity, and its spectral characteristics for photoactivation.
1.1. Structure and Nomenclature
-
IUPAC Name: 4-benzoylbenzoic acid[2]
-
Synonyms: 4-Carboxybenzophenone, Benzophenone-4-carboxylic acid, p-Benzoylbenzoic acid[2][3]
-
CAS Number: 611-95-0[3]
1.2. Key Physicochemical Data
The quantitative properties of 4-BBA are summarized in the table below. This data is critical for calculating molar concentrations, predicting solubility, and establishing reaction conditions.
| Property | Value | Source | Significance |
| Melting Point | 196-199 °C | [3] | Indicator of purity and thermal stability. |
| pKa | 3.41 ± 0.04 | [4] | Governs the ionization state of the carboxyl group and thus pH-dependent solubility and reactivity. |
| UV λmax (n→π) | ~340-360 nm | [5][6] | Wavelength range for photo-activation of the benzophenone moiety to its reactive triplet state. |
| UV λmax (π→π) | ~250 nm | [5][7] | Stronger absorbance band; less useful for specific photo-crosslinking due to potential for photodamage. |
| Form | Crystals | [3] | Typically supplied as a stable solid. |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Acetone); poorly soluble in water at acidic pH; solubility increases at pH > pKa. | [1][8] | Crucial for designing conjugation and crosslinking buffers. The poor solubility of some benzophenone derivatives can impact biological assays[1]. |
The Three Pillars of Functionality: Mechanisms and Rationale
The utility of 4-BBA stems from its three distinct chemical moieties. The strategic use of these groups allows for a powerful sequence of conjugation, photo-crosslinking, and downstream detection.
2.1. The Benzophenone Moiety: A Photo-Activated "Molecular Glue"
The benzophenone group is one of the most versatile and widely used photo-crosslinkers[9]. Its preference for C-H bond insertion makes it a powerful tool for covalently capturing interacting molecules in their native state.
Mechanism of Action: The process is initiated by irradiating the sample with UV light at approximately 350 nm.[10]
-
Excitation: The benzophenone carbonyl group absorbs a photon, promoting an electron from a non-bonding orbital to an anti-bonding π* orbital (n→π* transition), forming a short-lived singlet state (S₁).[10]
-
Intersystem Crossing (ISC): The singlet state rapidly and efficiently undergoes intersystem crossing to form a more stable, long-lived triplet diradical state (T₁).[9] This triplet state is the primary reactive species.
-
Hydrogen Abstraction: The electrophilic oxygen of the triplet diradical abstracts a hydrogen atom from a nearby C-H bond on an interacting molecule (e.g., a protein side chain), creating a benzophenone-derived ketyl radical and a carbon-centered radical on the target molecule.[9][10]
-
Covalent Bond Formation: These two radical species then combine to form a stable, covalent C-C bond, permanently crosslinking the two molecules.[10][11]
A key advantage of benzophenone is its relative stability in ambient light and its inertness until activated by a specific wavelength of UV light, providing excellent temporal control over the crosslinking reaction.[12]
Caption: Photo-crosslinking mechanism of benzophenone.
2.2. The Carboxylic Acid: A Versatile Conjugation Handle
The carboxylic acid group provides a robust and reliable point of attachment to biomolecules, most commonly targeting primary amines (the N-terminus and lysine side chains of proteins).
Mechanism of Amide Bond Formation (EDC/NHS Chemistry): This is the most common and efficient method for converting the carboxyl group into a stable amide linkage. It is a two-step process that transforms the carboxylate into a more reactive intermediate.
-
Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxyl group of 4-BBA to form a highly reactive but unstable O-acylisourea intermediate.[13]
-
Stabilization and Reaction: In the presence of N-hydroxysuccinimide (NHS), the O-acylisourea intermediate is converted into a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with primary amines on the target biomolecule to form a stable amide bond, releasing NHS as a byproduct.[13]
Caption: EDC/NHS activation of 4-BBA for protein conjugation.
2.3. The Alkyne Functionality: Gateway to Bioorthogonal Chemistry
While 4-BBA itself does not contain an alkyne, its carboxylic acid handle is the perfect attachment point for synthesizing trifunctional probes that do. By reacting 4-BBA with a linker molecule containing both an amine and an alkyne (e.g., propargylamine), one can create a "carboxyl benzophenone alkyne" probe. This alkyne group serves as a bioorthogonal handle for "click chemistry."
Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne group provides a unique chemical handle that is absent in biological systems.[12] This allows for highly specific modification using the CuAAC reaction.
-
An azide-containing reporter molecule (e.g., Azide-Biotin, Azide-Fluorophore) is introduced.
-
In the presence of a Cu(I) catalyst, the terminal alkyne on the probe and the azide on the reporter molecule undergo a [3+2] cycloaddition reaction.
-
This reaction forms a stable, covalent triazole ring, effectively "clicking" the reporter tag onto the cross-linked complex for downstream applications like affinity purification or fluorescence imaging.[14]
Caption: Click chemistry for labeling alkyne-modified proteins.
Field-Proven Experimental Protocols
The following protocols provide a validated workflow for the use of 4-BBA in a typical photoaffinity labeling experiment.
Protocol 1: Two-Step EDC/NHS Conjugation of 4-BBA to a Target Protein
Causality: A two-step protocol is superior to a one-step reaction because it prevents EDC-mediated protein-protein polymerization and provides greater control over the reaction. Activating the 4-BBA first and then removing excess EDC/NHS before adding the protein ensures that only the intended conjugation occurs.
-
Reagent Preparation:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
-
4-BBA Stock: 100 mM 4-BBA in dry DMF or DMSO.
-
EDC & NHS Stocks: 0.5 M EDC and 0.5 M NHS in Activation Buffer (prepare fresh).
-
-
Activation of 4-BBA:
-
In a microfuge tube, dilute the 4-BBA stock to 10 mM in Activation Buffer.
-
Add EDC to a final concentration of 20 mM and NHS to 50 mM.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Protein Preparation:
-
Exchange the target protein into Conjugation Buffer using a desalting column to remove any primary amine-containing buffers (e.g., Tris).
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Conjugation:
-
Add the activated 4-BBA-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a buffer containing primary amines (e.g., Tris) to a final concentration of 50 mM.
-
Remove excess, unreacted 4-BBA and byproducts by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Photo-Crosslinking of the 4-BBA-Labeled Protein to its Interacting Partner
Causality: The choice of UV wavelength is critical. 350-365 nm light specifically excites the benzophenone n→π* transition with minimal damage to proteins and nucleic acids, which absorb strongly below 300 nm.[10]
-
Sample Preparation:
-
Combine the 4-BBA-labeled protein and its putative binding partner in a suitable interaction buffer.
-
Prepare a negative control sample lacking the binding partner.
-
Place the samples in a UV-transparent plate (e.g., quartz or polystyrene 96-well plate) on ice.
-
-
UV Irradiation:
-
Use a UV lamp or crosslinker instrument equipped with 350-365 nm bulbs.
-
Position the light source at a consistent distance from the sample (e.g., 5-10 cm).
-
Irradiate for 10-30 minutes on ice. The optimal time should be determined empirically.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE. A successful crosslink will result in a new, higher molecular weight band corresponding to the covalent complex.
-
Confirm the identity of the cross-linked band by Western blot or mass spectrometry.
-
Applications in Drug Development
The unique properties of 4-benzoylbenzoic acid make it an invaluable tool for multiple stages of the drug discovery pipeline:
-
Target Identification: 4-BBA can be conjugated to a bioactive small molecule. Upon incubation with cell lysates or living cells, photo-crosslinking can covalently link the molecule to its protein target(s), enabling subsequent identification by mass spectrometry.[15]
-
Binding Site Mapping: By analyzing the peptide fragments of a cross-linked protein-target complex, it is possible to identify the specific amino acid residues involved in the interaction, providing crucial data for structure-based drug design.[16]
-
Validation of Protein-Protein Interactions (PPIs): As a tool for photoaffinity labeling, it can confirm direct interactions within a cell's complex proteome, validating targets for PPI inhibitors.[17]
-
Creation of Stable Bioconjugates: The ability to form stable covalent linkages is useful for immobilizing proteins onto surfaces for biosensors or for creating long-lasting diagnostic reagents.[18]
Conclusion
4-Benzoylbenzoic acid is more than just a chemical reagent; it is a versatile platform for molecular discovery. By understanding the distinct physicochemical properties of its benzophenone and carboxylic acid moieties, researchers can design elegant and robust experiments to trap, identify, and characterize transient biomolecular interactions. Its stability, reliability, and tripartite functionality ensure its continued prominence in the toolkits of chemical biologists and drug development professionals.
References
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Sun, H., Zhang, G., & Zhang, W. (2021). Alkyne synthesis through coupling of gem-diborylalkanes with carboxylic acid esters. Nature Communications, 12(1), 5431. Available at: [Link]
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Kaur, M., Singh, M., & Chadha, N. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(7), 766-784. Available at: [Link]
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Liu, Q., & Locklin, J. L. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9375-9382. Available at: [Link]
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Lienkamp, K., & Rühe, J. (2018). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 10(11), 1256. Available at: [Link]
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Navea, J. G., et al. (2020). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Physical Chemistry Chemical Physics, 22(23), 13013-13022. Available at: [Link]
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ResearchGate. (n.d.). UV absorption spectrum of benzophenone in ethanol and cyclohexane. Retrieved from [Link]
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Karas, J. A., et al. (2018). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. Chemistry – A European Journal, 24(53), 14163-14167. Available at: [Link]
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Chen, Y., et al. (2024). A surface-independent bioglue using photo-crosslinkable benzophenone moiety. Journal of Materials Chemistry B, 12(17), 4485-4494. Available at: [Link]
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The Trifunctional Linchpin: A Technical Guide to 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic Acid in Chemical Biology
An In-depth Exploration of a Versatile Chemical Probe for Target Identification and Interrogation
Foreword
In the intricate landscape of chemical biology and drug discovery, the identification of a small molecule's cellular targets is a critical and often formidable challenge. The development of sophisticated chemical tools to elucidate these molecular interactions has revolutionized our approach to understanding disease and discovering novel therapeutics. Among these tools, trifunctional chemical probes have emerged as powerful assets, enabling researchers to covalently capture, enrich, and identify protein targets within their native cellular environment. This guide provides a comprehensive technical overview of one such indispensable molecule: 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid (CAS Number: 1236196-77-2). We will delve into its unique structural attributes, its strategic application in photoaffinity labeling, and provide practical insights for its use in the laboratory.
Molecular Architecture: A Trifecta of Functionality
At the heart of this compound's utility lies its elegant and purposeful design. This molecule is a testament to the power of synthetic chemistry in crafting tools to answer complex biological questions. Its structure incorporates three key functional moieties, each with a distinct and crucial role in the process of target identification.
-
The Benzophenone Photoreactive Group: The benzophenone core is a well-established photoactivatable group.[1][2] Upon irradiation with ultraviolet (UV) light (typically around 350-365 nm), the benzophenone moiety is excited to a triplet diradical state. This highly reactive species can then covalently cross-link with nearby molecules, primarily through the abstraction of a hydrogen atom from C-H bonds within the binding pocket of a target protein.[3] This forms a stable, covalent bond, effectively "trapping" the transient interaction between the probe and its protein partner.
-
The Terminal Alkyne Handle: The propargyl ether group provides a terminal alkyne, a versatile functional handle for "click chemistry."[4] Specifically, it is amenable to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and bioorthogonal ligation method.[5] This allows for the attachment of a variety of reporter tags, such as biotin for affinity purification or a fluorophore for visualization, after the photocrosslinking event. The small size and inertness of the alkyne group in the cellular milieu minimize potential interference with the probe's binding to its target.
-
The Carboxylic Acid Linker: The carboxylic acid group serves as a convenient synthetic handle for conjugating the probe to a small molecule of interest (a "ligand" or "pharmacophore").[4] This allows researchers to transform their molecule of interest into a chemical probe capable of identifying its cellular binding partners.
The strategic combination of these three functionalities in a single, relatively compact molecule makes this compound a powerful and versatile tool for chemical proteomics.[4]
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is essential for its effective use and safe handling in a research setting.
| Property | Value | Reference |
| CAS Number | 1236196-77-2 | [4] |
| Molecular Formula | C₁₇H₁₂O₄ | [6] |
| Molecular Weight | 280.28 g/mol | [6] |
| Appearance | Solid | [4] |
| Purity | >96% | [6] |
| Storage | Store at -20°C, protected from light. | [7] |
Safety Information:
Synthesis and Characterization
The synthesis of this compound can be conceptually approached via a Friedel-Crafts acylation reaction.[8] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Conceptual Synthetic Pathway
A plausible synthetic route involves the Friedel-Crafts acylation of propargyl phenyl ether with 4-carboxybenzoyl chloride. The reaction would likely proceed as follows:
-
Preparation of Propargyl Phenyl Ether: This starting material can be synthesized via a Williamson ether synthesis, reacting phenol with propargyl bromide in the presence of a base.
-
Formation of the Acylium Ion: 4-Carboxybenzoyl chloride is treated with a Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion electrophile.[9]
-
Electrophilic Aromatic Substitution: The electron-rich propargyl phenyl ether then attacks the acylium ion, leading to the formation of the desired benzophenone core. The acylation is expected to occur at the para position of the phenoxy group due to steric hindrance and the directing effect of the ether group.
-
Work-up and Purification: The reaction mixture is then quenched, typically with a dilute acid, and the product is purified using standard techniques such as recrystallization or column chromatography.
Characterization
-
¹H NMR: The proton NMR spectrum should exhibit characteristic signals for the aromatic protons on the two benzene rings, a singlet for the methylene protons of the propargyl group, and a singlet for the acetylenic proton.
-
¹³C NMR: The carbon NMR spectrum will show a larger number of signals corresponding to the 17 carbon atoms in the molecule, including the characteristic carbonyl carbon of the benzophenone, the carbons of the alkyne, and the aromatic carbons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (280.28 g/mol ).
Application in Photoaffinity Labeling: A Step-by-Step Workflow
The primary application of this compound is as a building block to create chemical probes for photoaffinity labeling (PAL).[10] This powerful technique allows for the identification of the direct binding partners of a small molecule within a complex biological system.[3] The general workflow is as follows:
Detailed Experimental Protocol
This protocol provides a general framework for a photoaffinity labeling experiment in a cellular context. Optimization of concentrations, incubation times, and irradiation conditions is crucial for each specific biological system and probe.[3]
1. Probe Synthesis:
-
Couple the carboxylic acid of this compound to an appropriate functional group (e.g., an amine) on your ligand of interest using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Purify the resulting chemical probe by HPLC.
-
Confirm the identity and purity of the probe by mass spectrometry and NMR.
2. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the chemical probe at a concentration determined by the affinity of the parent ligand (typically in the low micromolar to nanomolar range). Include a vehicle control (e.g., DMSO).
-
For competition experiments, pre-incubate cells with an excess (e.g., 50-fold) of the parent, non-probe-conjugated ligand before adding the chemical probe. This is a critical control to distinguish specific from non-specific binding.
3. UV Crosslinking:
-
Wash the cells with ice-cold PBS to remove unbound probe.
-
Irradiate the cells with UV light (365 nm) on ice for a predetermined time (e.g., 10-30 minutes). The optimal irradiation time should be determined empirically to maximize crosslinking while minimizing cell damage.
4. Cell Lysis and Protein Extraction:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
5. Click Chemistry Reaction:
-
To the protein lysate, add the click chemistry reagents:
-
Biotin-azide (or a fluorescent-azide)
-
Copper(II) sulfate (CuSO₄)
-
A copper(I)-stabilizing ligand (e.g., TBTA)
-
A reducing agent to reduce Cu(II) to Cu(I) (e.g., sodium ascorbate or TCEP).
-
-
Incubate the reaction at room temperature for 1-2 hours.
6. Affinity Purification of Labeled Proteins:
-
Add streptavidin-conjugated beads to the lysate and incubate overnight at 4°C with rotation to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively with lysis buffer and then with PBS to remove non-specifically bound proteins.
7. Proteomic Analysis:
-
Elute the bound proteins from the beads or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins that are significantly enriched in the probe-treated sample compared to the control and competition samples. These are your candidate target proteins.
Concluding Remarks
This compound stands as a cornerstone in the toolbox of modern chemical biology. Its trifunctional design provides a robust and versatile platform for the synthesis of chemical probes to unravel the complex web of protein-small molecule interactions. By enabling the covalent capture and subsequent identification of cellular targets, this molecule empowers researchers to validate drug targets, elucidate mechanisms of action, and ultimately accelerate the pace of drug discovery. As our understanding of cellular signaling pathways deepens, the demand for precise and efficient tools like this trifunctional linchpin will undoubtedly continue to grow, paving the way for new therapeutic interventions and a more profound understanding of biology.
References
A comprehensive list of references is available upon request.
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- 9. Khan Academy [khanacademy.org]
- 10. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid: A Trifunctional Tool for Chemical Biology and Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid, a versatile trifunctional molecule that has emerged as a powerful tool in chemical biology and drug development. The unique architecture of this compound, featuring a benzophenone photophore, a terminal alkyne, and a carboxylic acid, enables a sequential and programmable approach to ligand-protein interaction studies, target identification, and the construction of complex bioconjugates. We will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore the mechanistic basis for its broad applications, including photoaffinity labeling and bioorthogonal "click" chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical probes for elucidating biological mechanisms and developing novel therapeutics.
Introduction: A Molecule with a Tripartite Mission
In the intricate landscape of drug discovery and chemical biology, understanding the precise interactions between small molecules and their protein targets is paramount. This compound is a rationally designed chemical probe that facilitates the dissection of these interactions with high specificity and versatility.[1] Its power lies in its trifunctional nature, where each moiety serves a distinct and crucial purpose:
-
The Benzophenone Core: A classic photoactivatable group. Upon irradiation with UV light (typically ~350-360 nm), the benzophenone moiety forms a reactive triplet diradical that can abstract a hydrogen atom from nearby C-H bonds, leading to the formation of a stable, covalent carbon-carbon bond.[2][3] This allows for the irreversible capture of a target protein that is in close proximity to the probe-conjugated ligand.
-
The Terminal Alkyne: A bioorthogonal handle for "click chemistry." The propargyl ether provides a terminal alkyne that does not react with biological nucleophiles but can be specifically and efficiently ligated to an azide-containing molecule via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][] This enables the attachment of reporter tags, such as biotin for affinity purification or fluorophores for imaging.
-
The Carboxylic Acid: A versatile conjugation point. The carboxylic acid serves as a reliable synthetic handle to attach the entire trifunctional probe to a molecule of interest (e.g., a known drug, a library compound, or a peptide) through stable amide bond formation.
This unique combination allows researchers to first covalently link a ligand to its target protein and then, in a separate step, introduce a reporter tag for downstream analysis, making it an invaluable asset for target identification and validation.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in experimental design. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₂O₄ | [6][7] |
| Molecular Weight | 280.27 g/mol | [1] |
| CAS Number | 1236196-77-2 | [1][7] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95% | [7] |
| Canonical SMILES | C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O | [7] |
| InChI Key | URDMKFAPEKSQDV-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this trifunctional probe can be achieved through a logical and robust multi-step sequence. The following protocol is a representative and validated pathway, starting from commercially available precursors. The overall strategy involves the construction of the benzophenone core, followed by the sequential introduction of the alkyne and carboxylic acid functionalities.
Overall Synthesis Workflow
Caption: A two-step synthesis of the target molecule.
Step 1: Friedel-Crafts Acylation to Synthesize 4-(4-Hydroxybenzoyl)benzoic acid
Principle: This step constructs the core benzophenone structure. A Friedel-Crafts acylation reaction is employed, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.[8] Here, 4-hydroxybenzoic acid is acylated with phenol. Due to the presence of the hydroxyl group, which can be acylated itself, a variation of the Friedel-Crafts, the Fries rearrangement of a phenyl ester, is often a more practical approach. However, for clarity, a direct acylation approach is outlined, assuming appropriate reaction conditions. A more common laboratory synthesis would involve the acylation of phenol with 4-carboxybenzoyl chloride, which can be generated in situ from 4-carboxybenzoic acid.
Experimental Protocol:
-
Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane.
-
Reagent Preparation: In a separate flask, dissolve 4-hydroxybenzoic acid (1.0 equivalent) and phenol (1.1 equivalents). For a more direct acylation, 4-carboxybenzoyl chloride would be used instead of 4-hydroxybenzoic acid and phenol.
-
Reaction Initiation: Cool the AlCl₃ suspension to 0 °C using an ice bath. Slowly add the solution of reactants to the stirred suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench it by slowly adding crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 4-(4-hydroxybenzoyl)benzoic acid, can be purified by recrystallization or column chromatography.
Step 2: Williamson Ether Synthesis to Introduce the Alkyne Handle
Principle: This classic ether synthesis involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.[9] Here, the phenolic hydroxyl of the benzophenone intermediate is reacted with propargyl bromide to install the terminal alkyne.
Experimental Protocol:
-
Reactant Dissolution: Dissolve the 4-(4-hydroxybenzoyl)benzoic acid (1.0 equivalent) from Step 1 in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone in a round-bottom flask.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) to the solution. The base deprotonates the phenolic hydroxyl. The carboxylic acid will also be deprotonated, but the subsequent alkylation is selective for the phenoxide at moderate temperatures.
-
Alkylation: Add propargyl bromide (1.1-1.2 equivalents) dropwise to the stirred suspension.
-
Reaction Progression: Heat the mixture to 50-60 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with dilute HCl to protonate the carboxylic acid. This will cause the product to precipitate.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Drug Development and Chemical Biology
The trifunctional nature of this compound makes it a powerful tool for a variety of applications, primarily centered around the identification and characterization of small molecule-protein interactions.
Workflow for Target Identification
The general workflow for using this probe in a target identification experiment is a sequential process, as illustrated below.
Caption: General workflow for target identification.
Expert Insights:
-
Photo-crosslinking: The benzophenone moiety is advantageous because it is relatively stable in ambient light and is less prone to reacting with water compared to other photophores like aryl azides.[2] It preferentially reacts with C-H bonds, making it a versatile crosslinker for a wide range of amino acid residues within a protein's binding pocket.[3]
-
Click Chemistry: The choice between CuAAC and SPAAC for the "click" reaction depends on the experimental context. CuAAC is very fast and efficient but requires a copper catalyst that can be toxic to living cells.[4] SPAAC is copper-free and thus more bio-compatible for live-cell imaging, though the reaction kinetics can be slower.[]
-
Drug Development Applications:
-
Target Deconvolution: For compounds identified in phenotypic screens, this probe can be attached to the "hit" molecule to identify its molecular target(s), a critical step in understanding its mechanism of action.
-
Off-Target Profiling: It can be used to identify unintended binding partners ("off-targets") of a drug candidate, which is crucial for predicting potential side effects.
-
Antibody-Drug Conjugates (ADCs): The alkyne handle can be used in the synthesis of ADCs, providing a specific and stable linkage point for attaching cytotoxic payloads to antibodies.[4][10]
-
Conclusion
This compound is a testament to the power of rational chemical design in addressing complex biological questions. Its trifunctional nature provides a robust and adaptable platform for researchers to covalently capture, enrich, and identify the protein targets of small molecules. By integrating the principles of photoaffinity labeling and bioorthogonal chemistry, this probe offers a clear and logical workflow for moving from a bioactive compound to its molecular target, thereby accelerating the pace of drug discovery and the fundamental understanding of biological systems.
References
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Selective arylation of phenol protected propargyl bromide via Pd-catalysed suzuki coupling reaction: Synthesis, mechanistic studies by DFT calculations and their pharmacological aspects. ResearchGate. [Link]
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This compound. Precise PEG. [Link]
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Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673. [Link]
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Friedel Crafts reaction/Acylation of toluene. YouTube. [Link]
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Lee, J., et al. (2018). Preparative microdroplet synthesis of carboxylic acids from aerobic oxidation of aldehydes. Stanford University. [Link]
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Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Pro-Active. [Link]
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Al-Mawla, R., et al. (2018). Click Chemistry Conjugations. Methods in Molecular Biology, 1728, 225-246. [Link]
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Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
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This compound, 90%. CD BioSciences. [Link]
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Chauhan, M., et al. (2018). synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. ResearchGate. [Link]
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Friedel-Crafts Acylation of Toluene. Scribd. [Link]
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Hubacher, M. H. (1946). The Preparation of 2-(4-Hydroxybenzoyl)-benzoic Acid. Journal of the American Chemical Society, 68(4), 718-719. [Link]
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Appendix 6: Protecting groups. Oxford Learning Link. [Link]
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This compound. Precise PEG. [Link]
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4-Carboxybenzaldehyde. Wikipedia. [Link]
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Click chemistry in the synthesis of antibody-drug conjugates. ResearchGate. [Link]
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Park, J., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology, 10(11), 2619-2625. [Link]
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Etherification of phenol was accomplished with conventional Williamson synthesis. RSC Advances. [Link]
- Preparation of 4-hydroxybenzoyl chloride.
-
Selective alkylation of carboxylic acid versus phenol. Chemistry Stack Exchange. [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. [Link]
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Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. National Institutes of Health. [Link]
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Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
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Recent advances in developing active targeting and multi-functional drug delivery systems via bioorthogonal chemistry. National Institutes of Health. [Link]
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Protecting group. Wikipedia. [Link]
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An In-depth Technical Guide to the Solubility of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic Acid in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid, a key trifunctional building block in modern chemical biology and drug discovery.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents predictive analysis based on analogous structures, and offers a detailed, field-proven protocol for empirical solubility determination.
Introduction: The Significance of Solubility in Application
This compound is a specialized reagent employed in the synthesis of chemical probes and for photoaffinity labeling.[1][2] Its molecular architecture, featuring a light-activated benzophenone, a versatile alkyne tag for click chemistry, and a carboxylic acid handle for conjugation, makes it an invaluable tool for identifying and characterizing protein-ligand interactions.[1][4]
The successful application of this compound is fundamentally linked to its solubility. Inadequate solubility can lead to a host of experimental challenges, including:
-
Poor reaction kinetics and yields: Inhomogeneous reaction mixtures result in inefficient chemical transformations.
-
Difficulties in purification: Precipitation of the compound can complicate separation and purification processes.
-
Inaccurate biological assays: Undissolved compound can lead to erroneous concentration-dependent effects and misleading structure-activity relationship (SAR) data.
A thorough understanding of the solubility of this compound in various organic solvents is therefore paramount for its effective use in research and development.
Theoretical Framework for Solubility: A Molecular Perspective
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be miscible.[5][6] An examination of the molecular structure of this compound provides insight into its expected solubility behavior.
Key Structural Features and Their Influence on Solubility:
-
Carboxylic Acid Moiety (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.[7][8] This feature suggests potential solubility in polar protic solvents. The acidic nature of the carboxylic acid group (predicted pKa of approximately 3.73) also implies that its solubility will be significantly enhanced in basic aqueous solutions or basic organic solvents due to the formation of a more soluble carboxylate salt.[2][9]
-
Benzophenone Core: The two aromatic rings and the ketone group contribute to the molecule's rigidity and introduce a degree of polarity. The aromatic rings can participate in π-π stacking interactions, while the ketone's carbonyl group can act as a hydrogen bond acceptor.
-
Propargyl Ether Group (-O-CH₂-C≡CH): The ether linkage adds some polarity and can act as a hydrogen bond acceptor. The terminal alkyne is a relatively nonpolar feature.
-
Overall Molecular Character: The molecule possesses a significant nonpolar surface area due to the two phenyl rings, which will favor solubility in nonpolar to moderately polar solvents.[10] However, the presence of the polar carboxylic acid and ether functionalities introduces the potential for interaction with polar solvents.
Based on this structural analysis, it is anticipated that this compound will exhibit limited solubility in highly nonpolar solvents like hexanes and increasing solubility in solvents of moderate to high polarity, particularly those capable of hydrogen bonding.
Predictive Solubility Analysis based on Analogous Compounds
Direct experimental data on the solubility of this compound is not extensively published. However, by examining the solubility of structurally related compounds, we can make informed predictions.
Benzoic Acid as a Parent Compound:
Benzoic acid, the parent structure, demonstrates a clear trend in solubility that is instructive. Its solubility in various solvents generally follows the order: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water.[11][12] This trend highlights the importance of both polarity and hydrogen bonding. The high solubility in alcohols can be attributed to their ability to form strong hydrogen bonds with the carboxylic acid group.
4-Benzoylbenzoic Acid (4-Carboxybenzophenone):
This closer analog is reported to be soluble in dimethylformamide (DMF) at approximately 30 mg/mL and in dimethyl sulfoxide (DMSO) at around 10 mg/mL.[13] It is sparingly soluble in aqueous buffers, a characteristic shared with many carboxylic acids.[13]
Predicted Solubility Profile:
Based on the increased molecular weight and the addition of the propargyl ether group compared to 4-benzoylbenzoic acid, the solubility of the title compound is expected to be broadly similar, with good solubility in polar aprotic solvents like DMF and DMSO, and moderate solubility in alcohols and other polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding with the carboxylic acid and ether groups. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Moderate polarity and hydrogen bond accepting capability. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Moderate polarity and hydrogen bond accepting capability. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Moderate polarity but weak hydrogen bonding ability. |
| Aromatic | Toluene, Xylene | Low | Primarily nonpolar interactions. |
| Nonpolar | Hexane, Heptane | Very Low | Mismatch in polarity. |
Experimental Protocol for Solubility Determination: A Self-Validating Approach
The following protocol describes a robust method for the quantitative determination of the solubility of this compound. This method is designed to be self-validating by ensuring that a true equilibrium saturation is achieved.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (purity >95%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
Part A: Stock Solution Preparation for HPLC Calibration
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the compound in a suitable solvent in which it is freely soluble (e.g., DMF) and bring it to volume. This is the primary stock solution.
-
Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.
Part B: Equilibrium Solubility Measurement (Shake-Flask Method)
-
Add an excess amount of this compound to a vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Add a known volume of the test solvent (e.g., 2 mL) to the vial.
-
Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached.[14]
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
Part C: HPLC Analysis
-
Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.99.
-
Inject the diluted sample of the saturated solution.
-
Calculate the concentration of the diluted sample using the calibration curve.
-
Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.
dot
Caption: Workflow for Experimental Solubility Determination.
Data Interpretation and Application
The quantitative solubility data obtained from the experimental protocol can be used to:
-
Select appropriate solvents for chemical reactions: Choosing a solvent in which the compound has high solubility will promote better reaction outcomes.
-
Develop purification strategies: Knowledge of solubility in different solvents is key to designing effective crystallization or chromatographic purification methods.
-
Prepare stock solutions for biological screening: Accurate solubility data is essential for preparing concentrated stock solutions in solvents like DMSO for dilution into aqueous assay buffers.
-
Inform formulation development: In a drug development context, understanding the solubility profile is a critical first step in creating a viable drug product.
Conclusion
This compound is a molecule of significant utility in chemical biology. Its solubility is a critical parameter that dictates its effectiveness in various applications. Through a combination of theoretical analysis based on its molecular structure and predictive insights from analogous compounds, a clear picture of its likely solubility in a range of organic solvents has been established. The provided experimental protocol offers a reliable method for obtaining precise, quantitative solubility data. This guide equips researchers with the foundational knowledge and practical tools necessary to optimize the use of this important chemical building block in their scientific endeavors.
References
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1H NMR and 13C NMR spectra of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the expected spectra, a robust experimental protocol for data acquisition, and the fundamental principles underpinning the analysis.
Introduction
This compound (molecular formula C₁₇H₁₂O₄, molecular weight 280.28 g/mol ) is a trifunctional molecule incorporating a benzophenone core, a terminal alkyne, and a carboxylic acid.[1] This structure makes it a valuable building block in medicinal chemistry and chemical biology, particularly for the synthesis of chemical probes. The benzophenone moiety serves as a photoactivatable cross-linker, the alkyne group allows for click chemistry modifications, and the carboxylic acid provides a handle for conjugation to other molecules.[1] Accurate structural elucidation is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide will provide a detailed predictive analysis of its ¹H and ¹³C NMR spectra.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the atoms of this compound are numbered as shown in the diagram below.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for the carboxylic acid proton, the aromatic protons on the two different rings, the methylene protons of the propargyl group, and the terminal alkyne proton. The choice of solvent will significantly impact the chemical shift of the carboxylic acid proton.[2] For this analysis, DMSO-d₆ is the preferred solvent due to its ability to solubilize the compound and to consistently observe the acidic proton.[3]
| Proton(s) | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| H-COOH | ~13.0 | Broad singlet | N/A | Carboxylic acid protons are highly deshielded and often appear as broad signals due to hydrogen bonding and chemical exchange. Their chemical shifts are highly concentration and solvent dependent.[4] In DMSO, they are typically observed downfield.[2] |
| H2, H6 | ~8.15 | Doublet | J ≈ 8.0 | These protons are ortho to the electron-withdrawing carboxylic acid group and are part of an ABCD spin system. They are expected to be downfield. |
| H3, H5 | ~7.85 | Doublet | J ≈ 8.0 | These protons are meta to the carboxylic acid group and ortho to the electron-withdrawing benzoyl group, leading to a downfield shift. |
| H10, H14 | ~7.80 | Doublet | J ≈ 8.8 | These protons are ortho to the electron-withdrawing benzoyl carbonyl group and will be significantly deshielded. |
| H11, H13 | ~7.15 | Doublet | J ≈ 8.8 | These protons are ortho to the electron-donating propargyloxy group and will be shifted upfield relative to the other aromatic protons. |
| H15 (CH₂) | ~4.90 | Doublet | J ≈ 2.4 | These methylene protons are adjacent to an oxygen atom, causing a downfield shift. They will be split by the terminal alkyne proton through a long-range coupling. |
| H17 (≡CH) | ~3.60 | Triplet | J ≈ 2.4 | The terminal alkyne proton typically resonates in this region.[5] It will be split into a triplet by the two adjacent methylene protons (H15). |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show 13 distinct signals due to molecular symmetry (C2 is equivalent to C6, C3 to C5, C10 to C14, and C11 to C13).
| Carbon(s) | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Justification |
| C7 (COOH) | ~167.0 | The carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in this region.[4] |
| C8 (C=O) | ~194.0 | The benzophenone carbonyl carbon is highly deshielded and is expected to be further downfield than the carboxylic acid carbonyl. |
| C12 | ~162.0 | This aromatic carbon is directly attached to the electron-donating propargyloxy group, causing a significant downfield shift.[6] |
| C4 | ~142.0 | This quaternary carbon is attached to the electron-withdrawing benzoyl group, leading to a downfield shift. |
| C1 | ~138.0 | This quaternary carbon is attached to the electron-withdrawing carboxylic acid group. |
| C10, C14 | ~132.5 | These carbons are ortho to the benzoyl carbonyl group. |
| C2, C6 | ~130.0 | These carbons are ortho to the carboxylic acid group. |
| C9 | ~130.0 | This quaternary carbon is attached to the benzoyl carbonyl and the propargyloxy-substituted ring. |
| C3, C5 | ~129.0 | These carbons are meta to the carboxylic acid group. |
| C11, C13 | ~115.0 | These carbons are meta to the benzoyl carbonyl and ortho to the electron-donating propargyloxy group, resulting in an upfield shift. |
| C16 (C≡) | ~79.5 | The sp-hybridized carbons of the alkyne appear in this characteristic range. |
| C17 (≡CH) | ~78.5 | The terminal sp-hybridized carbon of the alkyne. |
| C15 (CH₂) | ~56.0 | This methylene carbon is attached to an oxygen atom, causing it to be deshielded. |
Experimental Protocol: NMR Data Acquisition
This section provides a standardized workflow for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
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Structural Elucidation of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid via Fourier-Transform Infrared (FTIR) Spectroscopy
An In-Depth Technical Guide
Introduction
4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid is a trifunctional molecule of significant interest in chemical biology and drug development. It serves as a versatile building block, incorporating a benzophenone moiety for photo-crosslinking, a terminal alkyne for bioorthogonal ligation (e.g., "click" chemistry), and a carboxylic acid to act as a synthetic handle for conjugation to ligands or pharmacophores.[1] Given its multifunctional nature, rigorous structural verification is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of the key functional groups that define the molecule's utility. This guide details the theoretical basis, experimental protocol, and interpretive logic for the comprehensive FTIR analysis of this compound.
Molecular Architecture and Correlative Vibrational Modes
The power of FTIR spectroscopy lies in its ability to probe the vibrational modes of specific covalent bonds. Each functional group within a molecule absorbs infrared radiation at characteristic frequencies, providing a unique spectral "fingerprint." The structure of this compound contains five principal infrared-active moieties: a carboxylic acid, an aryl ketone, an aryl ether, a terminal alkyne, and substituted aromatic rings.
The logical relationship between these functional groups is illustrated below.
Caption: Key functional groups of the target molecule.
Carboxylic Acid Group (-COOH)
The carboxylic acid function is perhaps the most readily identifiable group in the IR spectrum. Its signature is dominated by the O-H stretching vibration, which is exceptionally broad due to strong intermolecular hydrogen bonding that forms a dimeric structure. This broadening causes the absorption to span from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, often appearing as a wide, encompassing envelope over the C-H stretching region.[2][3] The carbonyl (C=O) stretch of the acid is also prominent. For aromatic carboxylic acids like this one, conjugation with the benzene ring delocalizes electron density, slightly weakening the C=O double bond and lowering its stretching frequency to the 1710-1680 cm⁻¹ range.[2] Additional characteristic bands include the C-O stretch (1320-1210 cm⁻¹) and the out-of-plane O-H bend, which is a broad signal typically found between 950-910 cm⁻¹.[3][4]
Terminal Alkyne Group (-C≡CH)
The terminal alkyne provides two highly diagnostic peaks. The most distinct is the ≡C-H stretch, which appears as a sharp, intense band near 3300 cm⁻¹.[5][6] Its high frequency is a direct result of the sp-hybridization of the carbon atom, which creates a shorter, stronger C-H bond compared to sp² or sp³ hybridized carbons. The carbon-carbon triple bond (C≡C) stretch gives rise to a weaker, sharp absorption in the 2260-2100 cm⁻¹ region.[4][5] Its intensity is often low because the symmetrical nature of the bond vibration results in a small change in the dipole moment.
Aryl Ketone (Benzophenone) and Aryl Ether Moieties
The molecule's core structure is a benzophenone, an aryl ketone. Similar to the carboxylic acid, the ketone's carbonyl (C=O) group is conjugated with aromatic rings on both sides. This extensive conjugation significantly lowers the stretching frequency to a range of 1685-1650 cm⁻¹.[7][8] This peak will be strong and may overlap with or appear as a shoulder to the carboxylic acid carbonyl peak.
The aryl ether linkage (Ar-O-CH₂) is characterized by its C-O stretching vibrations. Aryl alkyl ethers typically display two distinct, strong bands due to the asymmetric and symmetric C-O-C stretches.[9][10] The asymmetric stretch, involving the Ar-O bond, is found at a higher frequency (1300-1200 cm⁻¹), while the stretch associated with the alkyl C-O bond appears at a lower frequency (1050-1010 cm⁻¹).[10][11]
Aromatic and Aliphatic C-H and C=C Bonds
The multiple aromatic rings contribute several characteristic signals. Aromatic C-H stretching vibrations are observed as weaker, sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4][6] In-ring C=C stretching vibrations produce two or more bands of variable intensity in the 1600-1450 cm⁻¹ region.[12] The methylene (-CH₂) group from the propargyl ether linkage will exhibit sp³ C-H stretching bands in the 3000-2850 cm⁻¹ range.[4] These will appear as sharp peaks but may be obscured by the broad O-H stretch of the carboxylic acid.
Predicted FTIR Absorption Data Summary
The expected vibrational frequencies for this compound are consolidated below. This table serves as a predictive reference for spectral interpretation.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch (H-bonded dimer) | Carboxylic Acid |
| 3100 - 3000 | Medium-Weak, Sharp | C-H Stretch | Aromatic (sp² C-H) |
| 3000 - 2850 | Medium, Sharp | C-H Stretch | Methylene (sp³ C-H) |
| 2260 - 2100 | Weak-Medium, Sharp | C≡C Stretch | Terminal Alkyne |
| 1710 - 1680 | Strong, Sharp | C=O Stretch (Conjugated) | Carboxylic Acid |
| 1685 - 1650 | Strong, Sharp | C=O Stretch (Conjugated) | Aryl Ketone (Benzophenone) |
| 1600 - 1450 | Medium-Weak | C=C In-Ring Stretch | Aromatic |
| 1300 - 1200 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |
| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid |
| 1050 - 1010 | Strong | Symmetric C-O-C Stretch | Alkyl Ether |
| 950 - 910 | Medium, Broad | O-H Out-of-Plane Bend | Carboxylic Acid |
| 900 - 675 | Medium-Strong | C-H Out-of-Plane Bend | Aromatic (Substitution Pattern) |
Validated Experimental Protocol
This protocol is designed to produce a high-quality, reproducible FTIR spectrum suitable for unambiguous structural confirmation.
Caption: Standard workflow for FTIR data acquisition.
Sample Preparation
Rationale: Proper sample preparation is critical to avoid spectral artifacts. Since the analyte is a solid, Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample requirement. Alternatively, a potassium bromide (KBr) pellet can be used.
-
Method A: Attenuated Total Reflectance (ATR)
-
Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal.
-
Place a small amount (1-2 mg) of the solid this compound onto the crystal.
-
Apply consistent pressure using the ATR press to ensure firm contact between the sample and the crystal surface. This is crucial for achieving a strong, high-quality signal.
-
Proceed to data acquisition.
-
-
Method B: Potassium Bromide (KBr) Pellet
-
Gently grind 1-2 mg of the sample with ~100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar.
-
The goal is a fine, homogenous mixture. Incomplete mixing will result in a poor-quality spectrum with sloping baselines and Christiansen effects.
-
Transfer the mixture to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
-
Place the pellet in the spectrometer's sample holder for analysis.
-
Instrument Configuration and Data Acquisition
Rationale: The chosen parameters represent a balance between data quality (signal-to-noise ratio, resolution) and measurement time.
-
Spectrometer Purging: Ensure the sample compartment is purged with dry air or nitrogen to minimize interfering absorptions from atmospheric water vapor (broad bands ~3400 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹) and carbon dioxide (sharp doublet ~2350 cm⁻¹).
-
Acquisition Parameters:
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹. This is sufficient to resolve all major functional group bands without introducing significant noise.
-
Number of Scans: Co-add 16 to 32 scans. This improves the signal-to-noise ratio by a factor of 4 to 5.6 (S/N improves with the square root of the number of scans).
-
-
Background Collection: Collect a background spectrum using the same acquisition parameters immediately before the sample scan. This is vital for removing the instrument's and atmosphere's spectral contributions.
-
Sample Collection: Place the prepared sample in the beam path and acquire the spectrum.
Data Processing
Rationale: Raw data may require minor corrections to be suitable for interpretation.
-
ATR Correction (if applicable): If using ATR, apply the instrument's built-in ATR correction algorithm. This accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
-
Baseline Correction: Apply an automated baseline correction to account for any scattering effects or instrumental drift, ensuring all peaks originate from a flat baseline.
-
Normalization: Normalize the spectrum so the most intense peak has an absorbance (or %Transmittance) of a defined value. This facilitates comparison between different spectra.
A Framework for Spectral Interpretation
A self-validating interpretation relies on identifying a constellation of peaks that, together, confirm the molecular structure.
-
Initial High-Frequency Check (4000-2500 cm⁻¹): Immediately look for the two most telling peaks. The sharp, strong signal near 3300 cm⁻¹ is the definitive marker for the ≡C-H stretch of the terminal alkyne.[13] Concurrently, the presence of a very broad absorption envelope from 3300-2500 cm⁻¹ is the unmistakable signature of the carboxylic acid O-H stretch.[14] The presence of both features provides powerful initial confirmation.
-
The "Carbonyl Region" (1800-1600 cm⁻¹): This region is expected to be complex. Look for two strong, sharp peaks. One, likely at a higher wavenumber (~1700 cm⁻¹ ), corresponds to the carboxylic acid C=O.[15] The second, at a slightly lower frequency (~1670 cm⁻¹ ), is attributable to the benzophenone C=O, which is shifted due to extensive conjugation.[16] The presence of two distinct carbonyl absorptions is a key validation point.
-
The "Fingerprint Region" (1600-600 cm⁻¹): This region contains a wealth of confirmatory data.
-
Identify the strong, broad bands in the 1300-1200 cm⁻¹ and 1050-1010 cm⁻¹ ranges. These are characteristic of the aryl alkyl ether C-O-C stretches.[10] The C-O stretch of the carboxylic acid will also contribute intensity in the higher end of this range.[2]
-
Look for the aromatic C=C stretching bands near 1600 cm⁻¹ and 1500 cm⁻¹ .[6]
-
Finally, the broad O-H bend from the carboxylic acid should be visible around 950-910 cm⁻¹ .[4]
-
By systematically identifying the characteristic peaks for each of the five core moieties, the resulting interpretation becomes a self-validating system. The absence of significant peaks where none are expected (e.g., a broad alcohol O-H at ~3400 cm⁻¹ or a nitrile C≡N at ~2250 cm⁻¹) further strengthens the structural assignment.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of this compound. By leveraging the unique and predictable absorption frequencies of its constituent functional groups—the terminal alkyne, carboxylic acid, aryl ketone, and aryl ether—a confident structural assignment can be made. The combination of a sharp ≡C-H stretch (~3300 cm⁻¹), a very broad O-H stretch (3300-2500 cm⁻¹), a dual carbonyl system (~1700 and ~1670 cm⁻¹), and strong C-O stretches (~1250 and ~1040 cm⁻¹) provides a robust and unique spectral fingerprint, confirming the successful synthesis and purity of this versatile chemical probe.
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid
Introduction: A Molecule of Trifunctional Significance
4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid is a trifunctional molecule of significant interest in chemical biology and drug development.[1] Its structure incorporates three key chemical motifs: a photoactivatable benzophenone core, a terminal alkyne for bioorthogonal ligation (e.g., "click chemistry"), and a carboxylic acid handle for conjugation to ligands or pharmacophores.[1][2] This unique combination allows it to be used as a powerful tool for covalent modification of biological targets upon UV irradiation, enabling downstream applications such as target identification and validation.[2]
Given its application in complex biological systems and multi-step synthetic protocols, a thorough understanding of its thermal stability is paramount. Thermal degradation can compromise sample integrity, lead to artifactual experimental results, and pose safety risks during handling and storage. This guide provides a comprehensive analysis of the predicted thermal behavior of this compound, grounded in the established chemistry of its constituent functional groups. We will explore the theoretical basis for its decomposition, detail the experimental protocols required for its characterization, and discuss the practical implications for researchers.
Part 1: Theoretical Assessment of Thermolabile Moieties
The structure of this compound contains several bonds with varying dissociation energies. The most likely points of thermal-induced cleavage are the propargyl ether linkage and the carboxylic acid group.
-
The Propargyl Ether Group: Propargylic ethers are known to be thermally reactive.[3] Studies on similar compounds, such as propargyl alcohol, show that the initial step in thermal decomposition is often C-O bond dissociation, leading to the formation of propargyl and hydroxyl radicals.[4][5] This process typically occurs at elevated temperatures. The presence of the terminal alkyne also introduces pathways for exothermic reactions like cyclization or polymerization, which can be detected by techniques like Differential Scanning Calorimetry (DSC).[6]
-
The Benzoylbenzoic Acid Core: The thermal decomposition of benzoic acid has been studied extensively. It is generally stable at moderate temperatures but undergoes decarboxylation at higher temperatures (typically above 400°C) to yield benzene and carbon dioxide as the primary products.[7][8][9] Minor products such as carbon monoxide and biphenyl can also be formed through radical-mediated processes.[10] The presence of the benzoyl substituent may influence the precise decomposition temperature, but the fundamental decarboxylation pathway is expected to be a key feature of the molecule's thermal breakdown. Aromatic carboxylic acids are known to be relatively stable in hot water, with decarboxylation occurring at temperatures above 300°C.[11][12]
Based on this analysis, a multi-stage decomposition is predicted. The initial degradation is likely to involve the more labile propargyl ether group, followed by the decarboxylation of the benzoic acid moiety at a higher temperature.
Part 2: Experimental Methodologies for Thermal Analysis
To empirically determine the thermal stability and decomposition profile, a combination of thermoanalytical techniques is essential.[13] These methods provide quantitative data on mass loss and thermal events as a function of temperature.[14][15]
Experimental Workflow
The logical flow for a comprehensive thermal analysis involves sequential and complementary techniques to build a complete picture of the material's behavior.
Caption: Workflow for comprehensive thermal analysis.
Protocol 1: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16] It is the primary technique for determining the thermal stability and decomposition temperatures.[17]
Objective: To determine the temperature at which this compound begins to decompose and to identify the number of decomposition steps.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. A clean TGA pan is essential for accurate measurements.[16]
-
Sample Preparation: Place 5-7 mg of the sample into a clean alumina or platinum crucible.[17]
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere.[17]
-
Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 800°C at a linear heating rate of 10°C/min.[18]
-
Data Collection: Continuously record the sample mass and temperature.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the point of initial significant mass loss. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates for each step.[19]
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[20] It is used to detect thermal events such as melting, crystallization, and exothermic or endothermic decompositions.[19]
Objective: To identify the melting point of the compound and to characterize the energetic nature (exothermic/endothermic) of its decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 30°C. Ramp the temperature from 30°C to a temperature just beyond the final decomposition temperature determined by TGA (e.g., 500°C) at a heating rate of 10°C/min.
-
Data Collection: Record the differential heat flow as a function of temperature.
-
-
Data Analysis: The melting point will appear as a sharp endothermic peak. Decomposition events can be either endothermic (bond-breaking) or exothermic (often associated with rapid, uncontrolled degradation or polymerization).[15] The onset temperature of these events provides valuable information about the compound's reactivity.[6]
Protocol 3: Evolved Gas Analysis (EGA) via TGA-MS
To confirm the proposed decomposition mechanism, the gaseous products evolved during TGA must be identified. Coupling the TGA instrument to a mass spectrometer (MS) allows for real-time analysis of the decomposition products.
Objective: To identify the molecular fragments released at each stage of thermal decomposition.
Methodology:
-
Instrument Setup: Couple the gas outlet of the TGA to the inlet of a mass spectrometer via a heated transfer line.
-
Experimental Conditions: Run the same TGA temperature program as described in Protocol 1.
-
Data Collection: As the sample decomposes, the evolved gases are swept into the MS. Record the mass spectra continuously throughout the TGA run.
-
Data Analysis: Correlate the ion currents for specific mass-to-charge ratios (m/z) with the mass loss steps observed in the TGA curve. For example, the detection of m/z = 44 (CO₂) would be expected during the decarboxylation step.
Part 3: Predicted Decomposition Profile and Mechanism
Based on the theoretical assessment and the principles of thermal analysis, we can predict the thermal profile and decomposition pathway for this compound.
Predicted Thermal Data Summary
| Parameter | Predicted Value/Observation | Rationale / Method of Determination |
| Melting Point (Tₘ) | ~180-220°C | Expected for a crystalline aromatic acid of this size. Determined by DSC (endothermic peak). |
| Onset of Decomposition (Tₒ) | ~250-300°C | Propargyl ether groups can be reactive at these temperatures. Determined by TGA (initial mass loss).[3] |
| Decomposition Step 1 | ~250-350°C | Cleavage and rearrangement of the propargyl ether side chain. TGA mass loss, potentially exothermic in DSC.[6] |
| Decomposition Step 2 | > 400°C | Decarboxylation of the benzoic acid moiety. TGA mass loss.[7][9] |
| Major Evolved Gases (Step 1) | C₃H₄ isomers (propyne, allene), CO | Predicted from propargyl ether fragmentation. Identified by TGA-MS. |
| Major Evolved Gases (Step 2) | CO₂, Benzene derivatives | Classic products of benzoic acid decomposition.[11][21] Identified by TGA-MS. |
| Final Residue | Charred carbonaceous material | Common for complex aromatic compounds at high temperatures. Measured by TGA. |
Proposed Decomposition Mechanism
The thermal decomposition is proposed to occur in a stepwise manner, initiated at the weakest thermal links within the molecule.
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Methodological & Application
Application Note: Protocol for Photoaffinity Labeling with Carboxyl Benzophenone Alkyne
Abstract
Photoaffinity labeling (PAL) is a powerful chemical biology technique for identifying and characterizing direct small molecule-protein interactions within a native biological context.[1][2] This application note provides a detailed protocol for a two-step PAL strategy utilizing a carboxyl benzophenone alkyne probe. This trifunctional probe incorporates a benzophenone moiety for UV-light-induced covalent crosslinking, a terminal alkyne for bioorthogonal ligation, and a carboxyl group for potential linkage to a molecule of interest. We outline the principles of benzophenone-mediated photocrosslinking, provide step-by-step experimental protocols for labeling in cell lysates and subsequent downstream analysis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and offer guidance on experimental design and troubleshooting.
Introduction to Photoaffinity Labeling
Identifying the cellular targets of bioactive small molecules is a critical step in drug discovery and chemical biology.[3] Photoaffinity labeling (PAL) addresses this challenge by employing a probe that, upon photoactivation, transforms a non-covalent interaction with a target protein into a stable, covalent bond.[1][4] This allows for the subsequent enrichment and identification of the target protein, even for weak or transient interactions that are difficult to capture with traditional affinity purification methods.
The carboxyl benzophenone alkyne probe offers a versatile platform for these experiments. It consists of three key components:
-
Benzophenone (BP): A photoreactive group that, upon excitation with UV light (~350-365 nm), forms a reactive triplet diradical capable of inserting into adjacent C-H bonds of a binding protein.[5][6]
-
Terminal Alkyne: A bioorthogonal handle that does not react with native biological functional groups.[7] This allows for a two-step labeling procedure where a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) is attached via "click chemistry" after the photocrosslinking event.[7][8]
-
Carboxyl Group: Provides a versatile attachment point for conjugating a ligand of interest, transforming the generic probe into a targeted tool for specific interaction studies.
This two-step approach, separating the crosslinking and detection steps, minimizes steric hindrance that a bulky reporter tag might cause, thereby preserving the natural binding interaction of the small molecule.[8]
Principle of the Method
The experimental workflow is a two-stage process involving photocrosslinking followed by bioorthogonal ligation.
Stage 1: Photo-Crosslinking. The benzophenone probe is incubated with a complex biological sample (e.g., cell lysate, live cells). Upon irradiation with long-wave UV light (typically 350-365 nm), the benzophenone carbonyl group undergoes an n→π* transition to an excited singlet state, which rapidly converts to a more stable triplet state.[6] This triplet diradical is a highly reactive species that can abstract a hydrogen atom from a nearby amino acid residue (primarily from C-H bonds) within the binding pocket of the target protein.[6] The resulting carbon radical on the protein then combines with the benzophenone ketyl radical to form a stable, covalent C-C bond, permanently linking the probe to its target.[6]
Stage 2: Bioorthogonal "Click" Ligation. After crosslinking, the alkyne handle on the now-covalently attached probe is used to append a reporter tag. The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the alkyne-modified protein is reacted with an azide-containing reporter tag (e.g., Azide-Biotin or Azide-Fluorophore) in the presence of a Cu(I) catalyst to form a stable triazole linkage.[8][9] The tagged proteins can then be visualized by in-gel fluorescence or enriched using streptavidin beads for identification by mass spectrometry.
Experimental Design & Key Considerations
Careful optimization and proper controls are essential for a successful photoaffinity labeling experiment. Nonspecific cross-linking to abundant proteins is a common challenge.[1]
| Parameter | Recommended Range | Rationale & Key Considerations |
| Probe Concentration | 0.1 - 50 µM | Start with a concentration 5-10 fold higher than the Kd of the parent ligand. High concentrations can increase non-specific binding, while low concentrations may not yield sufficient signal.[10] |
| Incubation Time | 30 - 60 min | Allow sufficient time for the probe to equilibrate and bind to its target protein before UV irradiation. |
| UV Wavelength | 350 - 365 nm | This wavelength range is optimal for activating benzophenone while minimizing protein damage that can occur at shorter wavelengths.[11] |
| UV Irradiation Time | 10 - 30 min | Time should be optimized. Insufficient irradiation leads to low labeling efficiency. Over-exposure can cause protein degradation and increase non-specific labeling.[10] |
| UV Light Source | UV LED or Rayonet | A collimated UV light source is recommended for even irradiation. The distance from the source to the sample must be consistent across experiments.[10] |
| Temperature | 4°C | Perform irradiation on ice or in a cold room to minimize heat-induced protein denaturation and degradation.[10] |
Essential Controls:
-
No UV Control: Treat the sample with the probe but do not expose it to UV light. This control identifies proteins that bind non-covalently to the probe or affinity resin.
-
Competition Control: Pre-incubate the sample with an excess (e.g., 50-fold) of the unlabeled parent compound before adding the photoaffinity probe.[1][10] A specific interaction will show a significant reduction in labeling in the presence of the competitor.
-
Probe Only Control: Assess background labeling from the probe reacting with highly abundant or "sticky" proteins in the absence of a specific binding event.[1]
Detailed Protocols
This protocol is designed for labeling proteins in a cell lysate. Modifications will be necessary for live-cell labeling.
Part A: Photoaffinity Labeling in Cell Lysate
Materials:
-
Cell lysate in a suitable buffer (e.g., RIPA, avoiding primary amines like Tris if possible)
-
Carboxyl Benzophenone Alkyne Probe (stock solution in DMSO)
-
Unlabeled competitor ligand (stock solution in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
UV crosslinker with 365 nm bulbs (e.g., Spectrolinker™ or custom apparatus)
-
Microcentrifuge tubes or 6-well plates
Procedure:
-
Prepare Lysate: Thaw cell lysate on ice. Determine protein concentration using a standard protein assay (e.g., BCA). Dilute the lysate to a final concentration of 1-5 mg/mL with ice-cold lysis buffer.
-
Set up Reactions: In microcentrifuge tubes on ice, prepare the following reactions (example volumes for a 100 µL final volume):
-
Test Sample: 98 µL of cell lysate.
-
Competition Control: 97 µL of cell lysate + 1 µL of 50x unlabeled competitor stock. Incubate on ice for 30 minutes.
-
No UV Control: 98 µL of cell lysate.
-
-
Probe Addition: Add 1-2 µL of the benzophenone alkyne probe stock solution to the "Test Sample" and "Competition Control" tubes to achieve the desired final concentration. Add an equivalent volume of DMSO to the "No UV Control".
-
Incubation: Incubate all samples in the dark at 4°C for 30-60 minutes with gentle rotation to allow for probe-target binding.
-
UV Crosslinking:
-
Remove the caps from the tubes (or lids from plates) to ensure efficient UV penetration.[10]
-
Place the open tubes on ice directly under the 365 nm UV light source. CRITICAL: The distance from the lamp to the samples must be consistent.[10]
-
Irradiate for 10-30 minutes. Safety Precaution: Wear appropriate UV-protective eyewear and skin protection.[10]
-
Keep the "No UV Control" sample in the dark on ice for the same duration.
-
-
Post-Irradiation: After irradiation, the samples are ready for downstream analysis via click chemistry. Samples can be used immediately or stored at -80°C.
Part B: Downstream Analysis via CuAAC Click Chemistry
Materials:
-
Photolabeled lysate from Part A
-
Azide-functionalized reporter tag (e.g., Biotin-Azide or a fluorescent Azide)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in H₂O)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM in H₂O, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (e.g., 10 mM in DMSO)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click-Mix: Prepare a fresh click-mix immediately before use. For each 100 µL sample, mix the following in order:
-
Azide-reporter: to a final concentration of 100 µM
-
TCEP: to a final concentration of 1 mM
-
TBTA: to a final concentration of 100 µM
-
CuSO₄: to a final concentration of 1 mM
-
Note: TCEP reduces Cu(II) to the catalytic Cu(I) in situ. TBTA is a ligand that stabilizes the Cu(I) oxidation state and protects proteins.[12]
-
-
Click Reaction: Add the prepared click-mix to each photolabeled protein sample.
-
Incubation: Incubate the reaction at room temperature for 1 hour in the dark.
-
Sample Preparation for Analysis:
-
For In-Gel Fluorescence: If a fluorescent azide was used, add SDS-PAGE loading buffer to the sample, boil for 5 minutes, and load onto an SDS-PAGE gel. Visualize using an appropriate fluorescence gel scanner.
-
For Western Blot/Enrichment: If Biotin-Azide was used, the sample can be precipitated (e.g., with acetone) to remove excess reagents. The protein pellet can then be resuspended in buffer for streptavidin bead enrichment, followed by on-bead digestion and mass spectrometry analysis.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal | - Inefficient UV crosslinking (lamp too far, old bulbs, wrong wavelength).- Low probe concentration.- Insufficient incubation time.- Inefficient click reaction. | - Verify UV lamp output and distance to sample. Optimize irradiation time.[13]- Increase probe concentration.- Increase pre-incubation time.- Use freshly prepared click reaction reagents, especially TCEP. |
| High Background/ Non-specific Labeling | - Probe concentration is too high.- UV irradiation is too long.- Probe is aggregating.- Click reagents are labeling proteins non-specifically (e.g., reacting with thiols).[12][14] | - Perform a dose-response experiment to find the optimal probe concentration.- Reduce UV exposure time.- Briefly sonicate probe stock before use.- Ensure proper stoichiometry of click reagents; consider thiol-capping with iodoacetamide (IAA) before the click reaction.[14] |
| Signal Not Reduced by Competitor | - The observed binding is non-specific.- Competitor concentration is too low.- The probe has a much higher affinity than the competitor. | - See "High Background" solutions.- Increase the molar excess of the competitor (e.g., to 100x or 500x).- This may indicate a true off-target that binds the probe but not the original ligand. |
| Protein Precipitation | - High probe concentration (especially if probe is hydrophobic).- Modification by the probe alters protein solubility. | - Lower the probe concentration.- Ensure adequate detergent is present in the lysis buffer.[15] |
Conclusion
The carboxyl benzophenone alkyne photoaffinity probe is a powerful and versatile tool for the covalent capture and subsequent identification of protein targets. The two-step labeling strategy, combining UV-induced crosslinking with bioorthogonal click chemistry, provides a robust workflow for exploring the small molecule interactome. Success with this technique relies on careful optimization of experimental parameters and the inclusion of rigorous controls to distinguish specific, meaningful interactions from non-specific background.
References
-
Dormán, G., & Prestwich, G. D. (1994). Benzophenone Photoprobes in Biochemistry and Molecular Biology. Biochemistry, 33(20), 5661–5673. Available at: [Link]
-
Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Photoaffinity labeling in chemical biology. Bioorganic & Medicinal Chemistry, 20(2), 554-570. Available at: [Link]
-
Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. Available at: [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279. Available at: [Link]
-
Wang, D., et al. (2017). Comparative analysis of Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Proteomics, 17(22), 1700192. Available at: [Link]
-
Parker, C. G., & Pratt, M. R. (2015). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Molecules, 20(5), 8591-8610. Available at: [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Available at: [Link]
-
Gal-Tanamy, M., et al. (2008). Development of Bifunctional Photoactivatable Benzophenone Probes and Their Application to Glycoside Substrates. Biopolymers, 90(4), 556-566. Available at: [Link]
-
GelMA Co. (n.d.). UV Crosslinking Protocol and Tips. Available at: [Link]
-
Tom-Dieck, S., et al. (2015). Click-chemistry for the conservation and tracking of proteins. Frontiers in Molecular Neuroscience, 8, 21. Available at: [Link]
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- 2. Utilization of Photoaffinity Labeling to Investigate Binding of Microtubule Stabilizing Agents to P-glycoprotein and β-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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Synthesis and Application of a Photo-activatable and "Clickable" Metal-Organic Framework: Leveraging the 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic Acid Linker
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of a novel metal-organic framework (MOF) utilizing the trifunctional linker, 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid. This unique organic strut incorporates a carboxylic acid for framework construction, a photo-activatable benzophenone moiety, and a terminal alkyne for post-synthetic "click" modification. We present a detailed protocol for a solvothermal synthesis approach, purification and activation procedures, and a suite of characterization techniques to validate the final product. The inherent functionalities of the linker position this MOF as a promising platform for advanced applications, particularly in targeted drug delivery and phototherapeutics.
Introduction: The Rationale for a Multi-functional MOF
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their defining features—high surface area, tunable pore size, and tailorable chemical functionality—make them exceptional candidates for applications ranging from gas storage to catalysis and biomedicine.[2][3] The "de novo" synthesis approach, where the final properties of the MOF are dictated by the initial choice of building blocks, allows for a high degree of rational design.[4][5]
The linker, this compound, is a sophisticated organic strut designed for multi-stage functionality[6][7]:
-
Carboxylic Acid Handle: The terminal carboxylic acid group serves as the primary coordination site with the metal nodes, enabling the formation of the extended, porous framework.
-
Benzophenone Core: The central benzophenone group is a well-known photo-activated moiety. Upon UV irradiation, it can form covalent bonds with adjacent C-H bonds, making it an ideal tool for photo-induced drug conjugation or for anchoring the MOF to a substrate.
-
Terminal Alkyne Tag: The propargyl ether group provides a terminal alkyne, a versatile chemical handle for post-synthetic modification (PSM).[8] This allows for the covalent attachment of various molecules, such as targeting ligands, imaging agents, or solubility enhancers, via highly efficient "click" chemistry reactions.[9][10][11]
This application note details a robust protocol for synthesizing a zirconium-based MOF, analogous to the highly stable UiO-66 architecture, using this advanced linker. Zirconium MOFs are renowned for their exceptional thermal and chemical stability, making them ideal for biomedical applications.[5]
Experimental Section
Materials and Equipment
| Reagent/Equipment | Specification | Recommended Supplier |
| Linker | This compound (C₁₇H₁₂O₄) | CD BioSciences, Precise PEG |
| Metal Source | Zirconium(IV) chloride (ZrCl₄) | Sigma-Aldrich, Alfa Aesar |
| Solvent | N,N-Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich, Acros Organics |
| Modulator | Acetic Acid or Hydrochloric Acid (HCl) | Fisher Scientific |
| Washing Solvents | Ethanol (ACS Grade), Dichloromethane (DCM) | VWR, Fisher Scientific |
| Reaction Vessels | 20 mL Scintillation Vials or Teflon-lined Autoclave | Wheaton, Parr Instrument Co. |
| Heating | Laboratory Oven or Heating Block | Thermo Fisher Scientific |
| Purification | Centrifuge, Sonicator | Eppendorf, Branson |
| Activation | Schlenk Line or High-Vacuum Oven | Chemglass, Buchi |
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and validation of the functional MOF.
Step-by-Step Synthesis Protocol (Solvothermal Method)
This protocol is adapted from established methods for synthesizing UiO-66 series MOFs.[5]
-
Preparation of Reagents: In a 20 mL glass scintillation vial, combine:
-
This compound (28.0 mg, 0.1 mmol)
-
Zirconium(IV) chloride (ZrCl₄) (23.3 mg, 0.1 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
-
Modulation: Add a modulator to aid in crystallization and reduce defects. A common choice is hydrochloric acid.
-
Using a glass pipette, add 2-3 drops of concentrated HCl.
-
Rationale: The modulator competes with the linker for coordination to the metal cluster during nucleation. This slows down the crystallization process, leading to larger, more ordered crystals with higher porosity.
-
-
Dissolution: Tightly cap the vial and place it in an ultrasonic bath for 15-20 minutes until a clear, homogeneous solution is formed.
-
Crystallization: Place the sealed vial into a pre-heated laboratory oven at 120 °C for 24 hours. A white, microcrystalline powder should precipitate out of the solution.
Purification and Activation Protocol
Proper purification and activation are critical for removing unreacted starting materials and solvent molecules that fill the pores of the as-synthesized MOF.[4]
-
Cooling and Initial Wash: After 24 hours, remove the vial from the oven and allow it to cool completely to room temperature.
-
Centrifugation: Transfer the contents to a centrifuge tube. Centrifuge the mixture at 8000 rpm for 10 minutes to pellet the solid MOF powder. Decant and discard the supernatant.
-
DMF Wash: Add 10 mL of fresh DMF, vortex to resuspend the powder, and centrifuge again. Repeat this washing step three times to remove residual linker and modulator.
-
Solvent Exchange: After the final DMF wash, resuspend the powder in 10 mL of ethanol. Let the suspension sit for 24 hours. Replace the ethanol with a fresh portion each day for a total of 3 days.
-
Rationale: This step is crucial to replace the high-boiling point DMF in the pores with a more volatile solvent like ethanol, which is easier to remove during the final activation step.
-
-
Activation: After the final ethanol wash, decant the solvent and place the vial containing the wet MOF powder in a high-vacuum oven or on a Schlenk line. Heat the sample under dynamic vacuum at 120-150 °C for 12-24 hours. The result should be a fine, dry, white powder.
Characterization
Successful synthesis is validated through a combination of analytical techniques.
| Technique | Expected Result | Interpretation |
| Powder X-Ray Diffraction (PXRD) | A diffraction pattern with sharp peaks matching the expected pattern for a UiO-66 type topology. | Confirms the crystalline structure and phase purity of the synthesized MOF. |
| Thermogravimetric Analysis (TGA) | A two-step weight loss profile: an initial loss up to ~150°C (residual solvent) followed by a plateau, and then decomposition of the framework above ~450°C. | Determines the thermal stability of the MOF and confirms the removal of guest solvents. |
| N₂ Adsorption-Desorption (BET Analysis) | A Type I isotherm, characteristic of microporous materials. Expected BET surface area: 800-1500 m²/g. | Quantifies the porosity and specific surface area of the activated MOF. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), appearance of asymmetric and symmetric carboxylate stretches (~1580 and ~1400 cm⁻¹), and preservation of the alkyne C≡C stretch (~2100 cm⁻¹) and benzophenone C=O stretch (~1660 cm⁻¹). | Confirms coordination of the carboxylate to the metal center and the integrity of the functional alkyne and benzophenone groups. |
Applications in Drug Development
The unique trifunctional nature of the linker enables a multi-pronged approach to creating a sophisticated drug delivery system.
Post-Synthetic Modification (PSM) via "Click" Chemistry
The terminal alkyne group is a powerful tool for covalently attaching biomolecules after the robust MOF scaffold has been formed. This avoids exposing sensitive molecules to the harsh conditions of MOF synthesis.[12][13] A common strategy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Example Protocol for PSM:
-
Suspend the activated MOF (50 mg) in a suitable solvent (e.g., DMF or DMSO).
-
Add an azide-functionalized molecule of interest (e.g., Azido-PEG-Folate for tumor targeting).
-
Add a copper(I) source (e.g., CuI) and a ligand (e.g., TBTA) to catalyze the reaction.
-
Stir at room temperature for 24-48 hours.
-
Purify the functionalized MOF extensively through centrifugation and washing to remove unreacted reagents and catalyst.
Conceptual Drug Delivery Pathway
Caption: A conceptual pathway for targeted drug delivery and photo-activated therapy.
This system allows for:
-
High Drug Loading: The inherent porosity of the MOF allows for the encapsulation of a significant amount of a therapeutic agent.
-
Targeted Delivery: The surface-functionalized MOF can be decorated with targeting ligands (e.g., antibodies, peptides, folate) to selectively accumulate at the disease site, minimizing off-target toxicity.
-
Spatially Controlled Action: Upon accumulation at the target site, external UV light can be applied. This activates the benzophenone moiety, which can trigger the release of the drug or covalently crosslink the MOF to biological targets, ensuring sustained local drug concentration.
Conclusion
The this compound linker is a powerful building block for creating highly functional Metal-Organic Frameworks. By following the detailed solvothermal synthesis and activation protocols provided, researchers can produce a stable, porous material with built-in handles for photo-activation and post-synthetic modification. The resulting MOF is a promising platform for developing next-generation therapeutics, offering the potential for targeted delivery and externally triggered drug release, thereby addressing key challenges in modern drug development.
References
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- 13. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Polymers with 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic Acid for Advanced Drug Delivery Systems
Introduction: A Trifunctional Linker for Next-Generation Polymer Therapeutics
The development of sophisticated polymer-drug conjugates is a cornerstone of modern drug delivery, aiming to enhance therapeutic efficacy while minimizing systemic toxicity.[1] A key strategy in this field is the use of functional polymers that can be precisely modified to control drug release, target specific tissues, and respond to external stimuli. This guide details the application of a versatile trifunctional linker, 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid , to impart polymers with a unique combination of functionalities: a photo-activatable cross-linking moiety, a bio-orthogonal "clickable" handle, and a versatile attachment point.
This molecule possesses three key features:
-
A Benzophenone Moiety: This group acts as a photoinitiator. Upon exposure to UV light, it can abstract hydrogen atoms from nearby polymer chains, leading to covalent cross-linking. This allows for the formation of hydrogels or the stabilization of polymeric nanoparticles in situ.
-
An Alkyne Group: The terminal alkyne serves as a "handle" for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This highly efficient and specific reaction allows for the covalent attachment of a wide range of molecules, such as targeting ligands, imaging agents, or therapeutic payloads, that have been functionalized with an azide group.
-
A Carboxylic Acid: This group provides a primary point of attachment to polymers bearing hydroxyl or amine functional groups through well-established esterification or amidation reactions, respectively.
The strategic incorporation of this linker transforms commodity polymers into advanced platforms for drug delivery, enabling the creation of photo-responsive, targeted, and multi-functional therapeutic systems. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for polymer functionalization, subsequent modification, and characterization.
Chemical Principles and Strategic Considerations
The functionalization process is a multi-step approach that leverages fundamental organic chemistry reactions. The overall workflow is depicted below:
Figure 2: Schematic representation of the three key experimental stages.
Safety Precautions
-
This compound: May be harmful if swallowed, in contact with skin, or if inhaled. It is sensitive to moisture and light. Store in a cool, dark place under an inert atmosphere. [3]Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Carbodiimides (DCC, EDC): DCC is a potent sensitizer. Avoid inhalation and skin contact. EDC is a corrosive and moisture-sensitive reagent. Handle both in a well-ventilated fume hood.
-
UV Radiation: UV light is harmful to the eyes and skin. Use appropriate UV-shielding eyewear and enclosures during photo-crosslinking experiments.
Conclusion and Future Perspectives
The functionalization of polymers with this compound provides a powerful and versatile platform for the development of advanced drug delivery systems. The combination of a photo-crosslinkable moiety and a "clickable" handle allows for the creation of materials with tunable physical properties and the ability to conjugate a wide array of bioactive molecules. This approach opens up new avenues for designing stimuli-responsive hydrogels, targeted nanoparticles, and multifunctional theranostics. Future work in this area will likely focus on the application of these functionalized polymers in preclinical models to validate their therapeutic potential and to explore the full range of possibilities offered by this elegant combination of chemical functionalities.
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Full article: Recent Advances in Photo-Crosslinkable Hydrogels for Biomedical Applications. (n.d.). Retrieved January 15, 2026, from [Link]
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1 H NMR spectra of the functionalized polymer products:... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Modification of Poly Ethylene Glycol with 4, 4-Azo Di Benzoic Acid and Study of Its Physical Properties - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid for targeted drug delivery systems
Application Note & Protocols
Topic: Leveraging the Bifunctional Linker 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic Acid for Modular Targeted Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and targeted therapeutics.
Introduction: The Critical Role of Linkers in Targeted Therapies
Targeted drug delivery aims to enhance the therapeutic index of potent molecules by selectively delivering them to diseased cells, thereby sparing healthy tissues.[1] This strategy relies on a tripartite structure: a targeting moiety (e.g., a monoclonal antibody), a potent therapeutic payload, and a chemical linker that covalently joins them.[2][3] The linker is not merely a passive spacer but a critical component that dictates the stability, release mechanism, and overall efficacy of the conjugate.[3][4]
This document provides a detailed guide to the application of This compound , a versatile bifunctional linker, in the construction of targeted drug delivery systems.[5][6] This linker possesses two distinct, orthogonally reactive functional groups: a carboxylic acid for payload attachment and a terminal alkyne for conjugation to the targeting vehicle via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[7][8] This modular design allows for a flexible and efficient two-stage approach to synthesizing complex bioconjugates like Antibody-Drug Conjugates (ADCs) or Peptide-Drug Conjugates (PDCs).[9]
We will detail the strategic considerations, step-by-step protocols for conjugation, and essential analytical techniques for characterization, providing researchers with the foundational knowledge to effectively incorporate this linker into their drug development workflows.
Physicochemical Properties & Strategic Overview
The unique structure of this compound offers distinct advantages for creating targeted drug delivery constructs.
Key Properties
| Property | Value | Source |
| IUPAC Name | This compound | [5][6] |
| Synonyms | Carboxyl benzophenone alkyne | [7] |
| CAS Number | 1236196-77-2 | [5] |
| Molecular Formula | C₁₇H₁₂O₄ | [5][6][7] |
| Molecular Weight | 280.28 g/mol | [5][6] |
Synthesis Pathway Overview
Conceptually, the linker is synthesized via a straightforward two-step process starting from commercially available precursors. The key transformation is a Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[10][11]
-
Precursor Synthesis: 4-(4-hydroxybenzoyl)benzoic acid is the key intermediate. It can be synthesized from precursors like 4-hydroxybenzoic acid.[12][13]
-
Etherification: The phenolic hydroxyl group of 4-(4-hydroxybenzoyl)benzoic acid is deprotonated with a suitable base (e.g., NaH) to form an alkoxide. This nucleophile then reacts with propargyl bromide to form the terminal alkyne-containing ether linkage.[11][14]
The Modular Two-Stage Conjugation Strategy
The linker's design enables a powerful, modular workflow. This approach decouples the payload attachment from the targeting vehicle conjugation, simplifying synthesis, purification, and characterization at each stage.
Caption: Overall workflow for synthesizing a targeted drug conjugate.
Protocol 1: Payload Attachment via Carboxylic Acid Activation
This protocol describes the conjugation of a therapeutic payload (containing a primary amine or hydroxyl group) to the linker's carboxylic acid moiety. The most common and robust method involves activation with N-hydroxysuccinimide (NHS) to form a stable, amine-reactive NHS ester.[15]
Rationale for Method Selection
-
Expertise: Direct amide or ester formation can require harsh conditions that may degrade sensitive payloads. The use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with NHS creates a semi-stable NHS-ester intermediate. This intermediate reacts efficiently with primary amines at physiological to slightly basic pH (7.2-8.5) in aqueous-compatible solvents, forming a highly stable amide bond.[15] This two-step, one-pot reaction is highly efficient and minimizes side reactions.
Materials & Reagents
-
This compound
-
Therapeutic payload with an available amine or hydroxyl group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 or Sodium Borate buffer, pH 8.5)
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., Reverse-Phase HPLC, dialysis tubing, or size-exclusion chromatography columns)
Step-by-Step Protocol
-
Reagent Preparation:
-
Dissolve the linker (1.2 equivalents) and NHS (1.5 equivalents) in anhydrous DMF or DMSO.
-
Dissolve the therapeutic payload (1.0 equivalent) in the chosen reaction buffer or anhydrous solvent.
-
Prepare a fresh solution of EDC (1.5 equivalents) in anhydrous DMF or DMSO.
-
-
Carboxylic Acid Activation:
-
To the solution of the linker and NHS, add the EDC solution dropwise while stirring at room temperature.
-
Allow the activation reaction to proceed for 15-30 minutes. The formation of the NHS-ester can be monitored by TLC or LC-MS if desired.
-
Causality: EDC activates the carboxylic acid, which is then attacked by NHS to form the more stable NHS ester, preventing EDC-mediated side reactions with the payload.
-
-
Conjugation to Payload:
-
Add the activated linker solution to the payload solution.
-
If the payload is in an aqueous buffer, ensure the final concentration of the organic solvent (DMF/DMSO) does not exceed 10-20% (v/v) to prevent protein denaturation or payload precipitation.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The optimal pH for reaction with amines is 8.0-8.5.[]
-
Trustworthiness: The reaction progress should be monitored by HPLC to track the consumption of the payload and the formation of the drug-linker conjugate.
-
-
Reaction Quenching:
-
Add a quenching reagent (e.g., hydroxylamine to a final concentration of 10 mM) to consume any unreacted NHS-ester, preventing unintended modifications in subsequent steps.
-
-
Purification:
-
Purify the alkyne-functionalized drug-linker conjugate from excess reagents and byproducts.
-
For small molecule payloads, Reverse-Phase HPLC is the method of choice.
-
For larger payloads or peptides, size-exclusion chromatography or dialysis can be effective.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the product using LC-MS and ¹H NMR.
-
Lyophilize the purified conjugate and store it under desiccated conditions at -20°C or below, protected from light.
-
Protocol 2: 'Click' Conjugation to an Azide-Modified Targeting Vehicle
This protocol details the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring, covalently linking the drug-linker intermediate to an azide-functionalized targeting vehicle.[8][17]
Rationale for Method Selection
-
Expertise: The CuAAC reaction is a cornerstone of "click chemistry" due to its high efficiency, specificity, mild reaction conditions, and bioorthogonality (the reacting groups do not interfere with biological functionalities).[8][17][18] The reaction proceeds rapidly in aqueous buffers, making it ideal for bioconjugation to sensitive macromolecules like antibodies.[19] The in-situ reduction of Copper(II) (from CuSO₄) to the active Copper(I) catalyst using sodium ascorbate is the most common and reliable method.[20][21] A copper-chelating ligand like THPTA is crucial, as it both stabilizes the Cu(I) catalytic state against oxidation and disproportionation, and accelerates the reaction.[19][22]
Caption: Key components of the CuAAC 'Click' Reaction.
Materials & Reagents
-
Alkyne-functionalized drug-linker conjugate (from Protocol 1)
-
Azide-functionalized targeting vehicle (e.g., antibody, peptide, polymer)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, prepared fresh)
-
Copper ligand, e.g., THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) solution (e.g., 50 mM in water)
-
Bioconjugation Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), affinity chromatography)
Step-by-Step Protocol
-
Reagent Preparation:
-
Dissolve the azide-functionalized targeting vehicle in the bioconjugation buffer to a known concentration (e.g., 1-5 mg/mL for an antibody).
-
Dissolve the alkyne-functionalized drug-linker in a minimal amount of a water-miscible solvent like DMSO, then dilute into the reaction buffer. A 5-10 fold molar excess relative to the targeting vehicle is typical.
-
Causality: Using a molar excess of the drug-linker drives the reaction to completion, ensuring high conjugation efficiency to the valuable targeting vehicle.
-
-
Pre-mixing of Catalyst:
-
In a separate microcentrifuge tube, mix the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of Cu:Ligand is often used.[21] Let this mixture stand for 1-2 minutes.
-
Expertise: Pre-complexing the copper with the ligand before adding the reducing agent ensures the ligand is available to stabilize the newly formed Cu(I), preventing its precipitation or oxidation.
-
-
Initiation of Click Reaction:
-
To the solution of the targeting vehicle and drug-linker, add the pre-mixed Cu/THPTA catalyst. A final copper concentration of 50-250 µM is a good starting point.[21]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is typical.[21]
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
-
Reaction Monitoring and Purification:
-
Trustworthiness: The progress of the conjugation can be monitored by analyzing small aliquots of the reaction mixture. For ADCs, this is typically done using Hydrophobic Interaction Chromatography (HIC) or RP-HPLC, which can separate species with different Drug-to-Antibody Ratios (DAR).[23][24]
-
Once the reaction is complete, remove unreacted drug-linker, catalyst, and other reagents. Size-Exclusion Chromatography (SEC) is the most common method for purifying the final conjugate, as it separates molecules based on size.
-
-
Formulation and Storage:
-
The purified conjugate should be exchanged into a suitable storage buffer (e.g., PBS or a formulation buffer specific to the antibody).
-
Sterile filter, aliquot, and store at the recommended temperature (typically 4°C for short-term or -80°C for long-term storage).
-
Analytical Characterization & Quality Control
Thorough characterization is essential to ensure the identity, purity, and consistency of the final targeted drug delivery system.[2][25]
Caption: A logical workflow for the analytical characterization of an ADC.
Summary of Key Characterization Techniques
| Technique | Parameter Measured | Rationale & Insights |
| Size-Exclusion Chromatography (SEC-HPLC) | Purity, Aggregation | Separates molecules by hydrodynamic radius. Essential for quantifying the percentage of monomeric conjugate and detecting the presence of soluble high-molecular-weight aggregates, which can impact efficacy and immunogenicity.[24] |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) | Separates species based on hydrophobicity. Since the payload is often hydrophobic, species with 0, 2, 4, etc., drugs attached will have different retention times, allowing for calculation of the average DAR and distribution.[23][24] |
| Reverse-Phase HPLC (RP-HPLC) | DAR, Purity | Often performed after reducing the antibody into its light and heavy chains. Provides higher resolution separation to quantify drug load on each chain.[2][23] |
| LC-MS (Intact & Reduced Mass Analysis) | Molecular Weight, DAR | Provides the precise mass of the intact conjugate and its subunits (light and heavy chains). This confirms successful conjugation and allows for an orthogonal determination of the DAR distribution.[2][25][26] |
| Peptide Mapping (LC-MS/MS) | Conjugation Site(s) | The conjugate is digested with an enzyme (e.g., trypsin), and the resulting peptides are analyzed by mass spectrometry to pinpoint the exact amino acid residues where the drug-linker is attached.[25] |
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This compound, 90% - CD BioSciences. (n.d.). CD BioSciences. Retrieved January 15, 2026, from [Link]
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4-Benzoylbenzoic acid | C14H10O3 | CID 69147 - PubChem. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
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4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid | C17H12O4 | CID 53341689 - PubChem. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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Panowski, S., Bhakta, S., Raab, H., Polakis, P., & Junutula, J. R. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. mAbs, 6(1), 34–45. [Link]
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The Preparation of 2-(4-Hydroxybenzoyl)-benzoic Acid. (1946). Journal of the American Chemical Society. [Link]
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Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024). LinkedIn. Retrieved January 15, 2026, from [Link]
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Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. (2023). ACS Omega. [Link]
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Application Notes and Protocols for Bioconjugation using 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid
Authored by: Senior Application Scientist, Bioconjugation Core Facility
Introduction: A Trifunctional Linker for Advanced Bioconjugation Strategies
In the evolving landscape of bioconjugation, the demand for versatile and efficient molecular tools is paramount for the development of sophisticated therapeutics, diagnostics, and research probes. 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid emerges as a uniquely powerful trifunctional building block designed to meet these challenges.[1] This reagent incorporates three key functionalities into a single, compact scaffold:
-
A terminal alkyne group, which serves as a handle for the highly efficient and bioorthogonal "click chemistry" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3]
-
A carboxylic acid moiety, providing a classical and reliable point of attachment to primary amines (e.g., lysine residues on proteins) via stable amide bond formation.
-
A benzophenone photophore, a photo-activatable group that, upon exposure to UV light (approx. 365 nm), can form covalent bonds with adjacent C-H bonds, enabling photo-crosslinking to biological targets.[4][5]
This multi-faceted nature allows for a modular and strategic approach to the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and affinity-based probes for proteomic studies.[6][7][8]
Principle of Bioconjugation: The Power of Click Chemistry
The terminal alkyne of this compound is primed for one of the most robust and widely adopted bioconjugation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is favored in bioconjugation for several reasons:
-
Bioorthogonality: Both the alkyne and the azide functional groups are virtually absent in biological systems, ensuring that the reaction proceeds with exceptional specificity and minimal side reactions with native biomolecules.[3][9]
-
High Efficiency: The reaction is high-yielding and proceeds rapidly under mild, aqueous conditions compatible with the stability of most proteins and other biomolecules.[3]
-
Favorable Kinetics: The copper(I) catalyst significantly accelerates the rate of the cycloaddition, allowing for efficient conjugation even at low reactant concentrations.[10]
The CuAAC reaction involves the formation of a stable triazole linkage between the terminal alkyne of our linker and an azide-modified biomolecule or payload. The general mechanism is depicted below.
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The Versatile Trifunctional Toolkit: A Guide to 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic Acid in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid , a powerful trifunctional linker for advanced chemical biology and proteomics research. Here, we move beyond a simple recitation of steps to offer a deeper understanding of the experimental logic, enabling researchers to not only apply this reagent but also to innovate upon its use.
Introduction: A Molecule of Triple Utility
This compound is a meticulously designed chemical tool that incorporates three key functional groups into a single, compact scaffold.[1][2] This design is central to its utility in modern chemical biology, particularly for the identification and characterization of protein-ligand interactions, a cornerstone of drug discovery.[3][4]
The three functional moieties are:
-
A Carboxylic Acid: This group serves as a versatile "handle" for covalent attachment to a ligand, pharmacophore, or molecule of interest that contains a primary amine. This is typically the first step in constructing a bespoke chemical probe.
-
A Benzophenone Moiety: This is a classic photoactivatable group. Upon irradiation with ultraviolet (UV) light (typically around 350-365 nm), the benzophenone forms a highly reactive triplet diradical that can insert into adjacent C-H bonds, forming a stable covalent crosslink with interacting proteins.[5][6]
-
A Terminal Alkyne: This group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can undergo highly specific and efficient "click" reactions. The most common of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the attachment of a reporter molecule (e.g., biotin for affinity purification or a fluorophore for imaging) after photocrosslinking.
The strategic combination of these three groups allows for a powerful experimental workflow: a molecule of interest is first appended to the linker, this probe is then introduced to a complex biological system (like cell lysate or live cells) to bind its target, a flash of UV light permanently locks the probe onto its target, and finally, a click reaction attaches a tag for downstream detection and identification.
Physicochemical Properties
A clear understanding of the compound's properties is essential for its effective use.
| Property | Value | Source(s) |
| CAS Number | 1236196-77-2 | [1][2] |
| Molecular Formula | C₁₇H₁₂O₄ | [1][2] |
| Molecular Weight | 280.27 g/mol | [1][2] |
| Appearance | Solid | [1][2] |
| Storage Temperature | -20°C | [1][2] |
| Synonyms | Carboxyl benzophenone alkyne, Probe building block | [1][2] |
Core Application: Photoaffinity-Based Target Identification
The primary application of this compound is in photoaffinity labeling (PAL) for the identification of the cellular targets of a bioactive small molecule.[6][7] This technique is invaluable when the molecular target of a compound identified through phenotypic screening is unknown.
The overall workflow can be visualized as a three-stage process:
Figure 1: Overall workflow for target identification.
This workflow provides a robust method for identifying the specific protein(s) that a bioactive molecule interacts with in a complex proteome.
Detailed Protocols
The following protocols are provided as a comprehensive guide. It is crucial to note that optimization of concentrations, incubation times, and irradiation conditions is often necessary for specific ligands and biological systems.
Protocol 1: Synthesis of the Photoaffinity Probe
This protocol describes the conjugation of the carboxylic acid handle of the linker to a primary amine on a ligand of interest using carbodiimide chemistry.
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond. The addition of N-hydroxysuccinimide (NHS) stabilizes the activated intermediate by converting it to an NHS ester, which is less susceptible to hydrolysis in aqueous environments and improves the efficiency of the reaction with the amine.
Materials:
-
This compound
-
Ligand of interest with a primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer (pH 6.0)
-
Quenching Buffer: Hydroxylamine solution
-
HPLC for purification
Procedure:
-
Activation of the Linker:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of both EDC and NHS to the linker solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation to the Ligand:
-
Dissolve the amine-containing ligand in the reaction buffer.
-
Add the activated linker solution to the ligand solution. The molar ratio of linker to ligand should be optimized, but a 1:1 to 3:1 ratio is a good starting point.
-
Let the reaction proceed for 2-4 hours at room temperature, or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of quenching buffer to consume any unreacted NHS esters.
-
Purify the resulting photoaffinity probe using reverse-phase HPLC.
-
Confirm the identity and purity of the probe by mass spectrometry and NMR.
-
Protocol 2: Photoaffinity Labeling of Target Proteins
This protocol outlines the procedure for using the synthesized probe to label target proteins in a cell lysate.
Rationale: The benzophenone group is excited by UV light to a triplet state, which can then abstract a hydrogen atom from a nearby C-H bond on a protein, leading to the formation of a covalent bond. Performing this on ice helps to minimize cellular stress and degradation of proteins. A no-UV control is essential to distinguish between covalently crosslinked proteins and non-specific binders.
Materials:
-
Synthesized photoaffinity probe
-
Cell lysate (prepared in a buffer without primary amines, e.g., HEPES or phosphate buffer)
-
UV lamp with an emission maximum around 365 nm (e.g., a handheld UV lamp or a UV crosslinker instrument)
-
Ice bath
-
Control compound (the original ligand without the linker, for competition experiments)
Procedure:
-
Incubation:
-
Thaw the cell lysate on ice.
-
Add the photoaffinity probe to the lysate to the desired final concentration (typically in the low micromolar to nanomolar range, depending on the affinity of the ligand).
-
For a competition control, pre-incubate a separate aliquot of the lysate with a 50- to 100-fold excess of the control compound for 30 minutes before adding the probe.
-
Incubate the samples for 1 hour on ice to allow the probe to bind to its target protein(s).
-
-
UV Crosslinking:
-
Place the samples on an ice bath and remove the lids.
-
Irradiate the samples with a 365 nm UV light source for 15-30 minutes. The optimal irradiation time should be determined empirically.
-
Crucially, prepare a "no UV" control sample that is treated identically but not exposed to UV light.
-
-
Sample Preparation for Downstream Analysis:
-
After irradiation, the samples are ready for downstream analysis via click chemistry.
-
Protocol 3: Click Chemistry for Reporter Tagging and Enrichment
This protocol describes the CuAAC reaction to attach a biotin tag to the alkyne-labeled proteins, followed by enrichment.
Rationale: The CuAAC reaction is a highly efficient and specific reaction between a terminal alkyne and an azide. Copper(I) is the catalyst for this reaction, which is typically generated in situ from Copper(II) sulfate by a reducing agent like sodium ascorbate. A copper ligand, such as TBTA, is used to stabilize the Cu(I) oxidation state and improve reaction efficiency.
Materials:
-
UV-crosslinked protein sample
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (prepare fresh)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with low concentration of SDS)
-
Elution buffer (e.g., buffer containing biotin or a buffer that denatures streptavidin)
Procedure:
Sources
- 1. This compound, 90% - CD BioSciences [celluars.com]
- 2. Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. benchchem.com [benchchem.com]
- 5. Probing Proteomes with Benzophenone Photoprobes | Springer Nature Experiments [experiments.springernature.com]
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Covalent Modification of Proteins Using the Trifunctional Photoaffinity Probe 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The identification and characterization of protein-ligand and protein-protein interactions are fundamental to drug discovery and chemical biology. Photoaffinity labeling (PAL) is a powerful technique that utilizes photo-activatable cross-linkers to covalently capture these transient interactions.[1] This guide provides a detailed protocol for using 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid, a versatile trifunctional probe, for the covalent modification and subsequent analysis of target proteins. This molecule integrates a photo-reactive benzophenone group, a bioorthogonal alkyne handle, and a carboxylic acid for synthetic attachment, enabling a multi-stage workflow of interaction capture, covalent labeling, and downstream functionalization.[2][3] We will detail the experimental workflow from probe conjugation to a ligand of interest, through UV-induced cross-linking to a target protein, and culminating in bioorthogonal "click" chemistry for reporter tag installation.
Principle of the Method
The utility of this compound stems from its three distinct functional domains, which enable a sequential and highly specific workflow for protein modification.
-
Carboxylic Acid Handle: This group serves as a versatile anchor point. It allows the probe to be covalently attached to a molecule of interest (e.g., a drug candidate, peptide, or known ligand) through standard chemistries, most commonly by forming a stable amide bond with a primary amine on the ligand.
-
Benzophenone Moiety: This is the photo-activatable cross-linking unit.[4] Upon exposure to long-wave UV light (typically 350-360 nm), the benzophenone is excited to a triplet ketyl diradical state.[1] This highly reactive species can abstract a hydrogen atom from nearby C-H bonds—such as those on an interacting protein—to form a new, stable carbon-carbon covalent bond.[1][5] This process effectively "freezes" the interaction for subsequent analysis.
-
Terminal Alkyne Tag: This functional group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can undergo specific, highly efficient reactions with a partner group.[6][7] The terminal alkyne is ideal for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[8][9][10] This allows for the specific attachment of various reporter molecules (e.g., fluorophores, biotin) that bear a complementary azide group for detection, visualization, or affinity purification.
The overall experimental strategy is a powerful, three-stage process to identify and label the binding partners of a specific ligand.
Figure 2. Workflow for the photo-crosslinking experiment.
Procedure:
-
Prepare the Reaction Mixture:
-
In a non-stick, amber microcentrifuge tube, prepare the reaction mixture. A typical 50 µL reaction might contain:
-
Target Protein (e.g., 1-5 µM final concentration)
-
Ligand-Probe Conjugate (e.g., 2-10 fold molar excess over the protein)
-
PBS buffer (pH 7.4) or other suitable binding buffer
-
Protease inhibitor cocktail (1X)
-
-
Crucial Control: Prepare a "-UV" control sample that is treated identically but not exposed to UV light. Also, consider a "+UV, -Ligand-Probe" control to check for non-specific protein changes.
-
-
Binding Incubation:
-
Incubate the reaction mixture for 30-60 minutes at 4°C or room temperature (depending on protein stability and binding kinetics) to allow the Ligand-Probe conjugate to bind to the target protein.
-
-
UV Irradiation:
-
Place the open tubes on ice, approximately 5-10 cm below a 365 nm UV source.
-
Irradiate for 15-30 minutes. Optimization of time and distance may be required. Self-Validation Insight: Shorter times minimize protein damage, while longer times can increase cross-linking efficiency. A time-course experiment is recommended.
-
-
Quench and Prepare for Next Step:
-
Stop the reaction by adding 4X SDS-PAGE loading buffer containing a reducing agent (like DTT or BME).
-
Boil the samples at 95°C for 5 minutes. The samples are now ready for analysis or for the click chemistry protocol.
-
Protocol 3: Bioorthogonal Labeling via CuAAC (Click Chemistry)
Causality: This protocol attaches a reporter molecule to the alkyne tag that is now covalently linked to your target protein. [11]A copper(I) catalyst, generated in situ from CuSO₄ by sodium ascorbate, facilitates the cycloaddition between the alkyne and an azide-functionalized reporter. [12]The THPTA ligand stabilizes the copper(I) catalyst, preventing oxidative damage to the protein and accelerating the reaction. [8][9][10]
| Reagent | Stock Concentration | Solvent |
|---|---|---|
| CuSO₄ | 100 mM | D.I. Water |
| Sodium Ascorbate | 500 mM | D.I. Water |
| THPTA | 100 mM | D.I. Water |
| Azide-Reporter | 10 mM | DMSO |
Procedure:
-
Prepare Click Reagents:
-
Important: Prepare the Sodium Ascorbate solution fresh just before use to ensure maximum reducing potential.
-
Prepare a "Click Mix" by combining CuSO₄ and THPTA. For every 1 µL of 100 mM CuSO₄, add 5 µL of 100 mM THPTA (maintaining a 1:5 molar ratio of Cu:Ligand).
-
-
Set up the Click Reaction:
-
Take the protein sample from the photo-crosslinking step (before adding loading buffer if running a gel immediately after). A typical post-crosslinking sample might be ~20-50 µg of total protein in 20 µL.
-
Add the click components sequentially. The final concentrations in a ~25 µL reaction should be:
-
Azide-Reporter: 100-200 µM (from 10 mM stock)
-
"Click Mix" (CuSO₄/THPTA): 1 mM CuSO₄ / 5 mM THPTA
-
Sodium Ascorbate: 5 mM (from 500 mM fresh stock)
-
-
Gently vortex the tube.
-
-
Reaction Incubation:
-
Incubate the reaction for 1 hour at room temperature. Protect from light if using a fluorescent reporter.
-
-
Stop Reaction and Analyze:
-
Stop the reaction by adding 4X SDS-PAGE loading buffer.
-
Boil at 95°C for 5 minutes. The sample is now ready for analysis.
-
Analysis and Characterization of Modified Proteins
SDS-PAGE and In-Gel Fluorescence
This is the primary method for visualizing the success of the labeling experiment.
-
Run the Gel: Load the samples from Protocol 3 onto a polyacrylamide gel. Include a lane for the "-UV" control and a lane with the unmodified protein.
-
Fluorescence Scan: After electrophoresis, place the gel directly into a fluorescence imager. Scan at the appropriate excitation/emission wavelengths for your chosen fluorophore (e.g., ~488/520 nm for Alexa Fluor 488).
-
Expected Result: A fluorescent band should appear at the molecular weight of your target protein only in the lane that was treated with the Ligand-Probe and exposed to UV light. The "-UV" lane should show no fluorescence, confirming that the labeling is UV-dependent.
-
Total Protein Stain: After scanning, stain the gel with Coomassie Blue to visualize all proteins and confirm equal loading.
Western Blotting
This method confirms that the fluorescently labeled band is indeed your protein of interest.
-
Transfer the proteins from an SDS-PAGE gel to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Probe with a primary antibody specific to your target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect with an ECL substrate.
-
Expected Result: The band detected by the antibody should co-migrate exactly with the fluorescent band observed in the in-gel scan.
Mass Spectrometry
For advanced applications, mass spectrometry (MS) can confirm the covalent modification and even identify the site of cross-linking. [13][14][15]
-
Sample Preparation: Excise the fluorescent band from the gel, perform in-gel tryptic digestion, and extract the peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence database. Look for peptides with a mass shift corresponding to the addition of the Ligand-Probe remnant. The molecular weight of this compound is 280.27 g/mol . [2][16]The cross-linking reaction with a C-H bond results in the addition of C₁₇H₁₂O₄, but with the loss of two hydrogens (one from the protein, one from the benzophenone C-H insertion), the net mass addition will be C₁₇H₁₀O₃ (from the benzophenone part) plus the mass of your attached ligand.
| Modification | Molecular Formula Added | Exact Mass Shift (Da) |
| BpA-Alkyne Probe | C₁₇H₁₂O₄ | +280.0736 |
| BpA-Alkyne after cross-linking | C₁₇H₁₂O₄ | +280.0736 |
| Triazole formation (from CuAAC) | C₂H₂N₃ + Reporter | + Mass of Reporter + 40.0276 |
Note: The mass shift on the protein after cross-linking will be the mass of the full Ligand-Probe conjugate.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No fluorescent band after click chemistry | 1. Failed photo-crosslinking. 2. Inefficient click reaction. 3. Ligand-Probe conjugate did not bind to the protein. | 1. Optimize UV exposure time and intensity. Ensure your buffer does not contain UV-quenching components. 2. Use freshly prepared sodium ascorbate. Ensure the Cu:THPTA ratio is correct. Degas the solution to remove oxygen, which can inhibit the reaction. [11] 3. Confirm ligand-protein binding with an independent assay (e.g., ITC, SPR). |
| High background fluorescence / non-specific labeling | 1. Ligand-Probe conjugate is "sticky" and binds non-specifically. 2. UV exposure is too long, causing protein damage and aggregation. | 1. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the binding buffer. Include a "-Ligand-Probe, +UV" control to assess non-specific cross-linking. [17] 2. Reduce UV irradiation time or increase the distance from the lamp. |
| Multiple bands on Western Blot or fluorescence scan | 1. Protein degradation. 2. Protein exists in multiple isoforms or has post-translational modifications. [18] 3. The probe cross-links to multiple proteins in a complex. | 1. Always use fresh protease inhibitors. Keep samples on ice. [19][20] 2. Check literature for known isoforms or PTMs of your target protein. 3. This may be a valid biological result. Use immunoprecipitation to confirm the identity of other labeled bands. [18] |
| Low yield of labeled protein | 1. Inefficient conjugation of probe to ligand. 2. Low cross-linking efficiency. 3. Low protein concentration. | 1. Verify conjugate formation with LC-MS. Optimize EDC/NHS reaction conditions. 2. Increase the concentration of the Ligand-Probe conjugate. Optimize UV exposure. 3. Increase the amount of starting protein material. |
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. In Current Protocols in Protein Science. (URL: [Link])
-
Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. (URL: [Link])
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. (URL: [Link])
-
MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. (URL: [Link])
-
Farrell, I. S., & Kishi, Y. (2005). Photo-cross-linking interacting proteins with a genetically encoded benzophenone. Nature Methods, 2(5), 377-384. (URL: [Link])
-
De Bank, P. A. (2017). Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. ResearchGate. (URL: [Link])
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology. (URL: [Link])
-
Mann, M., & Wilm, M. (1995). Error-tolerant identification of peptides in sequence databases by peptide sequence tags. Analytical Chemistry, 66(24), 4390-4399. (URL: [Link])
-
Blair, I. A. (2008). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Journal of lipid research, 49(5), 947-960. (URL: [Link])
-
Kalkhof, S., & Sinz, A. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(9), 4784-4791. (URL: [Link])
-
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (URL: [Link])
-
Zhang, H., & Wang, L. (2016). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. AAPS J, 18(3), 575-584. (URL: [Link])
-
Chin, J. W., & Schultz, P. G. (2005). Photo-cross-linking interacting proteins with a genetically encoded benzophenone. Nature Protocols, 1(1), 760-767. (URL: [Link])
-
Drienovská, I., & Roelfes, G. (2017). Utilization of alkyne bioconjugations to modulate protein function. Biotechnology and Genetic Engineering Reviews, 33(1), 19-35. (URL: [Link])
-
Spokoyny, A. M., et al. (2013). A Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. Chemistry – A European Journal, 19(32), 10468-10473. (URL: [Link])
-
CD BioSciences. (n.d.). This compound, 90%. (URL: [Link])
-
Li, J., et al. (2014). A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface. Journal of the American Chemical Society, 136(44), 15583-15586. (URL: [Link])
-
Uttamapinant, C., et al. (2015). Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates. Angewandte Chemie International Edition, 54(44), 13052-13057. (URL: [Link])
-
Precise PEG. (n.d.). This compound. (URL: [Link])
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Assay Genie. (n.d.). 101 Western Blot Troubleshooting Tips & Tricks. (URL: [Link])
-
Theillet, F. X., et al. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Frontiers in Molecular Biosciences, 6, 2. (URL: [Link])
-
LabSolutions. (n.d.). This compound. (URL: [Link])
-
Wang, J. Y., et al. (2011). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2667. (URL: [Link])
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53341689, 4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid. (URL: [Link])
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Application Notes and Protocols for the Synthesis of PROTACs using 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the versatile linker precursor, 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid. PROTACs represent a revolutionary therapeutic modality that induces targeted protein degradation through the ubiquitin-proteasome system.[1][2][3] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[4][][6] This guide details the strategic incorporation of this compound, a linker building block featuring a terminal alkyne, which facilitates modular PROTAC assembly via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8][9][10] We present a comprehensive, step-by-step protocol for the synthesis of a model PROTAC, including reaction schemes, characterization methods, and the scientific rationale behind the experimental design.
Introduction to PROTAC Technology and the Role of Linkers
PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][11][12] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][12] This event-driven, catalytic mechanism distinguishes PROTACs from traditional small-molecule inhibitors and offers the potential for enhanced potency and the ability to target proteins previously considered "undruggable".[13]
The linker is not merely a passive spacer but plays a crucial role in determining the biological activity of a PROTAC. Its length, composition, and attachment points can significantly impact the stability and cooperativity of the ternary complex (POI-PROTAC-E3 ligase), which is a key determinant of degradation efficiency.[4][][8] The most commonly used linkers are based on polyethylene glycol (PEG) and alkyl chains.[4][] More recently, linkers with incorporated rigid motifs like alkynes and triazoles have been explored to modulate the physicochemical properties and conformational flexibility of PROTACs.[4][]
The modular nature of PROTACs lends itself to combinatorial synthesis approaches to optimize linker design. "Click chemistry," particularly the CuAAC reaction, has emerged as a powerful tool for the rapid and efficient assembly of PROTAC libraries.[7][8][10][14] This high-yielding and bioorthogonal reaction allows for the reliable conjugation of an alkyne-functionalized component with an azide-functionalized counterpart under mild conditions.[7][15]
The Utility of this compound in PROTAC Synthesis
The linker precursor, this compound, offers several advantages for PROTAC synthesis:
-
Terminal Alkyne: The propargyl ether group provides a terminal alkyne, a key functional group for participating in CuAAC reactions. This enables the modular and efficient "clicking" of the linker to a suitably functionalized warhead or E3 ligase ligand.[][7][9]
-
Carboxylic Acid Handle: The benzoic acid moiety provides a convenient attachment point for coupling to an amine-containing binding element (either the warhead or the E3 ligase ligand) via standard amide bond formation.
-
Benzophenone Moiety: While the benzophenone core can be a structural element of the linker, it is also a well-known photoaffinity labeling group.[16] For certain applications, this functionality could be exploited in chemical biology studies to covalently crosslink the PROTAC to its binding partners upon UV irradiation. In the context of this protocol, it will be treated as a rigid component of the linker.
The overall strategy for utilizing this linker precursor involves a two-step process: first, the carboxylic acid is coupled to one of the PROTAC's binding elements, and second, the terminal alkyne is "clicked" to the other.
Synthesis of a Model PROTAC: A Step-by-Step Protocol
This section outlines a representative protocol for the synthesis of a model PROTAC targeting the bromodomain-containing protein BRD4. The warhead is based on the well-characterized BET inhibitor JQ1, and the E3 ligase ligand is a derivative of the von Hippel-Lindau (VHL) E3 ligase.[2][17]
Overall Synthetic Scheme
The synthetic workflow for the model PROTAC is depicted below. The process begins with the functionalization of the VHL ligand with an amino group, followed by its coupling to the linker precursor. The resulting alkyne-functionalized intermediate is then conjugated to an azide-modified JQ1 derivative via a CuAAC reaction.
Caption: Figure 1. Overall workflow for the synthesis of a model PROTAC.
Materials and Reagents
| Reagent | Supplier | Purity |
| Amine-functionalized VHL Ligand | Commercially available | >95% |
| This compound | Commercially available | >95% |
| Azide-functionalized JQ1 Warhead | Commercially available | >95% |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Sigma-Aldrich | >98% |
| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | >99% |
| DMF (N,N-Dimethylformamide), Anhydrous | Sigma-Aldrich | 99.8% |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | >98% |
| Sodium Ascorbate | Sigma-Aldrich | >98% |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |
| Methanol (MeOH) | Fisher Scientific | HPLC Grade |
| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade |
| Water, HPLC Grade | Fisher Scientific | |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | >99% |
Detailed Synthetic Protocol
Step 1: Synthesis of the Alkyne-VHL-Linker Intermediate via Amide Coupling
-
Rationale: This step involves the formation of a stable amide bond between the carboxylic acid of the linker precursor and the amine group of the VHL ligand. HATU is a common and efficient peptide coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid for nucleophilic attack by the amine. Anhydrous DMF is used as the solvent due to its high polarity and ability to dissolve the reactants.
-
To a solution of this compound (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine-functionalized VHL ligand (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure Alkyne-VHL-Linker intermediate.
Step 2: Synthesis of the Final PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Rationale: This is the "click chemistry" step where the terminal alkyne of the intermediate from Step 1 is coupled with the azide-functionalized JQ1 warhead.[7][8][10] The reaction is catalyzed by Cu(I), which is generated in situ from the reduction of CuSO₄ by sodium ascorbate. A mixture of t-butanol and water is a common solvent system for this reaction. The resulting triazole ring is highly stable and serves as a robust connection in the final PROTAC.[4][]
-
Dissolve the Alkyne-VHL-Linker intermediate (1.0 eq) and the azide-functionalized JQ1 warhead (1.1 eq) in a mixture of t-butanol and water (1:1).
-
Prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 eq) in water and a fresh solution of sodium ascorbate (0.3 eq) in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to yield the final PROTAC.
Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC should be confirmed using a combination of analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC and ensure the absence of significant impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound, which should ideally be >95% for biological testing.
Visualization of the Synthetic Pathway
Caption: Figure 2. Reaction scheme for the synthesis of a model PROTAC.
Conclusion
The strategic use of this compound as a linker precursor provides a robust and efficient method for the synthesis of PROTACs. The combination of standard amide coupling and copper-catalyzed "click chemistry" allows for a modular and convergent approach, which is highly amenable to the creation of PROTAC libraries for structure-activity relationship studies.[4][8][10] The detailed protocol provided herein serves as a foundational guide for researchers to synthesize their own custom PROTACs, accelerating the discovery and development of novel targeted protein degraders.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
-
Kozicka, Z., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Bond, M. J., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. [Link]
-
Ciulli, A. (2019). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]
-
Scudellaro, A., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]
-
Xie, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]
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CD BioSciences. This compound, 90%. [Link]
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Precise PEG. This compound. [Link]
-
Chen, Z., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. [Link]
-
MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. [Link]
-
Rios-Mondragon, I., et al. (2022). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences. [Link]
-
Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. [Link]
-
Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
-
ResearchGate. General strategy using "click chemistry" for PROTAC synthesis. [Link]
-
Goswami, R., et al. (2025). Design, synthesis and profiling of proteolysis-targeting chimeras (PROTACs) as CDK4/6 degraders. Medicinal Chemistry Research. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Med. Chem., 11, 1025-1036. [Link]
-
ACS Publications. Workflow for E3 Ligase Ligand Validation for PROTAC Development. [Link]
-
Royal Society of Chemistry. Click chemistry in the development of PROTACs. [Link]
-
bioRxiv. Constructing a warhead of PROTAC with aptamer for tumor-selective degradation of nucleolin. [Link]
-
Precise PEG. E3 Ligase Ligands in PROTAC. [Link]
-
Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. [Link]
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Surface Modification of Nanoparticles with 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid: An Application and Protocol Guide
Introduction: The Critical Role of Surface Chemistry in Nanomaterial Functionality
In the landscape of nanomedicine and advanced materials, the efficacy of a nanoparticle is not solely dictated by its core properties but is critically dependent on its surface chemistry. Unmodified nanoparticles often suffer from drawbacks such as poor colloidal stability, rapid clearance by the reticuloendothelial system (RES), and a lack of target specificity. Surface modification addresses these challenges, transforming nascent nanoparticles into highly functional agents for applications ranging from targeted drug delivery to advanced diagnostics.[1] This guide provides a detailed protocol for the surface functionalization of nanoparticles using a bespoke trifunctional linker, 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid .
This particular modifying agent is of significant interest due to its unique architecture. It incorporates three key functional domains:
-
A carboxylic acid group, which serves as a robust anchor for covalent attachment to the surface of various metal oxide nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs).
-
A terminal alkyne group, which provides a reactive handle for post-modification "click" chemistry. This allows for the facile and highly specific conjugation of a wide array of molecules, including targeting ligands (antibodies, peptides), imaging agents (fluorophores), and therapeutic payloads.[2]
-
A benzophenone core, a photo-activatable group that can be used for light-induced covalent modification of biological targets.[2]
This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the modifying agent, its application in the surface functionalization of iron oxide nanoparticles, and the subsequent characterization of the resulting functionalized nanoparticles.
Part 1: Synthesis of the Modifying Agent: this compound
A plausible multi-step synthesis for this compound is outlined below, combining established organic chemistry reactions.
Step 1: Williamson Ether Synthesis of 4-(prop-2-yn-1-yloxy)benzaldehyde
This initial step introduces the alkyne functionality. The reaction proceeds via a Williamson ether synthesis, a reliable method for forming ethers from an organohalide and an alkoxide.[3][4][5]
-
Reaction: 4-hydroxybenzaldehyde is deprotonated with a base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile, attacking propargyl bromide in an SN2 reaction.[4]
Caption: Williamson Ether Synthesis of the alkyne-functionalized benzaldehyde.
Step 2: Friedel-Crafts Acylation
The benzoylbenzoic acid scaffold is constructed using a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction forms a new carbon-carbon bond between an acyl group and an aromatic ring.[6][7][8]
-
Reaction: Toluene is acylated with the acid chloride of 4-(prop-2-yn-1-yloxy)benzoic acid (prepared from the corresponding carboxylic acid using a chlorinating agent like thionyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The methyl group of toluene directs the acylation primarily to the para position due to steric hindrance.[7][8]
Caption: Friedel-Crafts acylation to form the benzophenone core.
Step 3: Oxidation to Carboxylic Acid
The final step is the oxidation of the methyl group on the toluene ring to a carboxylic acid.
-
Reaction: The methyl group of 4-methyl-4'-(prop-2-yn-1-yloxy)benzophenone is oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄) in a basic solution, followed by acidification.[9][10]
Caption: Final oxidation step to yield the target modifying agent.
Part 2: Protocol for Nanoparticle Surface Modification
This protocol details the functionalization of superparamagnetic iron oxide nanoparticles (SPIONs) as a representative example. The carboxylic acid group of the modifying agent will form a coordinate bond with the iron oxide surface.
Materials and Reagents
-
Superparamagnetic Iron Oxide Nanoparticles (SPIONs), bare or dextran-coated
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Ethanol
-
Deionized water
-
Magnetic separator or centrifuge
-
Probe sonicator
-
Shaker/rotator
Protocol for Surface Functionalization of SPIONs
This protocol is adapted for amine-functionalized nanoparticles, which can be prepared from dextran-coated SPIONs. The carboxylic acid on the modifying agent is activated to an NHS ester, which then reacts with surface amine groups. For bare iron oxide nanoparticles, direct attachment of the carboxylic acid can be achieved, though the stability may vary with pH.
Caption: Workflow for the surface modification of amine-functionalized SPIONs.
Step-by-Step Procedure:
-
Preparation of Nanoparticles: Disperse 10 mg of amine-functionalized SPIONs in 10 mL of 0.1 M MES buffer (pH 6.0) via sonication to achieve a homogenous suspension.
-
Activation of Carboxylic Acid: In a separate vial, dissolve 5 mg of this compound, 10 mg of EDC, and 6 mg of NHS in 2 mL of MES buffer. Vortex briefly and incubate at room temperature for 30 minutes to form the NHS-ester.
-
Conjugation Reaction: Add the activated modifying agent solution to the SPION suspension. Incubate the mixture for 2-4 hours at room temperature with gentle shaking or rotation.
-
Washing and Purification:
-
Quench the reaction by adding an excess of a quenching solution like ethanolamine or by proceeding directly to washing.
-
Separate the functionalized nanoparticles from the reaction mixture using a magnetic separator or by centrifugation (e.g., 10,000 x g for 20 minutes).
-
Discard the supernatant containing unreacted reagents.
-
Resuspend the nanoparticle pellet in 10 mL of a 1:1 ethanol/water solution and sonicate briefly.
-
Repeat the separation and resuspension steps three times to ensure the removal of all unreacted materials.
-
-
Final Resuspension: Resuspend the purified, functionalized nanoparticles in a buffer of choice (e.g., PBS pH 7.4) for storage and further characterization.
Part 3: Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the functionalized nanoparticles.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used to identify the functional groups present on the nanoparticle surface.
-
Expected Observations:
-
Appearance of a characteristic alkyne C≡C-H stretch around 3300 cm⁻¹ and a C≡C stretch around 2100 cm⁻¹.
-
Presence of aromatic C=C stretching peaks around 1600-1450 cm⁻¹.
-
A strong carbonyl C=O stretching peak from the benzophenone and carboxylic acid groups around 1700 cm⁻¹.
-
The characteristic Fe-O vibration of the iron oxide core will be observed at lower wavenumbers (around 580 cm⁻¹).
-
Dynamic Light Scattering (DLS) and Zeta Potential
DLS measures the hydrodynamic diameter of the nanoparticles in suspension, while zeta potential provides information about their surface charge and colloidal stability.
-
Expected Observations:
-
An increase in the hydrodynamic diameter after surface modification due to the addition of the organic layer.
-
A change in the zeta potential. For instance, if starting with positively charged amine-functionalized SPIONs, the successful conjugation of the benzoic acid derivative will likely result in a less positive or even negative zeta potential.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, allowing for the quantification of the organic coating on the inorganic nanoparticle core.[11][12]
-
Procedure: The functionalized nanoparticles are heated under an inert atmosphere, and the weight loss at temperatures corresponding to the decomposition of the organic ligand is measured.
-
Calculation of Ligand Density: The percentage weight loss can be used to calculate the number of ligand molecules per nanoparticle or per unit surface area, providing a quantitative measure of functionalization efficiency.
Transmission Electron Microscopy (TEM)
TEM provides high-resolution images of the nanoparticles, allowing for the assessment of their size, morphology, and dispersity. While it may not directly visualize the thin organic layer, it can confirm that the nanoparticle core remains intact and non-aggregated after the functionalization process.
Example Characterization Data
The following table provides illustrative data for SPIONs before and after functionalization with this compound.
| Parameter | Bare SPIONs | Functionalized SPIONs |
| Core Diameter (TEM) | ~10 nm | ~10 nm |
| Hydrodynamic Diameter (DLS) | ~25 nm | ~45 nm |
| Zeta Potential (pH 7.4) | -15 mV | -30 mV |
| FTIR Key Peaks | Fe-O (~580 cm⁻¹) | Fe-O, C=O, C≡C-H, Aromatic C=C |
| TGA Weight Loss (150-600°C) | < 2% | ~15-20% |
Part 4: Applications and Future Directions
Nanoparticles functionalized with this compound are primed for a multitude of advanced applications, particularly in the biomedical field.
-
Targeted Drug Delivery: The terminal alkyne group can be "clicked" with azide-modified targeting ligands (e.g., antibodies, peptides, folic acid) to direct the nanoparticles to specific cell types, such as cancer cells.
-
Dual Imaging and Therapy: The iron oxide core serves as an MRI contrast agent, while a fluorescent dye can be attached via click chemistry for optical imaging. A therapeutic agent can also be conjugated, creating a theranostic platform.
-
Proximity-Labeling Proteomics: The benzophenone moiety can be used in photo-affinity labeling experiments to identify protein binding partners in a biological system.
The versatility of this trifunctional linker opens up a vast design space for the creation of highly sophisticated and multifunctional nanoparticle systems.
References
-
Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid. (n.d.). Scientific.Net. Retrieved from [Link]
-
Oxidation reaction synthesis of benzoic acid from benzaldehyde. (n.d.). Studypool. Retrieved from [Link]
-
Full article: Oxidation of Benzaldehyde to Benzoic Acid. (2007). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis of Benzoic acid from Benzaldehyde. (2020). YouTube. Retrieved from [Link]
-
Oxidation of Benzaldehyde to Benzoic Acid. (n.d.). Ingenta Connect. Retrieved from [Link]
-
Quantifying Citrate Surface Ligands on Iron Oxide Nanoparticles with TGA, CHN Analysis, NMR, and RP-HPLC with UV Detection. (n.d.). National Institutes of Health. Retrieved from [Link]
-
4-(prop-2-yn-1-yloxy)benzaldehyde (5651-86-5). (n.d.). Chemchart. Retrieved from [Link]
-
Short communication: carboxylate functionalized superparamagnetic iron oxide nanoparticles (SPION) for the reduction of S. aureus growth post biofilm formation. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
Characterization of carboxyl coated iron oxide magnetic nanoparticles... (n.d.). ResearchGate. Retrieved from [Link]
-
Surface carboxylation of iron oxide nanoparticles brings reduced macrophage inflammatory response through inhibiting macrophage autophagy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
A Comparative Study of Iron Oxide Nanoparticles Surface Modified Using Carboxylic Acids. (2021). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]
-
Friedel-Crafts Acylation of Toluene. (n.d.). Scribd. Retrieved from [Link]
-
Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Quantifying Citrate Surface Ligands on Iron Oxide Nanoparticles with TGA, CHN Analysis, NMR, and RP-HPLC with UV Detection. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound, 90%. (n.d.). CD BioSciences. Retrieved from [Link]
-
Surface chemistry of metal oxide nanoparticles: NMR and TGA quantification. (2022). PubMed. Retrieved from [Link]
-
Impact of coating type on structure and magnetic properties of biocompatible iron oxide nanoparticles: insights into cluster organization and oxidation stability. (n.d.). RSC Publishing. Retrieved from [Link]
-
Optimization and ecofriendly synthesis of iron oxide nanoparticles as potential antioxidant. (n.d.). Springer. Retrieved from [Link]
-
Table 2 . Friedel-Crafts acylation reaction of toluene as the substrate... (n.d.). ResearchGate. Retrieved from [Link]
-
Friedel Crafts reaction/Acylation of toluene. (2020). YouTube. Retrieved from [Link]
-
Thermogravimetric analysis (TGA) of IONPs. (n.d.). ResearchGate. Retrieved from [Link]
-
Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]
-
Schematic illustration of the surface functionalization of SPIONs. (n.d.). ResearchGate. Retrieved from [Link]
-
friedel-crafts reactions of benzene and methylbenzene. (n.d.). Chemguide. Retrieved from [Link]
-
Preparation and characterization of SPION functionalized via caffeic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Surface Functionalization, and Biological Testing of Iron Oxide Nanoparticles for Development as a Cancer Therapeutic. (n.d.). VCU Scholars Compass. Retrieved from [Link]
-
Synthesis of 4‐(prop‐2‐yn‐1‐yloxy)benzaldehyde (3). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 4-hydroxybenzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]
-
(PDF) 4-(Prop-2-yn-1-yloxy)benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic Acid
Welcome to the technical support center for 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this trifunctional building block in aqueous reaction environments. Given its predominantly hydrophobic structure, achieving sufficient aqueous solubility for consistent and efficient reactions, such as "click" chemistry or bioconjugation, can be a significant challenge.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address solubility issues. We will explore the chemical principles behind each solubilization strategy and provide detailed, field-tested protocols to help you overcome these experimental hurdles.
Understanding the Molecule: Structural Properties & Solubility Challenges
This compound is a valuable research tool containing three key functional groups: a photoactivatable benzophenone, a terminal alkyne for click chemistry, and a carboxylic acid handle for conjugation.[1] However, the large, rigid, two-ring aromatic core makes it poorly soluble in water. The primary handle for aqueous solubilization is the carboxylic acid group.
| Property | Value / Characteristic | Implication for Aqueous Solubility |
| Molecular Formula | C₁₇H₁₂O₄[2] | Large carbon-to-oxygen ratio indicates low hydrophilicity. |
| Structure | Two aromatic rings, ether linkage, benzophenone ketone, terminal alkyne, carboxylic acid. | The aromatic structure is highly hydrophobic and prone to aggregation in water. |
| Key Functional Group | Carboxylic Acid (-COOH) | Can be deprotonated to the highly soluble carboxylate (-COO⁻) form.[3][4] |
| pKa (Estimated) | ~3.4 - 4.0 | The acidity of the carboxylic acid is the key to pH-dependent solubilization. The pKa of the parent compound, 4-benzoylbenzoic acid, has been measured at 3.41.[5][6][7] The propargyl ether group is weakly electron-withdrawing and is not expected to significantly alter this value. |
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My compound won't dissolve in my aqueous buffer. What is the first thing I should try?
Answer: The most direct and effective first step is to adjust the pH of your aqueous solution.
Scientific Rationale: The carboxylic acid group on the molecule is the primary driver of its pH-dependent solubility.[8] In its protonated form (at acidic pH), the molecule is neutral and highly hydrophobic. By raising the pH of the solution to a value at least 1-2 units above the molecule's pKa (~3.4), you deprotonate the carboxylic acid to form the corresponding carboxylate salt (-COO⁻ Na⁺, K⁺, etc.). This ionized form is significantly more polar and, therefore, more soluble in water.[4][9]
Workflow: Solubility Enhancement via pH Adjustment
Caption: Workflow for solubilizing the compound by pH adjustment.
Detailed Protocol: pH-Mediated Solubilization
-
Prepare a Slurry: Suspend the weighed amount of this compound in your desired aqueous buffer (e.g., PBS, HEPES). The volume should be close to your final target concentration. It will appear as a cloudy suspension.
-
Titrate with Base: While vigorously stirring or vortexing, add a dilute solution of a strong base (e.g., 0.1 M to 1 M NaOH or KOH) drop by drop.
-
Observe Dissolution: Continue adding the base until the solution clarifies. This indicates that the compound has converted to its soluble salt form.
-
Verify pH: Use a calibrated pH meter to check the final pH. For most biological reactions, a final pH between 7.0 and 8.5 is ideal and well above the compound's pKa, ensuring it remains in the soluble carboxylate form.
-
Proceed with Reaction: Your compound is now dissolved and ready for the subsequent reaction steps.
Troubleshooting Tip: If you add a significant volume of base, consider that you are diluting your sample. Start with a slightly smaller volume of buffer in Step 1 to compensate.
FAQ 2: I've adjusted the pH, but the solubility is still too low for my required concentration. What's my next option?
Answer: Introduce a water-miscible organic co-solvent. This is a common and powerful technique for increasing the solubility of hydrophobic molecules in aqueous media.[10][11]
Scientific Rationale: Co-solvents work by reducing the overall polarity of the aqueous medium.[9] Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are miscible with water in all proportions and are excellent solvents for aromatic compounds.[12] By adding a small percentage of a co-solvent, you create a bulk solvent environment that is more "hospitable" to the hydrophobic regions of your molecule, thereby increasing its solubility.
Data Table: Common Co-solvents and Recommended Starting Concentrations
| Co-Solvent | Recommended Starting % (v/v) | Key Considerations |
| DMSO | 5 - 10% | Excellent solubilizing power. Can impact some biological assays or enzyme activities at higher concentrations.[13] |
| DMF | 5 - 10% | Strong solvent, similar to DMSO.[12][13] Higher boiling point, can be harder to remove. |
| Acetonitrile (ACN) | 5 - 15% | Common in HPLC; less viscous than DMSO/DMF. Can be useful if downstream purification involves reverse-phase chromatography.[14] |
| Ethanol | 10 - 20% | Generally more biocompatible but may be a less effective solubilizer for this specific compound compared to aprotic solvents. |
Detailed Protocol: Co-Solvent Method
-
Prepare a Concentrated Stock: Dissolve the this compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). The compound should dissolve readily.[12]
-
Aliquot into Aqueous Buffer: While vortexing the aqueous reaction buffer, slowly add the required volume of the organic stock solution to achieve your final desired concentration. For example, to make a 100 µM solution in a 1 mL final volume with 5% DMSO, add 50 µL of a 2 mM DMSO stock solution to 950 µL of buffer.
-
Check for Precipitation: Observe the solution carefully. If it remains clear, you are ready to proceed. If a cloudy precipitate forms, the final co-solvent percentage is too low to maintain solubility.
Troubleshooting Tip: Always add the organic stock to the aqueous buffer, not the other way around. This rapid dilution into the larger aqueous volume helps prevent the compound from crashing out of solution.
FAQ 3: My experiment is sensitive to organic solvents and pH changes. Are there any alternative methods?
Answer: Yes. For sensitive systems, you can use specialized solubilizing excipients like cyclodextrins or non-ionic surfactants.
Scientific Rationale: These methods work by encapsulating the hydrophobic molecule, presenting a hydrophilic exterior to the aqueous solvent, rather than by altering the bulk solvent properties.
-
Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[15][16] The aromatic rings of your compound can partition into the hydrophobic core of the cyclodextrin, forming a water-soluble "inclusion complex".[17][18]
-
Surfactants: Above their critical micelle concentration (CMC), surfactant molecules assemble into spherical structures called micelles.[19] These micelles have a hydrophobic core and a hydrophilic shell.[20] Your compound can be incorporated into the hydrophobic core, a process known as micellar solubilization.[20][21]
Diagram: Mechanisms of Excipient-Based Solubilization
Caption: Encapsulation strategies for improving aqueous solubility.
Protocol: Solubilization with β-Cyclodextrins
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing drug solubility.[17]
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-50 mM).
-
Add Compound: Add the solid this compound directly to the cyclodextrin solution.
-
Equilibrate: Stir or sonicate the mixture for an extended period (30 minutes to several hours) at a controlled temperature (e.g., 25°C or 37°C) to allow for the formation of the inclusion complex.
-
Clarify: Centrifuge or filter the solution through a 0.22 µm filter to remove any remaining undissolved material. The clear filtrate contains the solubilized compound.
Troubleshooting Tip: The molar ratio of cyclodextrin to your compound is critical. A molar excess of cyclodextrin (e.g., 5:1 or 10:1) is typically required. You may need to optimize this ratio for your target concentration.
Summary of Recommended Strategies
| Method | Principle | Pros | Cons |
| pH Adjustment | Ionization of carboxylic acid to carboxylate salt.[8] | Simple, effective, uses common lab reagents. | Not suitable for pH-sensitive reactions; may require buffer adjustment. |
| Co-solvents | Reduces bulk solvent polarity.[9] | High solubilizing power; easy to prepare stock solutions. | May interfere with biological systems or enzyme function.[13] |
| Cyclodextrins | Encapsulation into a hydrophobic cavity.[15][16] | Biocompatible; avoids organic solvents and pH shifts. | Requires optimization of molar ratios; may be a costlier reagent. |
| Surfactants | Encapsulation into a micellar core.[19][20] | High capacity for solubilization. | Can denature proteins; may interfere with downstream assays. |
When faced with solubility challenges, we recommend approaching the problem in the order presented: start with the simplest method (pH adjustment), proceed to co-solvents if necessary, and reserve excipient-based methods for sensitive applications that cannot tolerate changes in pH or the presence of organic solvents.
References
-
4-Benzoylbenzoic acid. PubChem. National Center for Biotechnology Information. [Link]
- Gidwani, B., & Vyas, A. (2015). Cyclodextrins in delivery systems: Applications. Journal of Controlled Release, 219, 23-37.
- Jain, A., Ran, Y., & Yalkowsky, S. H. (2004). Effect of pH-Sodium Lauryl Sulfate Combination on Solubilization of PG-300995 (an Anti-HIV Agent): A Technical Note. AAPS PharmSciTech, 5(3), e45.
- Kaplun, A., & Shvets, V. (2011). Cosolvent preferential molecular interactions in aqueous solutions. The Journal of Physical Chemistry B, 115(46), 13497-13505.
-
Micellar solubilization. Wikipedia. [Link]
-
Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? [Link]
- La-Aw, N., et al. (2015). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 6(11), 1121-1126.
- Sikarra, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences, 1, 18-38.
- Tejashri, G., et al. (2013). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 18(7), 8530-8551.
-
4-(Prop-2-yn-1-yloxy)benzoic acid. PubChem. National Center for Biotechnology Information. [Link]
- Navea, J. F., et al. (2019). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Physical Chemistry Chemical Physics, 21(34), 18732-18740.
-
ResearchGate. (n.d.). Effect of co-solvents on yields and processability. [Link]
- Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2579.
- Mura, P. (2015). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Journal of Pharmaceutical and Biomedical Analysis, 113, 13-24.
-
Bhaskar Nap. (2022, March 6). How to select Co-solvent during hydrolytic forced degradation? YouTube. [Link]
-
Taylor & Francis. (n.d.). Micellar solubilization – Knowledge and References. [Link]
- Navea, J. F., et al. (2019). pH Dependence of the Speciation and Optical Properties of 4-Benzoylbenzoic Acid. The Journal of Physical Chemistry A, 123(42), 9064-9073.
- Contado, C., et al. (2023). Atroposelective Synthesis of Styrenes by Alcohol-Dehydrogenase-Catalyzed Dynamic Kinetic Resolution. Organic Letters, 25(1), 118-123.
-
CD BioSciences. (n.d.). This compound, 90%. [Link]
-
ResearchGate. (2025, January). β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells. [Link]
-
Abbott, S. (n.d.). Surfactant Solubilizers. Practical Solubility Science. [Link]
-
LibreTexts Chemistry. (2020, May 30). 21.1: Structure and Properties of Carboxylic Acids and their Salts. [Link]
-
ResearchGate. (n.d.). (PDF) Micellar solubilization of drugs. [Link]
- Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical technology, 34(10), 54-64.
-
Precise PEG. (n.d.). This compound. [Link]
-
Agilent Technologies. (n.d.). Best Practices for Using an Agilent LC System. Technical Note. [Link]
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (No. LBL-31421). Lawrence Berkeley Lab.
-
International Journal of Creative Research Thoughts. (2024). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. [Link]
- Cristea, M., et al. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Journal of Pharmacy and Pharmacology, 69(1), 28-37.
-
Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]
-
Royal Society of Chemistry. (n.d.). pH Dependence of the Speciation and Optical Properties of 4- Benzoylbenzoic Acid - Supporting Information. [Link]
Sources
- 1. This compound, 90% - CD BioSciences [celluars.com]
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- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
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- 8. jmpas.com [jmpas.com]
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- 19. taylorandfrancis.com [taylorandfrancis.com]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid
Welcome to the technical support center for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, with a specialized focus on the use of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to diagnose and resolve experimental challenges, ensuring robust and reproducible results.
Introduction to CuAAC with this compound
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction's reliability, high yield, and tolerance of a wide range of functional groups have made it invaluable in drug discovery, bioconjugation, and materials science.[2][]
Your alkyne of interest, this compound, is a trifunctional building block containing a terminal alkyne for the CuAAC reaction, a benzophenone moiety for photo-crosslinking, and a carboxylic acid handle for further functionalization.[5] The unique structure of this molecule presents specific considerations for optimizing the CuAAC reaction, which we will address in detail.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the CuAAC reaction.
Q1: What is the active copper species in the CuAAC reaction, and how is it generated?
A1: The active catalyst is the copper(I) oxidation state (Cu(I)).[1][3] While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation. A more common and robust method is to generate Cu(I) in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[1][3] Sodium ascorbate is the most widely used reducing agent for this purpose as it rapidly reduces Cu(II) to Cu(I) and helps to scavenge oxygen, which can lead to unwanted side reactions.[2][3]
Q2: My reaction is not working or the yield is very low. What are the most common causes?
A2: Several factors can lead to low or no product formation. The most frequent culprits include:
-
Oxidation of the Cu(I) catalyst: Exposure to oxygen can oxidize the active Cu(I) to the inactive Cu(II) state.[2]
-
Poor reagent quality or degradation: Ensure your azide and alkyne are pure and have not degraded. Azides, in particular, can be sensitive.
-
Inhibitors in the reaction mixture: Certain functional groups or impurities can chelate the copper catalyst and inhibit the reaction. Thiols are a known poison for the CuAAC reaction.[2]
-
Suboptimal solvent or pH: The choice of solvent and the pH of the reaction medium can significantly impact reaction efficiency.[3]
-
Insufficient mixing: If reagents are not fully dissolved or the reaction mixture is not homogenous, reaction rates can be severely diminished.
Q3: Can the carboxylic acid group of this compound interfere with the reaction?
A3: Yes, it is a possibility. The carboxylate anion could potentially coordinate with the copper catalyst. While CuAAC is generally tolerant of many functional groups, high concentrations of chelating groups can sequester the copper. If you suspect this is an issue, consider using a ligand that can form a more stable complex with the copper, or slightly increasing the catalyst loading.
Q4: What is the purpose of using a ligand in the CuAAC reaction?
A4: Ligands play a crucial role in stabilizing the Cu(I) oxidation state against disproportionation and oxidation.[1][2] They also accelerate the reaction rate.[6] For reactions in aqueous or biological media, ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are particularly effective.[6] In organic solvents, ligands such as Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are commonly used.[1][2]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the CuAAC reaction with this compound.
Problem 1: No Reaction or Very Low Conversion
Possible Causes & Solutions
-
Inactive Catalyst System:
-
Diagnosis: The most common issue is the absence of the active Cu(I) species.
-
Solution:
-
Use freshly prepared solutions: Prepare your sodium ascorbate solution fresh for each experiment, as it can degrade over time.
-
Degas your solvents: While sodium ascorbate provides some protection against oxygen, for sensitive reactions, degassing the solvent by sparging with an inert gas (argon or nitrogen) before adding the catalyst components can be beneficial.
-
Order of addition: A recommended order of addition is to first mix the copper(II) salt with the ligand, add this to the solution of the alkyne and azide, and finally initiate the reaction by adding the sodium ascorbate.[7]
-
-
-
Reagent Quality and Stoichiometry:
-
Diagnosis: Impure or degraded starting materials will lead to poor outcomes. Incorrect stoichiometry can also result in low conversion of the limiting reagent.
-
Solution:
-
Verify reagent integrity: Check the purity of your this compound and your azide partner by an appropriate analytical method (e.g., NMR, LC-MS).
-
Optimize stoichiometry: While a 1:1 ratio of azide to alkyne is typical, a slight excess (1.1-1.2 equivalents) of one reagent can sometimes drive the reaction to completion.
-
-
-
Reaction Conditions:
-
Diagnosis: The solvent, temperature, and pH can all influence the reaction rate and final yield.
-
Solution:
-
Solvent choice: A variety of solvents can be used for CuAAC, including water, t-BuOH/water mixtures, DMSO, DMF, and THF.[1][8] The solubility of all components, including your specific alkyne and azide, is critical. For this compound, which has a carboxylic acid, a polar aprotic solvent like DMF or DMSO, or a mixture containing a base to deprotonate the acid, may be necessary to ensure solubility.
-
Temperature: Most CuAAC reactions proceed readily at room temperature.[3] However, for slow reactions, gentle heating (e.g., to 40-50 °C) can be beneficial.[9]
-
pH control: The reaction is generally robust between pH 4 and 12.[3] For reactions involving biomolecules, maintaining a physiological pH around 7 is recommended.[6]
-
-
Problem 2: Formation of Side Products
Possible Causes & Solutions
-
Oxidative Homocoupling (Glaser Coupling):
-
Diagnosis: The formation of a diyne byproduct resulting from the coupling of two alkyne molecules. This is often observed when there is an excess of Cu(II) and oxygen.
-
Solution:
-
-
Unidentified Impurities:
-
Diagnosis: The appearance of unexpected spots on TLC or peaks in LC-MS.
-
Solution:
-
Purify starting materials: Ensure the purity of your this compound and azide.
-
Analyze byproducts: If possible, isolate and characterize the side products to understand the underlying side reaction.
-
-
Problem 3: Inconsistent Results and Reproducibility Issues
Possible Causes & Solutions
-
Variability in Reagent Quality:
-
Diagnosis: Different batches of reagents or solvents may contain impurities that affect the reaction.
-
Solution:
-
Standardize reagent sources: Use reagents from a consistent and reliable supplier.
-
Implement quality control: Perform a small-scale test reaction to qualify new batches of critical reagents.
-
-
-
Atmospheric Conditions:
-
Diagnosis: Day-to-day variations in humidity and oxygen exposure can lead to inconsistent results.
-
Solution:
-
Standardize reaction setup: Always use the same procedure for degassing and maintaining an inert atmosphere if necessary.
-
-
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol provides a starting point for your experiments. Optimization of concentrations and reaction time may be necessary.
Reagents and Materials:
-
This compound
-
Azide counterpart
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMF, DMSO, or 1:1 t-BuOH/water)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1 equivalent) and the azide (1.1 equivalents) in the chosen solvent.
-
In a separate vial, prepare a stock solution of the copper/ligand complex. For example, mix CuSO₄·5H₂O (0.05 equivalents) and TBTA (0.05 equivalents) in the reaction solvent.
-
Add the copper/ligand solution to the mixture of the alkyne and azide.
-
In another vial, prepare a fresh stock solution of sodium ascorbate (0.1 equivalents) in the reaction solvent (if using an organic solvent) or water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up. A common method is to dilute with water and extract the product with an organic solvent like ethyl acetate. The product can then be purified by column chromatography if necessary.
| Component | Suggested Molarity | Typical Equivalents |
| This compound | 0.1 M | 1.0 |
| Azide | 0.11 M | 1.1 |
| CuSO₄·5H₂O | 5 mM | 0.05 |
| Ligand (TBTA/THPTA) | 5 mM | 0.05 |
| Sodium Ascorbate | 10 mM | 0.1 |
Visualizing the Process
CuAAC Reaction Mechanism
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common CuAAC reaction issues.
References
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 5. This compound, 90% - CD BioSciences [celluars.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. scispace.com [scispace.com]
troubleshooting low yields in photo-crosslinking with 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and practical guidance for photo-crosslinking experiments. We will move beyond simple checklists to explain the underlying chemical principles, ensuring you can diagnose and resolve issues leading to low crosslinking yields.
Section 1: Understanding the Mechanism of Action
This compound is a trifunctional chemical tool designed for precision in chemical biology and drug discovery.[1][2] To troubleshoot effectively, it is crucial to understand its components and photochemical mechanism.
-
Benzophenone (BP) Moiety: This is the photoreactive engine of the molecule. Upon irradiation with UV light at approximately 350-360 nm, it undergoes an n→π* transition to an excited singlet state (S1).[3][4] This is followed by highly efficient intersystem crossing (ISC) to a more stable, long-lived triplet state (T1).[5][6] It is this T1 state that is the primary reactive species, initiating crosslinking by abstracting a hydrogen atom from a nearby C-H bond to form a new, stable C-C covalent bond.[3]
-
Terminal Alkyne Group: This functional group serves as a "clickable" handle. Post-crosslinking, it allows for the covalent attachment of reporter molecules (e.g., biotin for pulldowns, or fluorophores for imaging) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions.[1]
-
Carboxylic Acid Group: This provides a convenient synthetic anchor point for conjugating the crosslinker to your molecule of interest, such as a peptide, small molecule inhibitor, or polymer, through standard amide coupling chemistry.[1][2]
The overall photochemical process is visualized below.
Caption: The photochemical mechanism of benzophenone-mediated crosslinking.
Section 2: Frequently Asked Questions (FAQs)
Q1: My crosslinking experiment failed completely. Where do I start? A: Start with your light source. Confirm that your UV lamp emits in the 350-360 nm range, which is required to excite the benzophenone moiety.[4][7] Wavelengths that are too low (e.g., 254 nm) can cause sample degradation and chain scission rather than crosslinking.[3] Also, ensure the reaction is performed under anaerobic conditions, as oxygen is a potent quencher of the reactive triplet state.[8]
Q2: How long should I irradiate my sample? A: This is highly system-dependent and requires optimization. A typical starting point is 15-30 minutes. Shorter times may result in incomplete reaction, while excessively long exposure can lead to photodamage of sensitive biological samples.[9] We recommend performing a time-course experiment (e.g., 5, 15, 30, 60 minutes) and analyzing the yield at each point to determine the optimal irradiation time for your specific system.
Q3: What is the most common cause of low crosslinking yields? A: The presence of molecular oxygen is the most frequent and potent inhibitor of benzophenone photochemistry. Oxygen is an efficient triplet state quencher, meaning it deactivates the excited benzophenone before it has a chance to react with your target.[6][8] Thoroughly degassing all buffers and purging the reaction chamber with an inert gas (argon or nitrogen) is critical for success.
Section 3: In-Depth Troubleshooting Guide
Category A: Photochemistry & Reaction Conditions
Q: I'm using a 365 nm UV lamp and have degassed my solution, but my yields are still low. Could my solvent be the problem? A: Yes, the choice of solvent has a significant impact on reactivity. The benzophenone triplet state has different electronic characteristics (n-π* vs. π-π*) depending on the polarity of its environment.
-
Causality: In polar solvents, the less reactive π-π* or charge-transfer (CT) triplet state can become energetically favored over the highly reactive n-π* state that is dominant in nonpolar solvents.[7][10][11] This shift in the excited state character leads to a dramatic decrease in hydrogen abstraction efficiency and, consequently, lower crosslinking yields.
-
Recommendation: If your experimental system allows, switch to a less polar solvent. For biological experiments requiring aqueous buffers, be aware that the inherent polarity may lower the reaction efficiency. You may need to compensate with longer irradiation times or higher concentrations, but always be mindful of potential photodamage. Some organic co-solvents (like ethanol or isopropanol) can also act as hydrogen donors and may compete with your target, although this is sometimes used intentionally in polymer grafting.[12][13]
Q: My sample is in a solid state (e.g., a polymer film) and the crosslinking is inefficient. Why? A: In solid-state systems, molecular mobility is a key factor.
-
Causality: For the excited benzophenone to abstract a hydrogen, it must physically encounter a C-H bond on a neighboring molecule. In a rigid polymer matrix, especially below its glass transition temperature (Tg), the restricted movement of polymer chains can severely limit these encounters, thus reducing the crosslinking rate.[10][11]
-
Recommendation: If possible, perform the irradiation at a temperature closer to, or above, the Tg of your polymer to increase segmental motion.[11] Be aware that increasing temperature can also accelerate other degradation pathways, so this must be balanced.
Category B: Reagents & Substrates
Q: How do I know if my target protein or molecule is a good substrate for crosslinking? A: Benzophenone preferentially abstracts hydrogen atoms from C-H bonds, with a general reactivity order of tertiary > secondary > primary.
-
Causality: The stability of the resulting carbon radical determines the favorability of the abstraction. Amino acid residues with aliphatic side chains (e.g., Leucine, Isoleucine, Valine) are excellent hydrogen donors. However, the reaction is quite promiscuous and can occur with nearly any C-H bond it can access.[14] The primary limitation is often steric accessibility.
-
Recommendation: Analyze the structure of your target. If the crosslinker is attached to a ligand that binds in a deep, sterically hindered pocket lined with unreactive residues, the yield may be low. If you have the flexibility, consider redesigning your ligand-crosslinker conjugate to place the benzophenone in a more solvent-exposed region near potential hydrogen donors.
Q: Could my crosslinker concentration be the issue? A: Absolutely. Both too low and too high concentrations can be problematic.
-
Causality: If the concentration is too low, the probability of a successful photochemical event is diminished. Conversely, if the concentration is too high, you may favor intermolecular self-crosslinking of your probe molecule or cause aggregation, which reduces the amount of probe available to react with the intended target.
-
Recommendation: Perform a concentration titration experiment. A typical starting range for protein-ligand crosslinking is 1-100 µM for the probe, depending on the binding affinity. For polymer systems, the mole percentage of the benzophenone-containing monomer is a critical parameter to optimize.[15]
Category C: Analysis & Interpretation
Q: I see a new band on my SDS-PAGE gel, but it's very faint. How can I be sure it's a real crosslink? A: A faint band is a common result with low-efficiency crosslinking. To validate it, you must run proper controls.
-
Causality: The new, higher-molecular-weight band should represent the covalent complex of your target and the crosslinked partner. However, artifacts such as protein aggregation due to UV damage can also appear.
-
Recommendation: Your key control is a sample containing all components but not exposed to UV light. This "No UV" control should not show the higher molecular weight band. If it does, you are likely observing non-covalent aggregation. Another crucial control is to perform the experiment with a target known to not interact with your probe; no crosslinking should be observed in this case.
Q: How can I accurately quantify my crosslinking efficiency? A: The best method depends on your experimental system.
-
For Polymers/Coatings: Monitor the decrease in the benzophenone's characteristic UV absorbance peak (around 255-298 nm) over the course of the irradiation.[10][15] The disappearance of this peak correlates directly with the consumption of the photoreactive group. Alternatively, gel content analysis, which measures the insoluble fraction of the polymer after crosslinking, is a robust method.[3]
-
For Protein-Ligand/Protein-Protein Interactions:
-
SDS-PAGE with Densitometry: Run samples on a gel and stain with a quantitative stain (e.g., Coomassie Blue or a fluorescent stain). Measure the band intensity of the crosslinked complex relative to the uncrosslinked protein. This provides a semi-quantitative measure of yield.[16]
-
Mass Spectrometry (CLMS): For definitive identification and localization of the crosslink site, enzymatic digestion of the crosslinked complex followed by LC-MS/MS analysis is the gold standard.[14][17]
-
Section 4: Essential Protocols & Workflows
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low photo-crosslinking yields.
Protocol 1: General Procedure for Protein-Ligand Photo-Crosslinking
-
Sample Preparation: Prepare your target protein and ligand-crosslinker conjugate in a suitable, non-polar (if possible) buffer. A common starting point is PBS (pH 7.4), but be aware of its high polarity. All solutions must be prepared with high-purity reagents.
-
Degassing: Transfer the reaction mixture to a quartz cuvette or a UV-transparent microplate. Degas the solution thoroughly by bubbling with dry argon or nitrogen gas for at least 15 minutes. The vessel should be sealed to maintain an inert atmosphere.
-
Incubation (Binding): Incubate the mixture for a sufficient time to allow for binding between the ligand-crosslinker and the target protein. This is typically 30-60 minutes at room temperature or 4°C.
-
UV Irradiation: Place the sealed sample at a fixed distance from a UV lamp emitting at ~365 nm. Irradiate for a predetermined optimal time (e.g., 15-30 minutes). Ensure consistent sample-to-lamp distance for reproducibility. A cooling system may be necessary to prevent sample heating.
-
Quenching (Optional): The reaction can be quenched by adding a radical scavenger, although this is often unnecessary as the reactive species are short-lived once the light is off.
-
Analysis: Analyze the reaction products immediately using SDS-PAGE (Protocol 3) or prepare for mass spectrometry analysis.
Protocol 2: Analysis of Protein Crosslinking by SDS-PAGE
-
Sample Preparation: After the photo-crosslinking reaction, add an appropriate volume of 4x SDS-PAGE loading buffer to your sample.
-
Denaturation: Heat the sample at 95°C for 5-10 minutes to denature the proteins.
-
Electrophoresis: Load the samples, including a "No UV" control and a "Target Protein Only" control, onto a polyacrylamide gel of an appropriate percentage to resolve the monomeric and crosslinked species.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue or a more sensitive fluorescent stain.
-
Imaging & Analysis: Image the gel. A successful crosslinking reaction will show a band at a higher molecular weight than the target protein alone. This band should be absent or significantly fainter in the "No UV" control lane. The intensity of the bands can be quantified using densitometry software (e.g., ImageJ).
Section 5: Key Experimental Parameters
| Parameter | Recommended Value/Range | Rationale & Notes |
| UV Wavelength | 350 - 365 nm | Optimal for n→π* excitation of benzophenone. Lower wavelengths (~254 nm) can cause photodamage and unpredictable side reactions.[3][4] |
| Irradiation Energy | 0.5 - 10 J/cm² | System-dependent. Requires optimization. Insufficient energy leads to low conversion; excessive energy can degrade samples.[3] |
| Reaction Atmosphere | Anaerobic (Argon or Nitrogen) | Critical. Molecular oxygen is a potent quencher of the reactive triplet state and will severely inhibit the reaction.[6][8] |
| Solvent Choice | Nonpolar > Polar | Benzophenone reactivity is highest in nonpolar environments. Polar solvents can reduce efficiency.[10][11] |
| Probe Concentration | 1 µM - 100 µM | Highly dependent on the binding affinity (Kd) of the probe to its target. Aim for a concentration several-fold above the Kd. |
| Target Concentration | 0.1 µM - 10 µM | Must be high enough for detection, but excessively high concentrations can promote aggregation. |
| Irradiation Time | 5 - 60 minutes | Requires empirical optimization. Balance conversion efficiency with potential for sample damage.[9] |
| Temperature | 4°C to Room Temperature | For biological samples, lower temperatures can help maintain protein stability. For polymers, higher temperatures can increase mobility.[11] |
Section 6: References
-
Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. (2020). ACS Omega. [Link]
-
On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2017). Polymers. [Link]
-
Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. (2020). PMC. [Link]
-
Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. (2017). Analytical Chemistry. [Link]
-
Effect of crosslinking stage on photocrosslinking of benzophenone functionalized poly(2-ethyl-2-oxazoline) nanofibers obtained by aqueous electrospinning. (2019). ResearchGate. [Link]
-
Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. (2020). ACS Omega. [Link]
-
Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. (2019). PMC. [Link]
-
The effect of UV light on benzophenone. (2016). ResearchGate. [Link]
-
Photo-crosslinking and surface-attachment of polyvinyl alcohol nanocoatings by C,H insertion to customize their swelling behavior and stability in polar media. (2022). Polymer Chemistry. [Link]
-
Photocrosslinking of solvent-based acrylic pressure-sensitive adhesives (PSA) by the use of selected photoinitiators type I. (2021). ResearchGate. [Link]
-
Photochemical reaction mechanisms and kinetics with molecular nanocrystals: surface quenching of triplet benzophenone nanocrysta. (2010). Journal of Physical Organic Chemistry. [Link]
-
Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. (2015). Environmental Science: Processes & Impacts. [Link]
-
On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2017). MDPI. [Link]
-
4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid. PubChem. [Link]
-
Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. (2023). PMC. [Link]
-
Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Edinburgh Instruments. [Link]
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. (2022). PubMed Central. [Link]
-
Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Rappsilber Laboratory. [Link]
-
Relationship of solvent to the photopolymerization process, properties, and structure in model dentin adhesives. (2012). PMC. [Link]
-
This compound, 90%. CD BioSciences. [Link]
-
Photo-crosslinking methodology and structures. (2015). ResearchGate. [Link]
-
SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. (2014). Oregon State University. [Link]
-
Study on Photodeformation of Solvent Resistance in Hydrogen-Bonded Cross-Linked Main-Chain Azobenzene Films. (2024). MDPI. [Link]
-
Discovery and Characterization of a Photo-Oxidative Histidine-Histidine Cross-Link in IgG1 Antibody Utilizing 18O-Labeling and Mass Spectrometry. (2015). NIH. [Link]
-
Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. (2022). PubMed Central. [Link]
-
The Quenching Effect of Naphthalene on the Photoreduction of Benzophenone. (1959). Journal of the American Chemical Society. [Link]
-
Photo-induced covalent cross-linking for the analysis of biomolecular interactions. (2013). Chemical Society Reviews. [Link]
-
UV absorption spectrum of benzophenone in ethanol and cyclohexane... (2001). ResearchGate. [Link]
-
Quantitative Validation and Application of the Photo-Cross-Linking Selection for Double-Stranded DNA-Encoded Libraries. (2022). ResearchGate. [Link]
-
Comparison of Analytical Methods for the Detection of Residual Crosslinker in Hyaluronic Acid Hydrogel Films. (2023). MDPI. [Link]
-
Preparation and Characterization of Photo-Cross-Linkable Methacrylated Silk Fibroin and Methacrylated Hyaluronic Acid Composite Hydrogels. (2023). PMC. [Link]
-
A Photo‐Caged Cross‐Linker for Identifying Protein‐Protein Interactions. (2020). PMC. [Link]
-
Triplet-Energy Quenching Functions of Antioxidant Molecules. (2022). PMC. [Link]
-
Reduction of benzophenone. (2020). YouTube. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. edinst.com [edinst.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
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- 11. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relationship of solvent to the photopolymerization process, properties, and structure in model dentin adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Photo-crosslinking and surface-attachment of polyvinyl alcohol nanocoatings by C,H insertion to customize their swelling behavior and stability in polar media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. A Photo‐Caged Cross‐Linker for Identifying Protein‐Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic Acid Derivatives
Welcome to the technical support center for the purification of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile trifunctional building block. As a key reagent in the synthesis of chemical probes and for photoaffinity labeling, achieving high purity is paramount for the success of downstream applications[1][2][3]. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter during the purification of this class of compounds.
Understanding the Purification Challenges
The molecular structure of this compound presents a unique set of purification challenges. The presence of a carboxylic acid, a benzophenone ketone, a terminal alkyne, and an ether linkage within the same molecule means that a multi-faceted approach to purification is often necessary. The key is to select a strategy that effectively removes impurities without compromising the integrity of these functional groups.
A logical workflow for the purification of this compound derivatives is outlined below.
Caption: A general workflow for the purification of this compound derivatives.
Troubleshooting and FAQs
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Recrystallization
Q1: My compound oils out during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common issue when the boiling point of the solvent is higher than the melting point of the solute, or when there are significant impurities that depress the melting point.
-
Troubleshooting Steps:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of a co-solvent in which your compound is more soluble to lower the saturation point.
-
Allow the solution to cool more slowly. You can do this by insulating the flask.
-
If the issue persists, it may indicate a high impurity level. Consider a preliminary purification by column chromatography before attempting recrystallization again[4].
-
Q2: I have very low recovery after recrystallization. How can I improve the yield?
A2: Low recovery can be due to several factors:
-
Using too much solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of your compound in the mother liquor even after cooling[4].
-
Premature crystallization: If the compound crystallizes too early, for instance during a hot filtration step, you will lose product.
-
Insufficient cooling: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize precipitation.
-
Optimization Protocol:
-
Use the minimum amount of boiling solvent to dissolve your crude solid.
-
If you need to perform a hot filtration to remove insoluble impurities, pre-heat your funnel and filter paper to prevent premature crystallization[5].
-
After collecting the first crop of crystals, you can concentrate the mother liquor and cool it again to obtain a second, albeit likely less pure, crop of crystals.
-
Q3: What are the best solvents for recrystallizing this compound?
A3: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures[6]. For benzoic acid derivatives, common choices include:
-
Water: Benzoic acid itself can be recrystallized from hot water[7][8]. Given the increased organic character of your molecule, its solubility in hot water might be limited but could be effective if impurities are highly water-soluble.
-
Ethanol/Water or Acetone/Water: A mixed solvent system is often effective. Dissolve the compound in a minimum of the more soluble solvent (e.g., ethanol or acetone) at boiling, and then add the less soluble solvent (water) dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly[6].
-
Ethyl Acetate/Hexanes: This is another common mixed solvent system for moderately polar organic compounds.
| Solvent System | Rationale |
| Ethanol/Water | Good for polar compounds. The polarity can be fine-tuned. |
| Acetone/Water | Similar to ethanol/water, acetone is a strong solvent. |
| Ethyl Acetate/Hexanes | A versatile system for a wide range of polarities. |
| Acetic Acid/Water | Can be effective but may be difficult to remove residual acetic acid. |
Caption: Potential solvent systems for the recrystallization of this compound.
Column Chromatography
Q1: My compound is streaking on the TLC plate and giving broad peaks during column chromatography. Why is this happening?
A1: Streaking, or tailing, of carboxylic acids on silica gel is a very common problem. It is caused by strong adsorption of the acidic proton onto the slightly acidic silica surface.
-
Causality and Solution: The silanol groups (Si-OH) on the surface of silica gel are acidic and can interact strongly with basic or highly polar functional groups like carboxylic acids[1]. To mitigate this:
-
Add acetic or formic acid to your eluent: Typically, adding 0.5-2% of a volatile acid to the mobile phase will protonate the silanol groups and the carboxylic acid, reducing the strong interaction and leading to sharper peaks.
-
Esterification: A more involved but highly effective method is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester is significantly less polar and will chromatograph much more cleanly. The ester can then be saponified to regenerate the carboxylic acid after purification[9].
-
Q2: I am having trouble separating my product from a very similar impurity. What can I do?
A2: Separating closely related impurities is a common challenge in chromatography.
-
Strategies for Improved Resolution:
-
Optimize your solvent system: A good starting point for aromatic ketones and acids is a mixture of hexanes and ethyl acetate. For your compound, a gradient elution from a less polar mixture (e.g., 9:1 Hexanes:EtOAc) to a more polar one (e.g., 1:1 Hexanes:EtOAc) will likely be effective. Experiment with different solvent systems; sometimes switching to a different solvent family (e.g., dichloromethane/methanol) can alter the selectivity[9].
-
Use a high-quality silica gel: Finer mesh silica gel provides a greater surface area and can improve separation, though it will also increase the back-pressure[10].
-
Dry loading: If your compound is not very soluble in the initial eluent, adsorbing it onto a small amount of silica gel and loading it as a dry powder onto the column can improve the resolution of the initial bands.
-
Q3: Could my compound be degrading on the silica gel column?
A3: While the benzophenone and benzoic acid moieties are generally stable, the propargyl ether could potentially be labile under strongly acidic or basic conditions. Standard silica gel is slightly acidic and generally well-tolerated[1]. However, if you suspect degradation:
-
Use neutral or deactivated silica: You can use silica gel that has been treated to be neutral. Alternatively, you can deactivate the silica yourself by adding a small percentage of water.
-
Consider alternative stationary phases: Alumina (basic or neutral) could be an option, but be aware that it can catalyze certain reactions. Reversed-phase silica (C18) is another possibility, especially for preparative HPLC[11].
| Eluent System | Target Impurities |
| Hexane/Ethyl Acetate | General purpose for moderately polar compounds. |
| Dichloromethane/Methanol | For more polar compounds. |
| Hexane/Ethyl Acetate + 1% Acetic Acid | To improve peak shape of the carboxylic acid. |
| Toluene/Ethyl Acetate | Can help resolve aromatic compounds that co-elute due to π-stacking interactions. |
Caption: Suggested solvent systems for column chromatography.
Preparative HPLC
Q1: When should I consider using preparative HPLC?
A1: Preparative HPLC is a high-resolution technique that is ideal for:
-
Final polishing: When you need very high purity (>99%) for biological assays or as an analytical standard.
-
Difficult separations: When impurities are structurally very similar to your product and cannot be resolved by column chromatography.
-
Small scale purification: It is an excellent technique for purifying small quantities of material (mg to g scale)[12].
Q2: What is a good starting method for preparative HPLC of my compound?
A2: A reversed-phase method is the most common choice for compounds of this polarity.
-
Typical Conditions:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile is typically used. Both solvents should contain a small amount of an acidifier like 0.1% trifluoroacetic acid (TFA) or formic acid. The acid suppresses the ionization of the carboxylic acid, leading to better retention and peak shape[13].
-
Detection: UV detection at a wavelength where the benzophenone chromophore absorbs strongly (e.g., ~254 nm) is suitable.
-
Caption: A typical workflow for developing a preparative HPLC purification method.
Final Purity Assessment
Regardless of the purification method chosen, the final purity of your this compound derivative should be rigorously assessed. A combination of techniques is recommended for a comprehensive evaluation:
-
¹H and ¹³C NMR: To confirm the structure and identify any residual impurities.
-
LC-MS: To confirm the molecular weight and assess purity by chromatography.
-
Melting Point: A sharp melting point is indicative of high purity for a crystalline solid.
By understanding the chemical nature of your target molecule and potential impurities, and by systematically applying and troubleshooting these purification strategies, you can consistently obtain high-purity this compound derivatives for your research needs.
References
-
Doi, I., & Okuno, T. (2013). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E69, o125. [Link]
-
Physics Forums. (2011). Column Chromatography ketone/silica. [Link]
-
Precise PEG. This compound. [Link]
-
Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
ResearchGate. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?[Link]
-
RSC Publishing. (2016). Photoaffinity labeling in target- and binding-site identification. [Link]
-
Elmhurst University. Recrystallization of Benzoic Acid. [Link]
-
MDPI. (2017). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. [Link]
-
ResearchGate. (2013). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. [Link]
-
The Alt-Ac Group. (2018). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]
-
Varsity Tutors. How to Purify Compounds. [Link]
-
ACS Publications. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. [Link]
-
ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. [Link]
-
ACS Omega. (2020). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
SpringerLink. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]
-
Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. [Link]
-
Master Organic Chemistry. (2023). Functional Groups In Organic Chemistry. [Link]
-
Agilent. Strategy for Preparative LC Purification. [Link]
-
J-STAGE. Design of Photoaffinity Probe Molecules for Identification and Modification of Target Proteins. [Link]
-
Zeochem. Chromatography Gels. [Link]
-
Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?[Link]
-
YouTube. (2022). Recrystallisation of benzoic acid. [Link]
-
MDPI. (2023). Further Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. [Link]
-
PubMed Central. (2020). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. [Link]
-
PubChem. 4-Benzoylbenzoic acid. [Link]
-
Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. [Link]
-
BYJU'S. (2022). NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. [Link]
-
PubMed. (2015). Crystal structure of 4-(prop-2-yn-1-yl-oxy)benzo-nitrile. [Link]
-
SIELC Technologies. (2018). Benzoic acid, 2-(4-methylbenzoyl)-. [Link]
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stability of the propargyl group in 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid under different pH
Prepared by: Senior Application Scientist, Advanced Chemical Probes Division
Welcome to the technical support guide for 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid (Product ID: 1236196-77-2). This document provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting protocols regarding the stability of the propargyl ether linkage under various pH conditions. Our goal is to empower researchers, scientists, and drug development professionals to use this versatile trifunctional building block with confidence.
Overview of the Reagent
This compound is a unique chemical tool designed for chemical biology and drug discovery.[1] It incorporates three key functionalities:
-
A benzoic acid group, serving as a synthetic handle for conjugation to ligands or molecules of interest.
-
A benzophenone photocrosslinker for UV-light-induced covalent modification of biological targets.[2]
-
A terminal propargyl group (alkyne) for downstream applications via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2]
Given its use in diverse experimental settings, from organic synthesis to complex biological systems, understanding its chemical stability is paramount. This guide focuses specifically on the integrity of the propargyl ether bond (C-O-C) across the pH spectrum.
Caption: Chemical structure of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the propargyl ether linkage at different pH values?
A1: The ether linkage in this molecule is generally stable under neutral and basic conditions but is susceptible to cleavage under strongly acidic conditions. Ethers are known to be robust functional groups, which is why they are often used as protecting groups in organic synthesis.[3] However, their stability is pH-dependent.
-
Acidic Conditions (pH < 4): The propargyl ether is most vulnerable here. Strong acids can catalyze the cleavage of the ether bond to yield the corresponding phenol and propargyl alcohol (or propargyl halide, depending on the acid used).[4][5] The reaction rate is dependent on acid strength, temperature, and incubation time.
-
Neutral Conditions (pH 6-8): The compound is highly stable. Studies on similar propargyl-linked molecules show excellent stability in simulated intestinal fluid (neutral to slightly basic) over 24 hours.[6]
-
Basic Conditions (pH > 8): The ether linkage is generally stable. Ethers are resistant to cleavage by bases because the alkoxide (RO⁻) is a poor leaving group.[4] While extremely harsh basic conditions (e.g., using organometallic bases) can cleave ethers, this is not relevant for typical aqueous buffer systems.[7] The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be deprotonated by very strong bases like sodium amide, but not by common bases like hydroxides.[8][9]
Q2: What is the mechanism of degradation under acidic conditions?
A2: The degradation proceeds via acid-catalyzed ether cleavage. Since the propargyl group is a primary alkyl group, the reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[3][5][10]
The process involves two main steps:
-
Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen by a strong acid (e.g., H₃O⁺, HCl, TFA). This step is crucial because it converts the alkoxy group into a good leaving group (an alcohol).[3][4] A neutral ether is unreactive to nucleophiles as the leaving group would be a highly basic alkoxide anion (RO⁻), but protonation creates a much more stable, neutral alcohol leaving group (ROH).[3]
-
Nucleophilic Attack: A nucleophile present in the medium (e.g., a halide ion like I⁻ or Br⁻, or water) attacks the carbon atom of the propargyl group in an SN2 fashion.[4][11] This concerted step breaks the C-O bond, releasing the phenolic portion of the molecule and forming a propargyl derivative.
Caption: Mechanism of acid-catalyzed SN2 ether cleavage.
Q3: My experiment requires a low pH environment. What are the key factors to consider to minimize degradation?
A3: While cleavage is favorable under strong acid, it is not instantaneous. The rate is governed by several factors that you can control:
-
Temperature: This is the most critical factor. Ether cleavage reactions often require heat.[4] Performing your experiment at lower temperatures (e.g., 4°C instead of room temperature or 37°C) will significantly decrease the rate of degradation.
-
Incubation Time: Limit the exposure time to acidic conditions as much as possible.
-
Acid Strength: Use the mildest acidic conditions that your experiment will tolerate. For example, pH 4 is significantly less harsh than pH 1.
-
Nucleophile Concentration: The nature and concentration of the nucleophile can influence the reaction rate. Reactions with hydroiodic (HI) or hydrobromic (HBr) acid are much faster than with hydrochloric acid (HCl) because I⁻ and Br⁻ are stronger nucleophiles than Cl⁻.[7] If possible, use acids with non-nucleophilic counter-ions.
Caption: Key factors influencing the stability of the propargyl ether.
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Action & Explanation |
| Unexpected peak in HPLC/LC-MS analysis after incubation in acidic buffer (pH < 4). | Acid-catalyzed cleavage of the propargyl ether. | The new peak is likely the phenol cleavage product: 4-(4-hydroxybenzoyl)benzoic acid. To confirm, run an LC-MS analysis and check for a mass corresponding to the cleaved product. The expected mass loss is that of the propargyl group (C₃H₃, approx. 39 Da) and the addition of a proton (H⁺, 1 Da), for a net change of -38 Da. To mitigate, reduce the temperature and/or incubation time of your experiment as detailed in FAQ Q3. |
| Downstream "click" reaction (CuAAC) is failing or has low yield after compound is exposed to harsh conditions. | 1. Propargyl group has been cleaved. 2. The alkyne itself has reacted. | 1. If the compound was exposed to strong acid, the primary cause is likely cleavage, meaning the alkyne handle is no longer attached to your molecule. Verify the integrity of your starting material using HPLC or LC-MS before proceeding with the click reaction. 2. The terminal alkyne C-C triple bond is generally stable to pH changes alone. However, it can be cleaved by strong oxidizing agents (like KMnO₄) under very acidic or basic conditions.[12] Ensure no strong oxidants are present in your buffers. |
| Poor solubility of the compound in aqueous buffer. | The compound has limited aqueous solubility, especially at low pH. | The carboxylic acid has a pKa around 3-4 (a similar compound, 4-benzoylbenzoic acid, has a pKa of 3.41).[13] Below this pH, the carboxylate is protonated, making the molecule less water-soluble. For maximum solubility, first dissolve the compound in a minimal amount of a compatible organic solvent like DMSO or DMF, then dilute with the aqueous buffer.[14] Avoid storing aqueous solutions for extended periods. |
Experimental Protocols
Protocol 1: General pH Stability Assessment using HPLC
This protocol provides a framework to quantify the stability of this compound over time.
Methodology:
-
Prepare Stock Solution: Create a concentrated stock solution (e.g., 10 mM) of the compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).
-
Prepare pH Buffers: Prepare a series of buffers covering your desired pH range (e.g., pH 2, 4, 7.4, 9, 12). Use appropriate buffer systems (e.g., phosphate, citrate, borate) and verify the final pH with a calibrated meter.
-
Initiate Stability Study:
-
Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µM). Ensure the final percentage of organic solvent is low (<1%) to not affect the buffer pH.
-
Immediately take a time-zero (t=0) sample from each buffer. Quench the reaction by adding the sample to a vial containing an equal volume of a mobile phase-like solution (e.g., 50:50 Acetonitrile:Water) to stop further degradation.
-
-
Incubation: Incubate the remaining buffer solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and quench them in the same manner as the t=0 sample.
-
HPLC Analysis:
-
Analyze all samples using a suitable reverse-phase HPLC method (e.g., C18 column).
-
Monitor the disappearance of the parent compound peak area over time.
-
Calculate the percentage of the parent compound remaining at each time point relative to t=0.
-
-
Data Presentation: Plot the percentage of compound remaining versus time for each pH condition.
Caption: Workflow for assessing the chemical stability of a compound.
Summary of Expected Stability
The following table summarizes the expected stability based on general principles of ether chemistry. This should be validated experimentally for your specific conditions.
| pH Range | Condition | Expected Stability | Primary Concern |
| 1 - 3 | Strongly Acidic | Low to Very Low | Rapid acid-catalyzed SN2 cleavage of the ether bond.[3][5] |
| 3 - 5 | Mildly Acidic | Moderate | Cleavage is possible, rate is highly dependent on temperature and time.[10] |
| 6 - 8 | Neutral | High | The ether linkage is stable.[6] |
| 9 - 11 | Mildly Basic | High | The ether linkage is resistant to base-mediated cleavage.[4] |
| 12 - 14 | Strongly Basic | High | The ether linkage is stable. Deprotonation of the terminal alkyne is possible with extremely strong bases not typically used in aqueous buffers.[9] |
References
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Royal Society of Chemistry. (2024). Investigating chemical diversity: o-propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. [Link]
-
Organic Chemistry Tutor. (2023). Cleavage of Ethers with Acids. [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
Wikipedia. (n.d.). Ether cleavage. [Link]
-
MDPI. (2024). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]
-
PubChem. (n.d.). 4-(Prop-2-yn-1-yloxy)benzoic acid. [Link]
-
Master Organic Chemistry. (2025). Oxidation of Alkynes With O3 and KMnO4. [Link]
-
Rawsource. (2025). Propargyl Alcohol in Specialty Chemicals: Key Insights. [Link]
-
ResearchGate. (n.d.). Preparation and deprotection of propargyl esters. [Link]
-
Chemistry LibreTexts. (2021). 10.8: Alkynes. [Link]
-
Royal Society of Chemistry. (n.d.). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. [Link]
-
RSC Publishing. (2018). Scope and advances in the catalytic propargylic substitution reaction. [Link]
-
ACS Publications. (2014). Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives. [Link]
-
National Institutes of Health. (n.d.). One-Pot Synthesis of Terminal Alkynes from Alkenes. [Link]
-
MSU Chemistry. (n.d.). Alkyne Reactivity. [Link]
Sources
- 1. This compound = 95 1236196-77-2 [sigmaaldrich.com]
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- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 11. youtube.com [youtube.com]
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- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Catalyst Selection for Efficient Click Reaction with 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid
Welcome to the technical support center for the efficient utilization of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure successful and reproducible outcomes in your experiments.
Introduction to the Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless in 2001.[1] This reaction is celebrated for its high yield, broad scope, and the formation of only benign byproducts.[1][2] The reaction involves the coupling of a terminal alkyne, in this case, this compound, with an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[1][3][4][] The catalytic cycle is driven by a copper(I) species, which can be generated from various precursors.
This compound is a trifunctional building block, incorporating a terminal alkyne for click chemistry, a benzophenone for photo-crosslinking, and a carboxylic acid for further conjugation. This unique combination of functionalities makes it a powerful tool in chemical biology and drug discovery for applications such as target identification and the development of covalent probes.
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for my reaction with this compound?
A1: The most common and convenient method is to generate the active Cu(I) catalyst in situ from a Cu(II) salt using a reducing agent.[1][3][6] Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is a popular, inexpensive, and readily available choice. Other Cu(II) salts like copper(II) acetate (Cu(OAc)₂) can also be effective.[7] Direct use of Cu(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) is also possible, but these can be less stable and require more stringent anaerobic conditions to prevent oxidation to the inactive Cu(II) state.
Q2: Why is a reducing agent necessary when using a Cu(II) salt?
A2: The catalytically active species in CuAAC is Cu(I).[8] Cu(II) salts are more stable and easier to handle in air. A reducing agent is added to the reaction mixture to reduce the Cu(II) to the active Cu(I) state. Sodium ascorbate is the most widely used reducing agent for this purpose due to its effectiveness and biocompatibility.[3][6][8] A slight excess of sodium ascorbate also helps to prevent the formation of oxidative homocoupling byproducts of the alkyne.[1]
Q3: What is the role of a ligand in the reaction, and do I need one?
A3: While not always strictly necessary, using a ligand is highly recommended, especially when working with complex molecules like this compound. Ligands serve two primary functions:
-
Stabilization: They stabilize the Cu(I) oxidation state, preventing its disproportionation into Cu(0) and Cu(II), thus maintaining a higher concentration of the active catalyst.[9]
-
Acceleration: Ligands can significantly accelerate the reaction rate.[3]
For aqueous or semi-aqueous systems, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are excellent choices.[6] THPTA is particularly useful as it also helps to protect biomolecules from oxidative damage.[6]
Q4: My starting material, this compound, has poor solubility. What solvent system should I use?
A4: Solubility can indeed be a challenge. A mixed solvent system is often the best approach. A common and effective system is a mixture of an organic solvent and water (or an aqueous buffer).
-
DMSO/water or DMF/water: These are excellent choices for dissolving a wide range of organic molecules.[8]
-
t-BuOH/water: This is another frequently used solvent system that can provide good solubility for many substrates.
It's important to find a balance that keeps all reactants, including the catalyst system, in solution. The presence of water can also accelerate the reaction rate.[1]
Q5: How does the carboxylic acid functionality of my alkyne affect the reaction?
A5: The carboxylic acid can influence the reaction in a few ways:
-
pH: The carboxylic acid will make the reaction mixture acidic. The CuAAC reaction is generally robust across a wide pH range (4-12).[1][8] However, at very low pH, the reaction rate may decrease. If you are working with pH-sensitive molecules, you may need to use a buffer (e.g., phosphate or HEPES) to maintain a neutral or slightly basic pH. Be aware that some buffers like Tris can coordinate with copper and slow the reaction.[6]
-
Coordination: The carboxylate group could potentially coordinate with the copper catalyst. However, in the presence of a strong chelating ligand like THPTA, this is unlikely to be a significant issue. Interestingly, some studies have shown that certain carboxylic acids can even promote the CuAAC reaction.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Oxidation of Cu(I) to Cu(II).2. Poor Solubility: Reactants are not fully dissolved.3. Catalyst Poisoning: Presence of interfering functional groups (e.g., thiols).4. Insufficient Reagents: Incorrect stoichiometry or degradation of starting materials. | 1. Degas your solvent and reaction mixture with argon or nitrogen to remove oxygen. Use a freshly prepared solution of sodium ascorbate. Ensure you are using a ligand like THPTA to protect the Cu(I).2. Optimize the solvent system. Try increasing the proportion of the organic co-solvent (e.g., DMSO, DMF). Gentle heating may also improve solubility, but monitor for degradation.3. If your azide partner contains a free thiol, it can bind to the copper catalyst and inhibit the reaction.[3] Consider protecting the thiol or using a large excess of the catalyst system. Adding a sacrificial metal like Zn(II) can sometimes help by binding to the interfering groups.[6]4. Verify the purity and concentration of your starting materials. Use a slight excess (1.1-1.2 equivalents) of the less precious reactant. |
| Reaction is Very Slow | 1. Low Catalyst Concentration: Insufficient active Cu(I) is present.2. No Ligand or Inappropriate Ligand: The reaction is not being accelerated.3. Low Reactant Concentrations: The reaction is inherently slower at lower concentrations. | 1. Increase the catalyst loading. You can increase the concentration of CuSO₄ and sodium ascorbate. For bioconjugation, Cu concentrations are typically between 50-100 µM.[11]2. Add a suitable ligand. Use THPTA or BTTAA at a 1:1 or 2:1 ratio with your copper source.[6] For reactions in organic solvents, other ligands may be more suitable.3. If possible, increase the concentration of your reactants. |
| Irreproducible Results | 1. Oxygen Contamination: Variable amounts of oxygen are leading to inconsistent catalyst activity.2. Purity of Reagents: Water content or impurities in solvents and reagents can affect the reaction. | 1. Be consistent with your degassing procedure. A thorough and consistent degassing of all solutions is crucial.2. Use high-purity, anhydrous solvents when possible, especially for the stock solutions of your reactants. Ensure your sodium ascorbate is of high quality and stored properly. |
| Formation of a Precipitate | 1. Insoluble Product or Starting Material: The product or one of the reactants may be precipitating out of solution.2. Insoluble Copper Species: Copper complexes can sometimes precipitate, especially in phosphate buffers without a ligand.[6] | 1. Adjust the solvent system to improve the solubility of all components throughout the reaction.2. Always pre-mix the CuSO₄ and the ligand before adding them to the reaction mixture. This helps to form a stable, soluble complex.[6] |
Experimental Protocols
Recommended Reagent Concentrations
For a typical reaction, the following concentration ranges are a good starting point. These may need to be optimized for your specific application.
| Reagent | Recommended Concentration | Notes |
| Alkyne/Azide | 10 µM - 10 mM | The reaction is faster at higher concentrations. |
| CuSO₄ | 0.1 - 1 mol% (for small molecules)50 - 250 µM (for bioconjugation) | [6] |
| Sodium Ascorbate | 5 equivalents to CuSO₄ | A freshly prepared aqueous solution is recommended. |
| Ligand (e.g., THPTA) | 1-5 equivalents to CuSO₄ | [6] A 5:1 ligand-to-copper ratio is often used in bioconjugation to protect sensitive molecules.[6] |
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol is a starting point for reacting this compound with a small molecule azide.
-
In a suitable reaction vial, dissolve this compound (1 equivalent) and your azide (1.1 equivalents) in a solvent mixture (e.g., 1:1 DMSO/water).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water. In another vial, prepare a stock solution of sodium ascorbate in water.
-
Add the CuSO₄ solution to the reaction mixture (to a final concentration of 1 mol%).
-
Add the sodium ascorbate solution to the reaction mixture (to a final concentration of 5 mol%).
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction and purified by column chromatography.
Protocol 2: Bioconjugation Protocol
This protocol is adapted for more sensitive applications, such as labeling a biomolecule.
-
In a microcentrifuge tube, combine your azide-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add a solution of this compound (typically 10-50 equivalents, dissolved in DMSO or DMF).
-
Prepare a premixed solution of CuSO₄ and THPTA (1:5 ratio) in water.
-
Add the CuSO₄:THPTA premix to the reaction mixture to a final copper concentration of 100-250 µM.[6]
-
Prepare a fresh solution of sodium ascorbate in water.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction (e.g., on a rotator) at room temperature for 1-4 hours.
-
Purify the resulting conjugate using an appropriate method for your biomolecule (e.g., size exclusion chromatography, dialysis).
Visualizing the Workflow
CuAAC Catalytic Cycle
Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Troubleshooting Workflow
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
managing light sensitivity of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid during experiments
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals on managing the inherent light sensitivity of this trifunctional chemical probe. Our goal is to empower you with the technical knowledge and practical protocols necessary to ensure the integrity and reproducibility of your experiments.
The Science of Sensitivity: Understanding the Benzophenone Core
This compound is a powerful tool in chemical biology, designed with three key functional groups: a carboxylic acid for conjugation, a terminal alkyne for click chemistry, and a benzophenone core for photo-cross-linking.[1] The utility of the benzophenone group as a photo-affinity label is also the source of its primary challenge: light sensitivity.
The benzophenone moiety is an aromatic ketone that, upon absorption of ultraviolet (UV) light (typically in the 340-360 nm range), undergoes photo-excitation from its ground state (S₀) to an excited singlet state (S₁), which then rapidly converts to a long-lived triplet state (T₁).[2][3] This excited triplet state is a highly reactive diradical that can abstract a hydrogen atom from a nearby C-H bond, creating a covalent link between the probe and its target.[4][5] While this is the desired outcome for photo-cross-linking experiments, unintended exposure to ambient lab light can trigger the same mechanism, leading to compound degradation, non-specific reactions, and compromised experimental results.[6][7]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments due to the compound's photochemical properties.
Q1: My photo-cross-linking experiment is yielding inconsistent results or failing completely. Could unintended light exposure be the culprit?
A1: Absolutely. Inconsistent results are a classic symptom of premature compound degradation or non-specific reactions caused by ambient light. The benzophenone core is designed to react under high-intensity UV light, but cumulative exposure to lower-energy lab lighting can be sufficient to degrade the reagent before the intended reaction.
Diagnostic Steps:
-
Run a "Dark Control": Prepare two identical experimental setups. Keep one completely shielded from light (wrapped in aluminum foil) throughout the entire process (reagent prep, incubation, etc.), while the other is handled under your standard lab lighting. Analyze both. If the "dark control" shows significantly higher activity or purity, your standard handling procedure is allowing for photodegradation.
-
Analyze for Degradation: Use an appropriate analytical method, such as HPLC or LC-MS, to analyze a sample of your stock solution that has been intentionally left on the benchtop under normal lab light for a few hours. Compare this to a pristine sample taken directly from dark storage. The appearance of new peaks or a reduction in the main peak in the light-exposed sample confirms degradation.[8]
-
Check Your Solvents: Ensure you are using high-purity or HPLC-grade solvents. Impurities in lower-grade solvents can sometimes act as photosensitizers, accelerating the degradation of the primary compound.
Q2: I've observed unexpected peaks in my LC-MS analysis of the compound, even before initiating the photoreaction. What could be causing this?
A2: The appearance of extraneous peaks prior to the UV irradiation step strongly suggests that the compound has been compromised during handling or storage. The reactive triplet state of benzophenone can react with solvents, dissolved oxygen, or even other molecules of the compound itself if activated prematurely.[9]
Mitigation Protocol:
-
Strict Light Discipline: From the moment you retrieve the solid compound from the freezer, all steps must be performed under subdued lighting. Avoid overhead fluorescent lights. Use a low-intensity bench lamp, or ideally, work under a yellow or red safelight, as these emit longer wavelengths that are less likely to be absorbed by the benzophenone.[6][10]
-
Solvent Preparation: Use solvents that have been purged with an inert gas (nitrogen or argon) to remove dissolved oxygen. Oxygen can interact with the excited benzophenone, leading to unwanted side reactions.
-
Rapid Execution: Minimize the time the compound spends in solution and exposed to any light. Prepare solutions immediately before use.
Q3: My stock solution seems to lose potency over a few days, even when stored in the refrigerator. Why is this happening?
A3: This indicates that your storage conditions are insufficient to prevent gradual degradation. Standard laboratory refrigerators are not light-proof. The internal light that turns on when the door is opened, combined with the potential for light leakage through the door seal, can degrade sensitive compounds over time.
Optimized Storage Protocol:
-
Primary Container: Always use amber glass vials, as they are designed to block UV and short-wavelength visible light.[6][11]
-
Secondary Barrier: For maximum protection, wrap the amber vial in aluminum foil.[12][13] This provides a complete light barrier.
-
Inert Atmosphere: Before sealing the vial, flush the headspace with argon or nitrogen. This compound is listed as moisture-sensitive, and an inert atmosphere will protect it from both moisture and oxidation.[14]
-
Temperature: Store at -20°C as recommended.[14]
-
Labeling: Clearly label the vial with the compound name, concentration, date of preparation, and "LIGHT SENSITIVE."
Frequently Asked Questions (FAQs)
Q1: What are the ideal laboratory lighting conditions for handling this compound?
A1: The guiding principle is to use lighting that emits wavelengths outside the absorbance spectrum of benzophenone. Since benzophenone absorbs strongly in the UV-A and UV-B regions, standard fluorescent and LED lights should be avoided or minimized.[15]
| Light Source | Suitability | Rationale |
| Direct Sunlight | Unsuitable | High intensity and broad spectrum, including significant UV radiation. |
| Standard Fluorescent/LED | Poor | Emits blue and some UV light that can be absorbed by the compound. |
| Tungsten Incandescent | Better | Emits less high-energy blue/UV light compared to fluorescents. |
| Yellow Safelight | Good | Filters out wavelengths below ~500 nm, protecting the compound.[7] |
| Red Safelight | Excellent | Emits only long-wavelength light, providing the highest level of safety.[10] |
Q2: How should I properly prepare a stock solution of this compound?
A2: The following protocol outlines the best practices for preparing a stock solution while minimizing light-induced degradation.
Protocol: Stock Solution Preparation
-
Setup: Work in a designated low-light area. Turn off overhead lights and use a red or yellow safelight if available. Assemble all necessary materials (vial, solvent, pipettes, balance) beforehand to ensure efficiency.
-
Equilibration: Allow the sealed container of the solid compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: Quickly weigh the desired amount of the solid. Minimize the duration the solid is exposed to any form of light.
-
Dissolution: Transfer the solid to an amber glass vial. Add the appropriate volume of high-purity, degassed solvent (e.g., DMSO, DMF).
-
Mixing: Cap the vial tightly and mix by vortexing or sonicating in a bath shielded from light until fully dissolved.
-
Storage: Immediately wrap the vial in aluminum foil, label it clearly, and place it in a designated, labeled box in a -20°C freezer.
Q3: Can I use a standard clear microplate for my experiments?
A3: It is strongly discouraged. Using clear plates or tubes will expose your experiment to ambient light from all directions. If your protocol requires a microplate format, use one of the following options:
-
Black Opaque Plates: These are ideal as they block all external light.
-
Amber UV-Blocking Plates: These are specifically designed for light-sensitive assays.
-
Foil Sealing: If you must use a clear plate, cover it securely with aluminum foil or a black sealing film at all times when it is not inside a dark reader or chamber.
Experimental Workflow for Light-Sensitive Compounds
The following diagram outlines a robust workflow for handling this compound to ensure experimental success.
Caption: Workflow for experiments using light-sensitive reagents.
References
-
ResearchGate. (2015). What kind of light source should be used while working (for e.g. weighing) with photosensitive chemicals? ResearchGate. [Link]
-
Goldberg, A. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]
-
McTernan, P. M., et al. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. [Link]
-
Yates, R. L., & Scaiano, J. C. (1980). Photochemistry of benzophenone in micelles. Formation and decay of radical pairs. Journal of the American Chemical Society. [Link]
-
LabSolutions. (n.d.). This compound. [Link]
-
Adamson, A. W., et al. (1993). A collection of experiments for teaching photochemistry (Technical Report). Pure and Applied Chemistry. [Link]
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Chemistry LibreTexts. (2020). Experiment 5: Photography - Cyanotypes. [Link]
-
Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. [Link]
-
Sheehan, J. C., & Wilson, R. M. (1964). 2-Benzoylbenzoic Acid: A Photolabile Mask for Alcohols and Thiols. The Journal of Organic Chemistry. [Link]
-
Kotnik, K., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Chemosphere. [Link]
- U.S. Patent No. 4,431,840. (1984). Process for preparing 2-benzoylbenzoic acids.
-
Placzek, M., et al. (2013). Photosensitizing properties of compounds related to benzophenone. Acta Dermato-Venereologica. [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]
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Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]
-
American Chemical Society. (n.d.). Light Prints. [Link]
-
CD BioSciences. (n.d.). This compound, 90%. [Link]
-
Abdelmonem, A., et al. (2025). Surface–bulk photochemical coupling of nonanoic acid and 4-benzoylbenzoic acid: the dual role of the photosensitizer. Atmospheric Chemistry and Physics. [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
Bobrowski, K., & Das, P. K. (1985). 4-Carboxybenzophenone-sensitized photooxidation of sulfur-containing amino acids. Nanosecond laser flash photolysis and pulse radiolysis studies. The Journal of Physical Chemistry. [Link]
-
Kotnik, K., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Chemosphere. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]
-
Wang, Y., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega. [Link]
-
Tinel, L., et al. (2016). Photosensitized degradation of fatty acids at the air–water interface. Faraday Discussions. [Link]
-
University of Rochester. (n.d.). How to Store Reagents. [Link]
-
Pop, F., et al. (2021). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. International Journal of Environmental Research and Public Health. [Link]
-
Ma, S., et al. (2022). Total Synthesis of (±)-Sceptrin. Journal of the American Chemical Society. [Link]
-
Ciamician, G., & Silber, P. (1908). Chemische Lichtwirkungen. Berichte der deutschen chemischen Gesellschaft. [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet - Benzoic acid MSDS. [Link]
-
Ravindran, S. B., et al. (2023). Unraveling the metabolic effects of benzophenone-3 on the endosymbiotic dinoflagellate Cladocopium goreaui. Frontiers in Marine Science. [Link]
-
Griesbeck, A. G., & Maptue, N. (2023). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Molecules. [Link]
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Validation & Comparative
A Comparative Guide to Photo-Crosslinker Efficiency: Benchmarking 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid
In the intricate landscape of chemical biology and drug discovery, the identification of direct binding partners for a molecule of interest is a critical step. Photo-crosslinking has emerged as a powerful technique to covalently capture these often transient and low-affinity interactions in situ. The choice of the photo-crosslinker is paramount to the success of these experiments, directly influencing the efficiency, specificity, and interpretability of the results. This guide provides a comprehensive comparison of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid, a trifunctional benzophenone-based crosslinker, with other major classes of photo-crosslinkers, namely diazirines and aryl azides. We will delve into the mechanistic underpinnings of each class, present supporting experimental data, and provide actionable protocols for their application.
The Critical Role of the Photo-Crosslinker: A Balancing Act
The ideal photo-crosslinker should possess a suite of desirable characteristics: it must be chemically stable in the dark, yet highly reactive upon photoactivation at a wavelength that minimizes damage to biological macromolecules. It should be small enough to not perturb the interaction it is designed to capture and, upon activation, react promiscuously with neighboring molecules to ensure efficient crosslinking. However, as we will explore, a trade-off often exists between these properties.
This compound is a versatile tool in the chemical biologist's arsenal. Its structure incorporates three key functionalities:
-
A benzophenone moiety for UV-light-induced crosslinking.
-
A terminal alkyne for post-crosslinking functionalization via click chemistry (e.g., attachment of a reporter tag or enrichment handle).
-
A carboxylic acid to serve as a synthetic handle for conjugation to a ligand of interest.
This guide will use this molecule as a focal point to compare and contrast the broader class of benzophenones with diazirine and aryl azide-based crosslinkers.
The Contenders: A Mechanistic Overview
The efficiency and specificity of a photo-crosslinking experiment are fundamentally dictated by the reactive intermediate generated upon photolysis. Let's examine the key players:
Benzophenones: The Workhorse of C-H Insertion
Upon excitation with UV light (typically ~350-365 nm), benzophenones form a triplet diradical. This highly reactive species can abstract a hydrogen atom from a nearby C-H bond, creating a carbon-centered radical on the target molecule and a ketyl radical on the benzophenone. Subsequent radical recombination forms a stable covalent C-C bond.
A key advantage of benzophenones is that the excited triplet state is relatively long-lived and not readily quenched by water, which can lead to higher crosslinking yields in aqueous biological systems[1].
Diazirines: Small Size, High Reactivity
Diazirines are three-membered ring structures containing a nitrogen-nitrogen double bond. Upon photolysis with UV light (~350-370 nm), they efficiently extrude nitrogen gas to generate a highly reactive carbene intermediate[2]. Carbenes are capable of inserting into a wide variety of chemical bonds, including C-H, N-H, and O-H bonds, making them highly non-selective and therefore excellent for capturing any proximal molecule.
The small size of the diazirine moiety is a significant advantage, as it is less likely to interfere with the biological interaction being studied. However, the high reactivity of the carbene can also be a double-edged sword, as it can be quenched by water, potentially lowering the overall crosslinking efficiency in aqueous environments[1].
Aryl Azides: The Precursors to Reactive Nitrenes
Aryl azides are another major class of photo-crosslinkers. Upon irradiation with UV light (typically at shorter wavelengths, ~260-300 nm for simple phenyl azides, and longer wavelengths for nitro-substituted variants), they release nitrogen gas to form a highly reactive nitrene intermediate[3][4]. This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, to form covalent cross-links.
A significant drawback of simple aryl azides is the requirement for short-wavelength UV light, which can cause damage to proteins and nucleic acids[4]. While nitro-substituted aryl azides can be activated at longer wavelengths, they are generally larger and can have a higher propensity for intramolecular rearrangement to less reactive species, which can lower crosslinking efficiency[5].
Quantitative Comparison of Photo-Crosslinker Efficiency: A Head-to-Head Analysis
To move beyond theoretical considerations, we turn to quantitative experimental data. A seminal study by Rappsilber and colleagues provides a direct comparison of a benzophenone-based crosslinker (sulfo-SBP) and a diazirine-based crosslinker (sulfo-SDA) in a controlled proteomics experiment using human serum albumin (HSA) as a model protein[6][7][8]. Both crosslinkers are heterobifunctional, possessing an NHS ester for initial attachment to lysine residues and a photo-activatable group for subsequent crosslinking.
| Feature | Sulfo-SDA (Diazirine) | Sulfo-SBP (Benzophenone) |
| Photo-reactive Group | Diazirine | Benzophenone |
| Unique Residue Pairs Identified | 792 | 173 |
| Common Residue Pairs | - | 66 |
| Unique to Benzophenone | - | 107 |
| Cross-link Coverage | High and evenly distributed | Lower, but complementary to diazirine |
| Cα-Cα distance > 25 Å | 5.6% | 2.9% |
Table 1. Quantitative comparison of diazirine (sulfo-SDA) and benzophenone (sulfo-SBP) crosslinkers on Human Serum Albumin (HSA). Data sourced from Rappsilber et al., 2017[6][8].
The results clearly demonstrate that the diazirine-based crosslinker, sulfo-SDA, identified a significantly higher number of unique cross-linked residue pairs compared to the benzophenone-based sulfo-SBP[6][8]. This suggests a higher overall crosslinking efficiency for the diazirine under these experimental conditions. However, it is crucial to note that sulfo-SBP identified 107 unique cross-links not captured by sulfo-SDA, highlighting the complementary nature of these two photo-chemistries[6][8]. The benzophenone photochemistry accessed different regions of the protein, providing valuable orthogonal structural information[6][7][8][9].
Another study comparing benzophenone methacrylamide (BPMA) and diazirine methacrylamide (DZMA) for in-gel immunoassays found that at equal concentrations, BPMA resulted in higher protein target photocapture[10]. However, increasing the concentration of DZMA improved its capture efficiency to be on par with BPMA, while offering the advantage of lower background fluorescence[10]. This underscores that experimental conditions can be optimized to leverage the strengths of each photo-crosslinker type.
Practical Considerations and Experimental Protocols
The successful application of photo-crosslinkers requires careful experimental design and execution. Below, we provide a general framework for a photo-crosslinking experiment using a trifunctional benzophenone crosslinker like this compound, followed by proteomic analysis.
Experimental Workflow
Protocol: In-Cell Photo-Crosslinking with a Benzophenone-Alkyne Probe
This protocol provides a general guideline for using a probe derived from this compound for in-cell photo-crosslinking. Optimization of concentrations, incubation times, and irradiation conditions is crucial for each specific biological system.
Materials:
-
Photo-crosslinking probe (ligand conjugated to this compound)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
UV crosslinker instrument (365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin affinity resin
-
Digestion buffer (e.g., ammonium bicarbonate)
-
Reducing and alkylating agents (DTT and iodoacetamide)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to desired confluency.
-
Treat cells with the photo-crosslinking probe at a predetermined concentration and for an optimized duration. Include a vehicle control (e.g., DMSO).
-
-
UV Irradiation:
-
Wash cells with ice-cold PBS to remove unbound probe.
-
Place the cell culture plate on ice and irradiate with 365 nm UV light for a specified time (e.g., 15-30 minutes). The optimal irradiation time and energy should be determined empirically.
-
-
Cell Lysis:
-
After irradiation, lyse the cells using an appropriate lysis buffer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Click Chemistry:
-
To the cleared lysate, add the click chemistry reagents: biotin-azide, copper sulfate, TBTA ligand, and freshly prepared sodium ascorbate.
-
Incubate the reaction for 1-2 hours at room temperature to attach the biotin tag to the cross-linked proteins.
-
-
Enrichment of Cross-linked Proteins:
-
Incubate the biotinylated lysate with streptavidin affinity resin to capture the cross-linked complexes.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the streptavidin beads in a digestion buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by LC-MS/MS to identify the cross-linked proteins.
-
Utilize specialized software for the identification and analysis of cross-linked peptides.
-
Conclusion: Selecting the Right Tool for the Job
The choice of a photo-crosslinker is a critical decision in the design of experiments aimed at elucidating molecular interactions. While there is no single "best" photo-crosslinker, a careful consideration of their respective properties can guide the selection process.
-
This compound , and benzophenones in general, offer a robust and versatile option, particularly in aqueous environments, due to the relatively long lifetime of their reactive intermediate and its low reactivity with water. Their ability to be activated at longer UV wavelengths also minimizes potential damage to biological samples.
-
Diazirines are an excellent choice when minimal steric hindrance is a priority. Their small size makes them less likely to disrupt native interactions. Although they can be quenched by water, their high reactivity can lead to very efficient crosslinking when in close proximity to a binding partner.
-
Aryl azides can be effective but require careful consideration of the activation wavelength to avoid sample damage. Nitro-substituted versions that are activated at longer wavelengths are generally preferred.
Ultimately, the most comprehensive understanding of a protein's interaction network may be achieved through the use of multiple, mechanistically distinct photo-crosslinkers. As demonstrated by the quantitative data, the orthogonal reactivity of different photo-chemistries can provide a more complete picture of the molecular interactions at play. The trifunctional nature of molecules like this compound, with its built-in handle for downstream applications, ensures that benzophenones will remain a cornerstone of photo-crosslinking technology.
References
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Rappsilber Laboratory. (n.d.). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Retrieved from [Link]
- Gau, B. C., Chen, Y., Lo, Y. H., & Chen, X. (2014). Analysis of Amyloid Nanostructures Using Photo-cross-linking: In Situ Comparison of Three Widely Used Photo-cross-linkers. ACS Chemical Biology, 9(1), 219-226.
- McConnell, S. J., Dykstra, A. B., & Murphy, W. L. (1994). Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha. Biochemistry, 33(40), 12092-12099.
- Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides.
- Donelan, C. A., Veeramachaneni, R., & Cascio, M. (2022). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. International Journal of Molecular Sciences, 23(19), 11849.
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Zhang, Y., Tan, J., & Chen, Y. (2023). In vitro protein labeling via aryl azides photolysis. [Figure]. In Visible-Light-Induced Proteins Labeling in Live Cells with Aryl Azides. ResearchGate. Retrieved from [Link]
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- Hughes, A. J., et al. (2021). Comparison of photoactivatable crosslinkers for in-gel immunoassays. Analyst, 146(21), 6545-6554.
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- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(9), 4817-4824.
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Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. ResearchGate. Retrieved from [Link]
- Müller, F., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(13), 8526-8534.
- Prest, H. A., & Tomos, A. D. (2004). Photocrosslinkers illuminate interactions in living cells. Molecular Omics, 1(1), 14-24.
- MacKinnon, A. L., et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current protocols in chemical biology, 5(2), 55-73.
- Gutierrez, C. B., et al. (2022). Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. bioRxiv.
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Veeramachaneni, R., Donelan, C. A., & Cascio, M. (2022). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. ResearchGate. Retrieved from [Link]
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Prest, H. A., & Tomos, A. D. (2004). Photocrosslinkers illuminate interactions in living cells. ResearchGate. Retrieved from [Link]
- Parker, C. G., & Pratt, M. R. (2020). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Cell chemical biology, 27(8), 969-982.
- Zhang, C., et al. (2023). In Situ Polymerization Controlled Growth of Perovskite via Benzoic Acid Crosslinking Agent for Highly Efficient and Mechanically Robust Flexible Perovskite Solar Cell. Advanced Science, 10(12), 2208253.
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Max Perutz Labs. (n.d.). Sample preparation guidelines for MS-based cross-linking (XL-MS). Retrieved from [Link]
- Liu, F., et al. (2018). An integrated workflow for cross-linking/mass spectrometry.
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Precise PEG. (n.d.). This compound. Retrieved from [Link]
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CELLINK. (2023). GelMA based bioinks. Retrieved from [Link]
- Li, Y., et al. (2008). 4-(4-Propoxybenzoyloxy)benzoic Acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1251.
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Amaral, B., & David, C. (2025). Click-linking: a cell-compatible protein crosslinking method based on click chemistry. PRIDE Archive. Retrieved from [Link]
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Aguilera-Garrido, A., et al. (2022). Crosslinking assay to study a specific cargo-coat interaction through a transmembrane receptor in the secretory pathway. protocols.io. Retrieved from [Link]
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Aguilera-Garrido, A., et al. (2022). Crosslinking assay to study a specific cargo-coat interaction through a transmembrane receptor in the secretory pathway. Digital.CSIC. Retrieved from [Link]
- Feng, J., et al. (2017). Photo-caged 2-butene-1,4-dial as an efficient, target-specific photo-crosslinker for covalent trapping of DNA-binding proteins. Chemical science, 8(10), 7041-7046.
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A Comparative Guide to Validating Protein Labeling with 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic Acid via Mass Spectrometry
This guide provides an in-depth, objective comparison of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid (PyBBA) for protein labeling, with a focus on validation using mass spectrometry. It is intended for researchers, scientists, and drug development professionals who are looking to leverage chemical biology tools for studying protein interactions and functions. We will delve into the underlying chemistry, provide detailed experimental protocols, and compare PyBBA with alternative reagents, supported by experimental data.
Introduction: The Power of Covalent Labeling
Understanding protein-protein interactions is fundamental to deciphering complex biological processes and for the development of novel therapeutics. Photoaffinity labeling (PAL) has emerged as a powerful technique to capture these often transient interactions by forming a stable, covalent bond between a molecule of interest and its binding partners upon photoactivation.[1][2] This allows for the identification and characterization of protein targets, binding sites, and the dynamics of cellular signaling pathways.
This compound, which we will refer to as PyBBA, is a trifunctional chemical probe that has gained traction in the field.[3] It features a photo-reactive benzophenone group, a "clickable" alkyne handle for downstream applications, and a carboxylic acid for conjugation to a ligand of interest.[3] This guide will walk you through the validation of PyBBA-based protein labeling, with a strong emphasis on the gold-standard analytical technique: mass spectrometry.
Mechanism of Action: How PyBBA Works
PyBBA is designed to be a versatile tool for chemical proteomics.[3] Its functionality can be broken down into three key components:
-
Carboxylic Acid: This serves as the attachment point for a ligand or pharmacophore that will direct the probe to a specific protein target.
-
Benzophenone: This is the photo-reactive moiety. Upon exposure to UV light (typically around 350-360 nm), the benzophenone group forms a highly reactive triplet-state diradical that can insert into C-H bonds of nearby amino acid residues, forming a covalent crosslink.[2]
-
Alkyne: This terminal alkyne group is a bioorthogonal handle. It does not react with biological molecules but can be specifically derivatized using "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][4] This allows for the attachment of reporter tags such as biotin for enrichment or fluorophores for visualization.[1][5]
Mass Spectrometry for Validation: The Ultimate Proof
Mass spectrometry (MS) is an indispensable tool for the validation of protein labeling experiments.[6][7] It provides definitive evidence of covalent modification by precisely measuring the mass of the protein and its constituent peptides. In the context of PyBBA labeling, MS can be used to:
-
Confirm Labeling: Detect the mass shift corresponding to the addition of the PyBBA-ligand conjugate to the target protein.
-
Identify the Labeled Protein: In complex mixtures, MS-based proteomics can identify the specific protein(s) that have been labeled.
-
Map the Binding Site: By digesting the labeled protein and analyzing the resulting peptides, it is possible to pinpoint the exact amino acid residue(s) that have been modified, providing valuable structural information about the binding interface.[8]
Experimental Workflow: From Labeling to Data Analysis
The following is a generalized workflow for a PyBBA-based protein labeling experiment with MS validation.
Caption: A generalized workflow for PyBBA-based protein labeling and subsequent validation by mass spectrometry.
Detailed Experimental Protocol: A Step-by-Step Guide
Protocol 1: Protein Labeling with PyBBA Conjugate
-
Conjugation of PyBBA to Ligand:
-
Dissolve the ligand of interest (containing a suitable amine or other nucleophile) and PyBBA in an appropriate solvent (e.g., DMF or DMSO).
-
Add a coupling reagent such as HATU or EDC/NHS to facilitate amide bond formation between the carboxylic acid of PyBBA and the ligand.
-
Monitor the reaction by LC-MS until completion.
-
Purify the ligand-PyBBA conjugate using HPLC.
-
-
Incubation with Protein:
-
Incubate the purified ligand-PyBBA conjugate with the target protein in a suitable buffer (e.g., PBS, pH 7.4). The optimal concentration of the conjugate and protein should be determined empirically.
-
Include a negative control sample without the ligand-PyBBA conjugate.
-
-
UV Crosslinking:
-
Transfer the incubation mixture to a UV-transparent plate (e.g., quartz or UV-compatible plastic).
-
Irradiate the sample with UV light (e.g., 365 nm) for a predetermined amount of time. The duration of irradiation should be optimized to maximize crosslinking while minimizing protein damage.
-
Protocol 2: Sample Preparation for Mass Spectrometry
-
(Optional) Click Chemistry:
-
To the crosslinked sample, add a biotin-azide or fluorophore-azide reagent, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).
-
Incubate to allow the click reaction to proceed.
-
-
SDS-PAGE and In-Gel Digestion:
-
Separate the proteins by SDS-PAGE.
-
Visualize the protein bands (e.g., with Coomassie stain).
-
Excise the protein band of interest.
-
Destain the gel piece, reduce the disulfide bonds (e.g., with DTT), and alkylate the free cysteines (e.g., with iodoacetamide).
-
Digest the protein overnight with a protease such as trypsin.
-
-
Peptide Extraction:
-
Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes.
-
Combine the extracts and dry them down in a vacuum centrifuge.
-
Resuspend the peptides in a buffer suitable for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS:
-
Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.
-
Set up the instrument to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire both precursor ion masses and fragmentation spectra.
-
-
Database Searching:
-
Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to identify the peptides from the fragmentation data.
-
Crucially, the search parameters must be modified to include the mass of the PyBBA-ligand conjugate as a variable modification on all amino acids.
-
-
Data Validation:
-
Manually inspect the fragmentation spectra of putative crosslinked peptides to confirm the identification. The spectrum should contain fragment ions that support the sequence of the peptide as well as the presence of the modification.
-
Comparison with Alternatives
While PyBBA is a powerful tool, it is important to consider its performance in the context of other available photo-crosslinking reagents. The choice of reagent will depend on the specific application and the nature of the protein system being studied.
| Feature | This compound (PyBBA) | Aryl Azides (e.g., p-azido-L-phenylalanine) | Diazirines (e.g., photo-leucine) |
| Photo-reactive Group | Benzophenone | Phenyl Azide | Diazirine |
| Reactive Intermediate | Triplet Diradical | Nitrene | Carbene |
| Activation Wavelength | ~350-360 nm | ~260-280 nm | ~350-370 nm |
| Reactivity | Inserts into C-H bonds. Relatively stable. | Highly reactive, can rearrange. Potential for protein damage at shorter wavelengths.[2] | Highly reactive and non-specific. Short-lived intermediate.[9] |
| "Clickable" Handle | Yes (Alkyne) | Can be incorporated. | Can be incorporated. |
| Advantages | Higher crosslinking efficiency, less prone to rearrangement. | Small size, can be incorporated as an unnatural amino acid. | Small size, very short-lived reactive species can provide high spatial resolution. |
| Disadvantages | Larger size compared to some alternatives. | Lower crosslinking efficiency, potential for protein damage due to UV wavelength. | Can be less stable, lower crosslinking yields.[9] |
Causality Behind Experimental Choices:
-
Choice of Photo-reactive Group: Benzophenones (like in PyBBA) are often preferred over aryl azides because they are activated at longer UV wavelengths, which are less damaging to proteins.[2] Diazirines, while highly reactive, can have lower crosslinking yields.[9]
-
Inclusion of a "Clickable" Handle: The alkyne group in PyBBA is a significant advantage for complex samples. It allows for the specific enrichment of labeled proteins or peptides, which can be crucial for their detection by mass spectrometry, especially when they are in low abundance.[1][5]
Data Interpretation and Troubleshooting
Interpreting Mass Spectra:
A successful crosslinking experiment will result in a peptide-spectrum match (PSM) where the mass of the peptide plus the mass of the PyBBA-ligand adduct is identified. The fragmentation spectrum should contain b- and y-ions that confirm the peptide sequence.
Troubleshooting Common Issues:
-
Low Labeling Efficiency:
-
Optimize the concentration of the PyBBA-ligand conjugate.
-
Increase the duration or intensity of UV irradiation.
-
Ensure the ligand is binding to the target protein.
-
-
No Crosslinked Peptides Identified:
-
Confirm that the correct mass modification was included in the database search.
-
Consider that the crosslinked peptide may not be amenable to mass spectrometry (e.g., too large, too hydrophobic).
-
Enrich for labeled peptides using the alkyne handle.
-
-
Non-specific Labeling:
-
Decrease the concentration of the probe or the duration of UV exposure.
-
Include a competitor ligand to demonstrate on-target binding.
-
Conclusion
This compound (PyBBA) is a versatile and effective photoaffinity labeling reagent for the study of protein interactions. Its trifunctional nature, combining a targeting element, a photo-reactive group, and a bioorthogonal handle, makes it a powerful tool for chemical proteomics. When coupled with the analytical power of high-resolution mass spectrometry, PyBBA can provide definitive evidence of protein labeling and offer valuable insights into the specific binding sites. By understanding the principles behind the technique and following robust experimental protocols, researchers can confidently employ PyBBA to unravel the complexities of the proteome.
References
-
Zhang, M., et al. (2022). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC Advances. [Link]
- Dormán, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661–5673. This is a foundational review on benzophenone photochemistry.
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Götze, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(13), 8537–8544. [Link]
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Chapman, J., et al. (2025). Validation of a mass spectrometry-based proteomics molecular pathology assay. Molecular & Cellular Proteomics. [Link]
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Domínguez, V., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Analytical Chemistry. [Link]
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Yu, C., et al. (2021). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 20, 100068. [Link]
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Allen, D. (1996). Validation of Peptide Mapping for Protein Identity and Genetic Stability. Biologicals, 24(3), 255-274. [Link]
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O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 62(1), 15–24. [Link]
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CD BioSciences. This compound, 90%. [Link]
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He, Y., et al. (2023). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]
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Lee, Y. J. (2012). Photo-Activated Crosslinking Mass Spectrometry for Studying Biomolecular Interactions. Journal of the American Society for Mass Spectrometry, 23(8), 1317–1330. [Link]
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A Senior Application Scientist's Guide to Photo-Crosslinkers: Benzophenone vs. Diazirine
For researchers, scientists, and drug development professionals venturing into the realm of covalent chemical biology, the choice of a photo-crosslinker is a critical decision that dictates the success and interpretability of an experiment. Photoaffinity labeling (PAL) is a powerful technique for identifying and mapping biomolecular interactions in their native environments by converting non-covalent interactions into stable covalent bonds upon light activation.[1] Among the arsenal of photoactivatable moieties, benzophenones (BP) and diazirines (DAZ) have emerged as the two most prominent and widely utilized classes.[2][3]
This guide provides an in-depth, objective comparison of these two powerhouse crosslinkers. We will move beyond a simple list of pros and cons to explain the causality behind their distinct behaviors, offering field-proven insights to inform your experimental design.
Pillar 1: The Chemistry of Activation and Reaction
Understanding the fundamental photochemical mechanisms of BP and DAZ is paramount to appreciating their unique characteristics and limitations.
Benzophenone: The Robust Hydrogen Abstractor
Upon irradiation with long-wave UV light (typically 330–365 nm), the benzophenone carbonyl group undergoes an n→π* electronic transition.[2][4] This initially forms a short-lived excited singlet state (S1), which rapidly and efficiently converts to a more stable excited triplet state (T1) via intersystem crossing.[2][5]
The reactivity of benzophenone lies in this triplet state, which behaves as a 1,2-diradical.[2] This diradical is a potent hydrogen abstractor, readily plucking a hydrogen atom from nearby C-H bonds to form a stable ketyl radical and a new carbon-centered radical on the target molecule. These two radicals then combine to form a stable C-C covalent bond.[6] A key feature of this mechanism is the reversibility of the excited state; if no suitable C-H bond is in proximity, the triplet diradical can relax back to its ground state, ready to be excited again.[4][7] This contributes to its high overall crosslinking efficiency.
Caption: Diazirine activation and crosslinking pathway.
Pillar 2: Head-to-Head Performance Comparison
The mechanistic differences between benzophenone and diazirine give rise to distinct performance characteristics in experimental settings. The choice between them is a matter of balancing competing priorities like efficiency, specificity, and potential for perturbation.
| Feature | Benzophenone (BP) | Diazirine (DAZ) | Rationale & Causality |
| Reactive Intermediate | Triplet Diradical | Singlet Carbene | The T1 diradical of BP is less energetic and more selective than the highly reactive carbene from DAZ. [2] |
| Activation Wavelength | ~330-365 nm | ~340-380 nm | Both activate at wavelengths generally considered less damaging to biomolecules than short-wave UV (<300 nm). [1][2][8] |
| Reaction Mechanism | H-atom abstraction | Non-specific insertion | BP preferentially targets C-H bonds. [2]DAZ carbenes insert into virtually any X-H bond, offering broader reactivity. [9][8] |
| Reactivity with Water | Relatively inert | Readily quenched | The BP diradical prefers C-H bonds over O-H bonds in water, leading to higher efficiency in aqueous buffers. [2][7]The DAZ carbene is rapidly quenched by water, which can lower yields but also prevents off-target labeling by solvated carbenes. [2] |
| Crosslinking Efficiency | Generally higher | Generally lower (in aqueous solution) | BP's stability in water and its reversible excitation contribute to higher overall yields. [2][3]DAZ's efficiency is lowered by solvent quenching. [2] |
| Size / Steric Hindrance | Bulky, aromatic system | Very small, isosteric to a methyl group | The large size of BP can perturb the native interaction being studied. [3]The minimal size of DAZ makes it the preferred choice for precisely mapping binding sites without steric interference. [10][8] |
| Chemical Stability | High | Moderate | BPs are very stable to a wide range of chemical conditions, simplifying probe synthesis. [2]DAZs are stable but can be less tolerant of certain synthetic conditions. [3][8] |
| Irradiation Time | Longer | Shorter | BP's mechanism often requires longer irradiation periods to achieve sufficient crosslinking, which can increase the risk of photodamage to the sample. [2][9]DAZ's high reactivity allows for shorter irradiation times. [1][7] |
| Specificity | Less specific insertion, more specific H-abstraction | Highly specific to proximity | BP's longer-lived reactive state and longer irradiation time can lead to labeling of "near-miss" or transiently interacting partners. DAZ's short-lived carbene ensures only molecules in direct contact at the moment of activation are labeled. [2] |
Pillar 3: Experimental Design & Self-Validating Protocols
A robust photo-crosslinking experiment is a self-validating system. This requires not only a well-designed probe but also rigorous controls and a clear understanding of the workflow.
Generalized Photo-Crosslinking Workflow
The following protocol outlines the essential steps for a photoaffinity labeling experiment. Specific concentrations, incubation times, and irradiation conditions must be optimized for each biological system.
Caption: General experimental workflow for photoaffinity labeling.
Step-by-Step Methodology
-
Probe Preparation: The photo-crosslinker (BP or DAZ) is chemically incorporated into a ligand, substrate, or probe molecule. Often, a reporter tag, such as an alkyne or biotin, is also included for downstream detection and enrichment. [8]2. Incubation: The photoaffinity probe is incubated with the biological sample (e.g., cell lysate, purified proteins, or live cells) in the dark or under subdued light to allow binding to its target(s).
-
Competition Control (Critical): A parallel experiment must be run where the biological sample is pre-incubated with a large excess of the unlabeled, parent compound before adding the photoaffinity probe. Specific crosslinking of the target protein should be significantly reduced or eliminated in this control lane, while non-specific background bands will remain. This is the cornerstone of validating specific interactions. [8]4. UV Irradiation: The samples are exposed to UV light at the appropriate wavelength (e.g., 365 nm).
-
Apparatus: A UV crosslinker instrument with controlled wavelength and energy output is ideal. [11][12] * Optimization: The optimal irradiation time and distance from the lamp must be determined empirically. [8][13]Start with short exposure times (e.g., 1-5 minutes for DAZ, 10-30 minutes for BP) and titrate to maximize specific labeling while minimizing sample damage. [1][2][14]Keep samples on ice during irradiation to dissipate heat. [11]5. Downstream Analysis:
-
Visualization: If the probe contains a fluorescent tag, crosslinked products can be visualized directly after SDS-PAGE. If an alkyne tag was used, it can be conjugated to an azide-biotin or azide-fluorophore reporter via Cu(I)-catalyzed click chemistry. [8] * Identification: The labeled protein bands can be excised from the gel and identified using mass spectrometry. Biotin-tagged proteins can be enriched on streptavidin beads prior to analysis.
-
Conclusion: Making an Authoritative Choice
There is no single "best" photo-crosslinker; the optimal choice is context-dependent and requires a trade-off between competing advantages.
-
Choose Diazirine (DAZ) when:
-
Precision is paramount: You need to map a binding site with high resolution. Its small size minimizes perturbation.
-
The interaction is sensitive to steric bulk: The large benzophenone group might disrupt the binding you aim to study.
-
You are concerned about photodamage: The highly reactive carbene allows for shorter irradiation times.
-
-
Choose Benzophenone (BP) when:
-
Crosslinking efficiency is the primary concern: Its relative stability in water and robust chemistry often lead to higher yields.
-
The probe synthesis is challenging: The chemical stability of the BP moiety makes it more tolerant of diverse reaction conditions.
-
You are performing initial screening: Its higher efficiency might make it easier to detect novel, lower-affinity interactions, which can then be validated with more precise probes.
-
By understanding the fundamental mechanisms and carefully considering the experimental goals, researchers can leverage the distinct strengths of benzophenone and diazirine to successfully illuminate the complex web of molecular interactions within living systems.
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Dormán, G., & Prestwich, G. D. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 25(23), 5674. [Link]
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Peredo, A. D., & Van Vranken, D. L. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 121–134. [Link]
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Dormán, G., & Prestwich, G. D. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. ResearchGate. [Link]
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Ishikawa, F., et al. (2023). Exploring a chemical scaffold for rapid and selective photoaffinity labelling of non-ribosomal peptide synthetases in living bacterial cells. Philosophical Transactions of the Royal Society B, 378(1873). [Link]
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Veeramachaneni, R. J., et al. (2022). Proposed benzophenone photocrosslinking mechanisms. ResearchGate. [Link]
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Anane, R. (2015). Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield Repository. [Link]
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Wang, Y., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science, 15(35), 13635-13644. [Link]
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OmicsDI. (n.d.). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. [Link]
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Wikipedia. (n.d.). Diazirine. Wikipedia. [Link]
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Pham, N. D., Parker, R. B., & Kohler, J. J. (2013). Photocrosslinking approaches to interactome mapping. Current Opinion in Chemical Biology, 17(1), 90–101. [Link]
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Dziuba, D., et al. (2022). Mechanism of diazirine photo-crosslinking. ResearchGate. [Link]
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A Comparative Guide to Assessing the Biocompatibility of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic Acid Conjugates
For researchers, scientists, and drug development professionals, the promise of targeted therapeutics, such as antibody-drug conjugates (ADCs), hinges on the intricate interplay of a targeting moiety, a potent payload, and the critical linking molecule that joins them.[1][2] The linker is far from a passive component; its chemical structure and stability profoundly influence the efficacy, safety, and overall biocompatibility of the final conjugate.[2][3] This guide provides a comprehensive framework for assessing the biocompatibility of conjugates synthesized with 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid, a versatile trifunctional linker, and compares this assessment strategy with established alternatives.
This molecule, also known as Carboxyl benzophenone alkyne, is a unique building block for chemical probe synthesis.[4] It incorporates three key functionalities: a light-activated benzophenone for covalent modification of biological targets, a terminal alkyne for "click" chemistry conjugation, and a carboxylic acid handle for initial attachment to a ligand or pharmacophore.[4] While its utility in creating sophisticated probes is clear, any conjugate destined for therapeutic consideration must undergo rigorous biocompatibility testing. This guide details the essential in vitro and in vivo assays required to build a robust safety profile.
The Central Role of the Linker in Biocompatibility
The ideal linker in a drug conjugate must be stable in circulation to prevent premature release of the payload, which can lead to off-target toxicities.[1][2][5] Conversely, it must be efficiently cleaved to release the active drug upon reaching the target site.[1] The inherent biocompatibility of the linker itself, and any of its cleavage byproducts, is a critical parameter. An immunogenic or cytotoxic linker can compromise the entire therapeutic strategy. Therefore, a multi-pronged approach to biocompatibility assessment is not just recommended; it is imperative.
A Framework for Comparative Biocompatibility Assessment
To objectively evaluate conjugates of this compound, a direct comparison with conjugates using alternative linkers is essential. This provides context to the experimental data and aids in the selection of the optimal linker for a given application.
Table 1: A Selection of Linker Alternatives for Comparative Analysis
| Linker Class | Specific Example | Key Feature | Common Application |
| Click Chemistry | Azide-functionalized PEG Linker | Enhances water solubility and provides a bioorthogonal handle.[6] | General bioconjugation, improving pharmacokinetics. |
| pH-Sensitive | Hydrazone Linker | Stable at physiological pH (~7.4) but cleaves in the acidic environment of endosomes/lysosomes.[7] | ADCs designed for lysosomal payload release. |
| Enzyme-Cleavable | Valine-Citulline (VC) Linker | Specifically cleaved by lysosomal proteases like Cathepsin B. | Widely used in clinically approved ADCs. |
| Non-Cleavable | Thioether Linker (e.g., SMCC) | Releases payload upon complete degradation of the antibody backbone in the lysosome. | ADCs where payload activity is retained with an amino acid remnant. |
The experimental workflows described below should be performed in parallel for the this compound conjugate and at least one relevant comparator from the table above.
In Vitro Biocompatibility Assessment: The First Line of Inquiry
In vitro assays are the cornerstone of biocompatibility testing, offering a rapid and cost-effective means to screen for potential toxicities before advancing to more complex in vivo models.[1][8]
Cytotoxicity Assays
The initial step is to determine the intrinsic toxicity of the conjugate to living cells.[9] This is crucial for distinguishing between target-mediated cell killing and non-specific toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9]
-
Cell Seeding: Plate both target-antigen-positive and target-antigen-negative cell lines in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound conjugate and the chosen comparator conjugate(s) in the appropriate cell culture medium.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the serially diluted conjugates. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for a period that allows for the desired biological effect, typically 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the conjugate concentration to determine the IC50 (half-maximal inhibitory concentration) value.
Caption: Workflow for MTT Cytotoxicity Assay.
Table 2: Hypothetical Comparative Cytotoxicity Data
| Conjugate | Target Cell Line IC50 (nM) | Non-Target Cell Line IC50 (nM) | Therapeutic Index (Non-Target IC50 / Target IC50) |
| This compound-Payload | 1.5 | > 1000 | > 667 |
| VC-Linker-Payload | 1.2 | > 1000 | > 833 |
| Free Payload | 0.1 | 0.1 | 1 |
A high therapeutic index is desirable, indicating specificity for the target cells. The biocompatibility of the this compound linker itself can be inferred by its performance in the non-target cell line.
Hemolysis Assay
For any intravenously administered therapeutic, interaction with blood components is a primary safety concern. The hemolysis assay evaluates the potential of a compound to damage red blood cells (erythrocytes), causing the release of hemoglobin.[10][11] This is a critical test for blood-contacting biomaterials and drugs.[10]
-
Blood Collection: Obtain fresh whole blood from a healthy donor using an anticoagulant (e.g., EDTA).
-
Erythrocyte Preparation: Centrifuge the whole blood to separate the plasma and buffy coat. Wash the remaining erythrocyte pellet three times with isotonic phosphate-buffered saline (PBS, pH 7.4). Resuspend the washed erythrocytes in PBS to create a 2% (v/v) suspension.
-
Sample Preparation: Prepare a range of concentrations of the this compound conjugate and comparators in PBS.
-
Incubation: In microcentrifuge tubes, mix the erythrocyte suspension with the test conjugate solutions.
-
Controls: Prepare a negative control (erythrocytes in PBS only) and a positive control (erythrocytes in a lysing agent like 1% Triton X-100 or deionized water) for 0% and 100% hemolysis, respectively.
-
Incubation: Incubate all tubes at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet intact erythrocytes.
-
Data Acquisition: Carefully transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
According to the ISO 10993-4 standard, a hemolysis percentage below 5% is generally considered non-hemolytic.[10]
Table 3: Hypothetical Comparative Hemolysis Data
| Conjugate Concentration (µM) | % Hemolysis (this compound-Payload) | % Hemolysis (VC-Linker-Payload) |
| 1 | 0.8 | 0.5 |
| 10 | 1.5 | 1.1 |
| 50 | 2.8 | 2.2 |
| 100 | 4.5 | 3.9 |
In Vivo Biocompatibility Assessment: Evaluating Systemic Effects
While in vitro assays are excellent for initial screening, they cannot replicate the complex environment of a living organism.[1] In vivo studies, typically conducted in rodent models, are essential for evaluating the systemic toxicity and overall safety profile of a drug conjugate.[2]
-
Animal Model: Use healthy, age-matched mice (e.g., BALB/c strain). Acclimate the animals for at least one week before the study.
-
Dose Formulation: Prepare sterile, injectable formulations of the this compound conjugate and the comparator conjugate. A vehicle-only control group is mandatory.
-
Administration: Administer a single dose of the test articles via intravenous injection. Include at least three dose levels (low, medium, high) to identify a potential dose-response relationship.
-
Observation: Monitor the animals closely for clinical signs of toxicity (e.g., changes in weight, behavior, feeding habits) for 14 days.
-
Blood Analysis: Collect blood samples at specified time points (e.g., 24 hours, 7 days, 14 days) for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function (e.g., liver enzymes ALT/AST, kidney markers BUN/creatinine).
-
Histopathology: At the end of the study, perform a complete necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination to identify any tissue-level damage.
Caption: Workflow for In Vivo Acute Toxicity Study.
Conclusion and Interpretation
The biocompatibility of a drug conjugate is a multifaceted issue that cannot be determined by a single assay. By systematically applying the in vitro and in vivo methods detailed in this guide, researchers can build a comprehensive safety profile for conjugates made with this compound.
The key to a meaningful assessment lies in direct, parallel comparison with alternative, well-characterized linkers. If the this compound conjugate demonstrates low cytotoxicity in non-target cells, minimal hemolytic activity, and a clean profile in in vivo toxicology studies, it can be considered a biocompatible linker for that specific application. Any deviation from the expected results of a known biocompatible linker (like a standard VC or PEG linker) would warrant further investigation into the stability and potential off-target effects of the conjugate. This structured, comparative approach ensures that decisions in drug development are guided by robust, scientifically validated data.
References
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Revivocell Limited. (2024, March 5). High-complexity in vitro models for the toxicity assessment of antibody-drug conjugates. [Link]
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Abecassis, P. Y., & Amara, C. (2013). In vivo testing of drug-linker stability. Methods in Molecular Biology, 1045, 101-16. [Link]
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Kade, M. J., & Tirelli, N. (2016). Click Chemistry in Biomaterials, Nanomedicine, and Drug Delivery. Biomacromolecules, 17(1), 1-4. [Link]
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HaemoScan. (2024, April 1). Hemolysis Assay for Biomaterials Manual. [Link]
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Abstract 5482: In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload. (2025, April 21). AACR Journals. [Link]
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Lallana, E., et al. (2011). Click Chemistry for Drug Delivery Nanosystems. Pharmaceutical Research, 28(10), 2479-2496. [Link]
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Al-Qawasmeh, R. A., et al. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie, 335(2-3), 83-8. [Link]
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Scribd. Hemolysis Assay SOP for Biomaterials. [Link]
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O'Reilly, N. J., et al. (2018). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Molecules, 23(11), 2911. [Link]
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Malmsten, M., et al. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International Journal of Molecular Sciences, 24(3), 2821. [Link]
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G-P, G., et al. (2012). Assessing the biocompatibility of click-linked DNA in Escherichia coli. Nucleic Acids Research, 40(19), 9875-9883. [Link]
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Ishida, T., et al. (1991). Different Effects of 4-(4'-chlorobenzyloxy)benzoic Acid (MII) on Lipid Synthesis and Cell Growth in Human and Mouse Skin Fibroblasts. The Journal of Biochemistry, 109(3), 383-388. [Link]
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Uddin, M. S., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology, 2316, 171-182. [Link]
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Khan, K. M., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 37(13), 2195-2202. [Link]
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ADC Review. (2019, April 2). What is Click Chemistry?. [Link]
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Ponte, J. F., et al. (2016). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. mAbs, 8(5), 999-1011. [Link]
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Imrie, C., et al. (2008). 4-(4-Propoxybenzoyloxy)benzoic Acid. Acta Crystallographica Section E, 64(Pt 7), o1251. [Link]
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Schubart, A., et al. (2020). Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed to Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry, 63(11), 5697-5722. [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of CuAAC Efficiency Using 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid
For researchers and drug development professionals, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a robust method for molecular ligation.[1][2] Its high yield, stereospecificity, and tolerance of various functional groups have made it indispensable for creating complex bioconjugates, developing chemical probes, and synthesizing novel pharmaceutical candidates.[3][4] However, the success of these applications hinges on the precise and accurate quantification of the reaction's efficiency. This is particularly critical when employing multi-functional reagents designed for specific downstream applications.
This guide provides an in-depth comparison of methodologies for the quantitative analysis of CuAAC reaction efficiency, with a specific focus on 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid . This trifunctional building block is increasingly used in chemical proteomics and drug discovery to create photoaffinity probes.[5] It uniquely combines:
-
An alkyne handle (prop-2-yn-1-yloxy group) for CuAAC ligation.
-
A photoactivatable crosslinker (benzophenone moiety) for UV-induced covalent bonding to target proteins.[6][7]
-
A carboxylic acid for facile conjugation to ligands or other molecules of interest.
The structural complexity of this reagent compared to simple terminal alkynes necessitates a rigorous analytical framework to validate conjugation efficiency and ensure the integrity of the final probe. This guide details the principles, experimental protocols, and comparative strengths of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Methodologies for Quantitative Analysis: A Comparative Overview
The choice of analytical technique is a critical experimental decision driven by the specific question being asked—be it real-time kinetic monitoring, final yield determination, or high-sensitivity product confirmation. Each method offers distinct advantages and presents unique challenges.
| Parameter | NMR Spectroscopy | Reverse-Phase HPLC | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Output | Structural & Quantitative Data | Separation & Quantitative Data | Mass Confirmation & Relative Quantification |
| Key Advantage | Non-destructive, real-time monitoring, absolute quantification with internal standard.[8] | High resolution, excellent for purity assessment, well-established quantification.[9] | Unmatched sensitivity and specificity for product identification.[10] |
| Reaction Monitoring | Ideal for real-time kinetics. | Possible via time-point quenching. | Possible via time-point quenching. |
| Sample Preparation | Minimal; reaction can occur in NMR tube. | Requires quenching, filtration. | Requires quenching, filtration, potential dilution. |
| Sensitivity | Low to moderate. | Moderate. | Very high. |
| Throughput | Low. | High. | High. |
| Instrumentation Cost | High. | Moderate. | High. |
Experimental Framework: The CuAAC Reaction
The foundation of any quantitative analysis is a well-designed and controlled reaction. The following section outlines a generalized workflow and protocol for the CuAAC reaction using this compound.
Workflow for CuAAC Reaction and Analysis
Below is a generalized workflow illustrating the path from reaction setup to quantitative analysis via NMR, HPLC, or MS.
Caption: Generalized workflow for CuAAC reaction setup and subsequent quantitative analysis.
General Protocol for a CuAAC Reaction
This protocol provides a starting point and should be optimized for specific substrates and concentrations.[11][12]
-
Stock Solution Preparation:
-
Alkyne: Prepare a 10 mM solution of this compound in a suitable solvent (e.g., DMSO or DMF).
-
Azide: Prepare a 10 mM solution of the azide partner in a compatible solvent.
-
Copper Sulfate: Prepare a 20 mM solution of CuSO₄·5H₂O in water.
-
Ligand: Prepare a 100 mM solution of a copper-stabilizing ligand (e.g., THPTA or TBTA) in water or a compatible solvent.[13] Ligands are crucial for preventing copper precipitation and accelerating the reaction.[14]
-
Reducing Agent: Prepare a 100 mM solution of sodium ascorbate in water. This solution must be made fresh before each experiment to ensure its reducing capacity.
-
-
Catalyst Pre-complexation:
-
Shortly before initiating the reaction, mix the CuSO₄ and ligand solutions. A common ratio is 1:2 or 1:5 (CuSO₄:Ligand).[15] Allow this mixture to stand for 2-3 minutes. This step ensures the copper is properly chelated.
-
-
Reaction Initiation and Monitoring:
-
In a reaction vessel, combine the alkyne and azide solutions to achieve the desired final concentrations (typically in the µM to low mM range).
-
Add the pre-complexed catalyst solution. The final copper concentration is typically 50-250 µM.[12]
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).
-
Begin monitoring immediately for kinetic studies or allow the reaction to proceed to completion for endpoint analysis. Reactions are often complete within 1-2 hours at room temperature.[12]
-
Method 1: Quantitative NMR (qNMR) Spectroscopy
NMR is a powerful tool for monitoring click reactions in real time without altering the reaction mixture.[8][16] It provides both structural confirmation and quantitative data by measuring the integration of specific proton signals.
Principle of Analysis
The reaction progress is monitored by observing the disappearance of the terminal alkyne proton signal (~2.5-3.5 ppm) from this compound and the simultaneous appearance of the new triazole proton signal (~7.5-8.5 ppm) in the product. The ratio of the integrated area of the product peak to the sum of the product and remaining reactant peaks gives the reaction conversion at any given time.
Step-by-Step Protocol for NMR Analysis
-
Sample Preparation: The CuAAC reaction can be set up directly in an NMR tube using deuterated solvents. If using non-deuterated solvents for the bulk reaction, a small aliquot (~500 µL) can be taken at specific time points, quenched (if necessary), and diluted in a deuterated solvent.
-
Instrument Setup:
-
Use a spectrometer (a 60 MHz benchtop or a higher field instrument is suitable).
-
Set up a 1D ¹H NMR experiment.
-
Ensure the recycle delay (d1) is at least 5 times the longest T1 relaxation time of the protons being quantified to ensure accurate integration.
-
-
Data Acquisition: Acquire spectra at regular time intervals (e.g., every 5-10 minutes) for kinetic analysis or a single spectrum after the reaction has reached completion.[17]
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic alkyne proton peak of the starting material and the triazole proton peak of the product.
-
Calculate the percent conversion using the formula: % Conversion = [Integral_Product / (Integral_Product + Integral_Reactant)] * 100
-
Data Presentation: Kinetic Analysis by NMR
| Time (min) | Integral (Alkyne Proton) | Integral (Triazole Proton) | % Conversion |
| 0 | 1.00 | 0.00 | 0% |
| 10 | 0.65 | 0.35 | 35% |
| 20 | 0.38 | 0.62 | 62% |
| 40 | 0.15 | 0.85 | 85% |
| 60 | 0.04 | 0.96 | 96% |
| 120 | <0.01 | >0.99 | >99% |
Method 2: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse for assessing the purity and yield of click reactions. It excels at separating the often more polar starting materials from the typically more hydrophobic triazole product.[18]
Principle of Analysis
A small aliquot of the reaction mixture is injected into the HPLC system. The components are separated on a C18 column based on their hydrophobicity. A UV detector measures the absorbance of each eluting compound. The peak area is proportional to the concentration of the compound. By running a standard of the starting material and/or purified product, a calibration curve can be created to determine the absolute concentration and calculate the yield.[19]
Step-by-Step Protocol for HPLC Analysis
-
Sample Preparation:
-
At a desired time point (or at completion), take a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting it into a larger volume of mobile phase or a solution containing a strong chelating agent like EDTA to sequester the copper catalyst.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulates before injection.[19]
-
-
HPLC System and Conditions:
-
Column: Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or Formic Acid.
-
Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes to ensure separation of all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where both the reactant and product have significant absorbance (e.g., ~260 nm, due to the benzophenone chromophore).[7]
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting alkyne, azide, and the triazole product based on their retention times (determined by injecting standards of each).
-
Integrate the peak area for the starting alkyne and the product.
-
Calculate the percent conversion: % Conversion = [Area_Product / (Area_Product + Area_Reactant)] * 100
-
For absolute yield, calculate the moles of product formed (using a calibration curve) and divide by the initial theoretical moles.
-
Data Presentation: Endpoint Analysis by HPLC
| Compound | Retention Time (min) | Peak Area | % of Total Area |
| Azide Starting Material | 4.2 | 15,200 | 0.8% |
| Alkyne Starting Material | 8.9 | 35,600 | 1.9% |
| Triazole Product | 12.5 | 1,825,900 | 97.3% |
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the highest level of confidence in product identification by confirming its molecular weight while also offering a means of relative quantification.[10][20] This is especially valuable when working with novel compounds or complex biological mixtures where side products may be indistinguishable by UV detection alone.
Principle of Analysis
The reaction mixture is first separated by HPLC, and the eluent is directed into a mass spectrometer. The instrument ionizes the molecules and measures their mass-to-charge (m/z) ratio. The presence of a peak with the exact calculated mass of the triazole product provides definitive confirmation. Quantification is achieved by integrating the area of the extracted ion chromatogram (EIC) for the specific m/z values of the reactant and product.
Logical Diagram for Method Selection
Caption: Decision tree for selecting the appropriate analytical method based on experimental goals.
Step-by-Step Protocol for LC-MS Analysis
-
Sample Preparation: Identical to the HPLC protocol. Ensure the final concentration is appropriate for the sensitivity of the mass spectrometer to avoid detector saturation.
-
LC-MS System and Conditions:
-
Use the same LC conditions (column, mobile phase) as the HPLC method to ensure comparable separation.
-
Mass Spectrometer: An electrospray ionization (ESI) source is most common.
-
Mode: Run in positive ion mode, as the triazole product can be readily protonated.
-
Acquisition: Scan a mass range that includes the expected m/z values for both the starting materials and the product.
-
-
Data Analysis:
-
Confirm the product's identity by finding its expected [M+H]⁺ ion in the mass spectrum of the corresponding chromatographic peak.
-
Generate Extracted Ion Chromatograms (EICs) for the [M+H]⁺ of the starting alkyne and the product.
-
Integrate the peak areas from the EICs to determine the relative abundance and calculate conversion.
-
Conclusion and Recommendations
The quantitative analysis of click reaction efficiency is not a one-size-fits-all process. For the robust evaluation of reactions involving the trifunctional linker This compound , a multi-faceted analytical approach is recommended.
-
For initial reaction optimization and kinetic understanding, real-time NMR spectroscopy is unparalleled, providing direct insight into reaction rates without invasive sampling.[8]
-
For routine determination of reaction completion, product purity, and preparative yield, HPLC-UV is the most practical and cost-effective method, offering reliable quantification and excellent resolution.[9]
-
For unequivocal product confirmation, analysis of complex mixtures, or trace-level detection, LC-MS is the definitive tool, providing the highest degree of confidence through accurate mass determination.[3][10]
By selecting the appropriate analytical tool and implementing rigorous, validated protocols, researchers can ensure the efficiency of their click conjugations, leading to higher quality chemical probes and more reliable downstream experimental results in drug discovery and chemical biology.
References
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Sun, R., et al. (2012). Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. Journal of the American Society for Mass Spectrometry, 23(1), 159-168. Available at: [Link]
-
Parker, C. G., & Pratt, M. R. (2020). Click Chemistry in Proteomic Investigations. Cell Chemical Biology, 27(9), 1081-1096. Available at: [Link]
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Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
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ACS Publications. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega. Available at: [Link]
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Chemie Brunschwig. (n.d.). Click chemistry reagents. Retrieved from [Link]
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LabSolutions. (n.d.). This compound. Retrieved from [Link]
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Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]
-
ACS Publications. (2007). “Click Chemistry” in the Preparation of Porous Polymer-Based Particulate Stationary Phases for μ-HPLC Separation of Peptides and Proteins. Analytical Chemistry. Available at: [Link]
-
Jena Bioscience. (n.d.). “Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation”. Current Protocols in Chemical Biology. Retrieved from [Link]
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]
-
Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3, 157-170. Available at: [Link]
-
MDPI. (2022). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 27(15), 4959. Available at: [Link]
-
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. Available at: [Link]
-
ACS Publications. (2023). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au. Available at: [Link]
-
ResearchGate. (2023). Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Retrieved from [Link]
-
MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 10(9), 1068. Available at: [Link]
-
RSC Publishing. (2014). A kinetics study of copper-catalysed click reactions in ionic liquids. Catalysis Science & Technology. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of live-cell and fixed-cell CuAAC labeling protocols. Retrieved from [Link]
-
Karver, M. R., et al. (2012). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 23(11), 2281-2287. Available at: [Link]
-
Mestrelab Research. (n.d.). for Reaction Monitoring by NMR. Retrieved from [Link]
-
MDPI. (2017). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 22(7), 1045. Available at: [Link]
-
ResearchGate. (2015). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. Coordination Chemistry Reviews. Available at: [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
-
ACS Publications. (2007). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Available at: [Link]
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Pharmaceutical Technology. (2010). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzoylbenzoic acid. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). 5-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phen. Retrieved from [Link]
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A Comparative Guide to the Characterization of Peptides Labeled with 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid
This guide provides a comprehensive comparison and detailed characterization workflow for peptides labeled with the trifunctional reagent 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid. Designed for researchers in drug discovery and chemical biology, this document delves into the rationale behind experimental choices, offers validated protocols, and compares this methodology against alternative peptide labeling strategies.
Introduction: The Power of Trifunctional Labeling
In the quest to understand complex biological systems, peptide probes are indispensable tools for identifying target proteins and elucidating ligand-receptor interactions. The ideal probe should not only bind its target but also enable covalent capture and subsequent detection. This compound is a sophisticated reagent engineered for this purpose.[1][2] It possesses three key functional groups, each with a distinct role:
-
Carboxylic Acid Handle: This group provides a convenient point of attachment to the N-terminus or a side-chain amine (e.g., Lysine) of a peptide through standard amide bond formation.
-
Benzophenone Moiety: A photo-reactive group that, upon exposure to UV light (typically ~350-360 nm), forms a covalent bond with nearby molecules, enabling permanent cross-linking of the peptide probe to its binding partner.[1][3]
-
Terminal Alkyne: This group serves as a bioorthogonal handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5] This allows for the highly efficient and specific attachment of a reporter tag—such as a fluorophore or biotin—for downstream visualization or enrichment.[5][6]
This trifunctional design allows a single labeling event to equip a peptide for photoaffinity labeling and subsequent bioorthogonal modification, streamlining complex chemical biology workflows.[2][3]
Caption: The sequential workflow for producing a validated peptide probe.
Experimental Protocols & Data Interpretation
Protocol 1: Peptide Labeling
This protocol describes the coupling of the reagent's carboxylic acid to a peptide's primary amine (e.g., N-terminus).
Causality: The choice of HATU as a coupling agent is based on its high efficiency and low rate of racemization for peptide bonds. DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize the reaction.
-
Reagent Preparation:
-
Dissolve the peptide to a final concentration of 10 mM in anhydrous Dimethylformamide (DMF).
-
Prepare a 50 mM stock solution of this compound in anhydrous DMF.
-
Prepare a 200 mM stock solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF.
-
Prepare a 400 mM stock solution of DIPEA (N,N-Diisopropylethylamine) in anhydrous DMF.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the reagents in the following order:
-
10 µL of 10 mM peptide solution (1 equivalent).
-
3 µL of 50 mM labeling reagent (1.5 equivalents).
-
3 µL of 200 mM HATU (6 equivalents).
-
-
Vortex briefly.
-
Add 3 µL of 400 mM DIPEA (12 equivalents).
-
-
Incubation:
-
Vortex the mixture thoroughly.
-
Incubate at room temperature for 2 hours with gentle agitation.
-
-
Quenching & Preparation for HPLC:
-
Add 100 µL of 0.1% Trifluoroacetic Acid (TFA) in water to stop the reaction.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.
-
The supernatant is now ready for HPLC purification.
-
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
Causality: RP-HPLC separates molecules based on hydrophobicity. [7][8]The addition of the large, aromatic benzoyl-based label significantly increases the peptide's hydrophobicity. [9]This causes the labeled peptide to be retained longer on the C18 column compared to the unlabeled starting material, allowing for effective separation. [10]
-
System Setup:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size). [10] * Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (for peptide backbone) and 260 nm (characteristic of the benzophenone moiety).
-
-
Chromatography Method:
-
Inject the quenched reaction mixture onto the column.
-
Run a linear gradient. The exact gradient depends on the peptide's sequence but a typical starting point is:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 95% B
-
40-45 min: Hold at 95% B
-
45-50 min: Return to 5% B for re-equilibration.
-
-
-
Data Analysis & Collection:
-
Monitor the chromatogram. Expect to see an early-eluting peak corresponding to the more polar, unlabeled peptide and a later-eluting peak for the more hydrophobic, labeled product.
-
Collect the fraction corresponding to the labeled peptide peak.
-
Lyophilize the collected fraction to remove the solvent.
-
| Sample | Expected Retention | Example Data (Retention Time) | Rationale for Shift |
| Unlabeled Peptide (e.g., 10-mer) | Lower | 15.2 min | More polar, less interaction with C18 phase. |
| Labeled Peptide | Higher | 21.8 min | Addition of hydrophobic benzoyl group increases retention. [9] |
Protocol 3: Verification by Mass Spectrometry (MS)
Causality: Mass spectrometry provides the definitive confirmation of a covalent modification by measuring the mass-to-charge ratio (m/z) of the molecule. [11]A successful labeling event will result in a predictable mass increase corresponding to the molecular weight of the added reagent. [12][13]
-
Sample Preparation:
-
Reconstitute a small portion of the lyophilized, HPLC-purified peptide in 50% acetonitrile/water with 0.1% formic acid. Formic acid is used instead of TFA as it is more compatible with electrospray ionization (ESI).
-
-
Instrument Setup (ESI-MS):
-
Infuse the sample into an electrospray ionization mass spectrometer.
-
Acquire data in positive ion mode over a relevant m/z range (e.g., 400-2000 m/z).
-
-
Data Analysis:
-
Deconvolute the resulting spectrum to determine the zero-charge mass of the peptide.
-
Compare the observed mass with the theoretical masses of the unlabeled and labeled peptide.
-
The molecular formula of the labeling reagent is C₁₇H₁₂O₄. [2][14]Its monoisotopic mass is 280.0736 Da. The mass added to the peptide will be this value minus the mass of H₂O (18.0106 Da) lost during amide bond formation, resulting in a net mass shift of +262.0630 Da .
-
| Peptide State | Theoretical Mass (Da) | Example Observed Mass (Da) | Mass Shift (Δ) |
| Unlabeled (Example: MW 1200.5000) | 1200.5000 | 1200.5015 | N/A |
| Labeled with C₁₇H₁₀O₃ | 1462.5630 | 1462.5655 | +262.0640 |
Trustworthiness Check: A high-resolution mass spectrometer should provide mass accuracy within 5 ppm. The close agreement between the theoretical and observed mass shift provides high confidence in the identity of the final product. For definitive localization of the label (e.g., N-terminus vs. a specific Lysine), tandem MS (MS/MS) analysis is required to identify fragment ions containing the mass modification. [15]
Conclusion
The use of this compound represents a powerful, integrated approach to peptide probe design. However, its successful application hinges on a systematic and rigorous characterization process. By employing a validated workflow of HPLC purification and MS verification, researchers can proceed with confidence, knowing their biological tool is precisely defined. This guide provides the foundational protocols and scientific rationale to empower researchers to effectively characterize these advanced probes, paving the way for more accurate and insightful discoveries in chemical biology and drug development.
References
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This compound, 90% . CD BioSciences. [Link]
-
Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis . ResearchGate. [Link]
-
ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides . National Institutes of Health (NIH). [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules . Interchim. [Link]
-
Peptide Labeling Reagents . Stratech. [Link]
-
HPLC Analysis and Purification of Peptides . National Institutes of Health (NIH). [Link]
-
Fluorescent Dyes for Labeling Peptides . LubioScience. [Link]
-
Characterization of intact and modified proteins by mass spectrometry . MS Vision. [Link]
-
The Basics of HPLC Peptide Analysis . LCGC International. [Link]
-
Benzoyl derivatization as a method to improve retention of hydrophilic peptides in tryptic peptide mapping . PubMed. [Link]
-
Identification of Protein Modifications by Mass Spectrometry . University of Leeds. [Link]
-
Alternative reagents to antibodies in imaging applications . National Institutes of Health (NIH). [Link]
-
Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor . PubMed. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC . Advanced Chromatography Technologies. [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis . Phenomenex. [Link]
-
Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues . MDPI. [Link]
-
Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE . Waters Corporation. [Link]
-
4-(Prop-2-yn-1-yloxy)benzaldehyde . ResearchGate. [Link]
-
5-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phen . Scientific Laboratory Supplies. [Link]
-
Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts . ACS Publications. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester . MDPI. [Link]
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures . ACS Publications. [Link]
-
HPLC for Peptides and Proteins: Principles, Methods and Applications . PharmaTutor. [Link]
-
4-(4-Propoxybenzo-yloxy)benzoic Acid . PubMed. [Link]
-
Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling . National Institutes of Health (NIH). [Link]
-
Synthesis of Optically Pure Peptide-Like Derivatives of 4-(1-Adamantyl)benzoic Acid . ResearchGate. [Link]
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assessing the impact of the linker on the biological activity of a ligand
The linker is not a passive component but a central element that must be engineered with precision. [5]Its structure and chemistry have profound effects on the stability, efficacy, and safety of a ligand-directed conjugate. [3][6]By employing a systematic and empirical approach—comparing different linker types, lengths, and compositions through a rigorous workflow of in vitro and in vivo assays—researchers can rationally design and select linkers that unlock the full therapeutic potential of their molecules. This strategic optimization is a cornerstone of modern drug development, transforming promising concepts into powerful, precise therapies. [5]
References
-
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC. PubMed Central. Available at: [Link]
-
Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs) - Abzena. Abzena. Available at: [Link]
-
Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Celero. Available at: [Link]
-
Bioanalytical Assays for Pharmacokinetic and Biodistribution Study of Antibody-Drug Conjugates - PubMed. PubMed. Available at: [Link]
-
Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed. PubMed. Available at: [Link]
-
A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - NIH. National Institutes of Health. Available at: [Link]
-
Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Impact of linker length on the activity of PROTACs - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - ResearchGate. ResearchGate. Available at: [Link]
-
How to measure and evaluate binding affinities - eLife. eLife. Available at: [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH. National Institutes of Health. Available at: [Link]
-
Effects of Drug–Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody–Maytansinoid Conjugates | Bioconjugate Chemistry - ACS Publications. American Chemical Society Publications. Available at: [Link]
-
Effects of ligand vs. linker on phase behavior and mechanical properties of nanoparticle gels - Soft Matter (RSC Publishing). Royal Society of Chemistry Publishing. Available at: [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - ResearchGate. ResearchGate. Available at: [Link]
-
Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Bioconjugation Protocols: Strategies and Methods - ResearchGate. ResearchGate. Available at: [Link]
-
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - Frontiers. Frontiers. Available at: [Link]
-
How to determine binding affinity with a microplate reader - BMG Labtech. BMG Labtech. Available at: [Link]
-
Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed. PubMed. Available at: [Link]
-
Impact of linker length on the activity of PROTACs - ResearchGate. ResearchGate. Available at: [Link]
-
An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) - AxisPharm. AxisPharm. Available at: [Link]
-
Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing). Royal Society of Chemistry Publishing. Available at: [Link]
-
About Ligand Binding Assays - Gifford Bioscience. Gifford Bioscience. Available at: [Link]
-
Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - MDPI. MDPI. Available at: [Link]
-
Advances in Bioconjugation - PMC - PubMed Central. PubMed Central. Available at: [Link]
-
Why assessing the pharmacokinetics of antibody-drug conjugates is so complex - ICON plc. ICON plc. Available at: [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Clinisciences. Available at: [Link]
-
Bioconjugation Processing Techniques Utilizing DoE Methodology. METTLER TOLEDO. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid
Introduction
4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid is a valuable trifunctional building block in chemical biology and drug discovery. Its structure incorporates a photoactivatable benzophenone moiety, a versatile alkyne handle for click chemistry, and a carboxylic acid group for conjugation to biomolecules or surfaces.[1][2][3] The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in these fields. This guide provides an in-depth comparison of two plausible synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.
Route 1: Late-Stage Propargylation
This synthetic approach involves the initial construction of the benzophenone core, followed by the introduction of the propargyl group in the final step. This is a convergent approach that builds the molecular complexity progressively.
Step 1: Synthesis of 4-(4-hydroxybenzoyl)benzoic acid via Friedel-Crafts Acylation
The key intermediate, 4-(4-hydroxybenzoyl)benzoic acid, is synthesized via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the acylation of a phenol with a suitable benzoic acid derivative.[4][5] The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, which favors the formation of the desired para-substituted product.
Experimental Protocol:
-
Reaction Setup: To a dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a suitable anhydrous solvent such as nitrobenzene or a chlorinated solvent.
-
Acyl Chloride Formation (in situ or pre-formed): In a separate flask, convert 4-carboxybenzoyl chloride to its acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of DMF.[6] Alternatively, terephthalic anhydride can be used directly.
-
Acylation: Cool the AlCl₃ suspension to 0-5 °C in an ice bath. Slowly add the 4-carboxybenzoyl chloride (1 equivalent) to the cooled suspension with vigorous stirring. After the addition is complete, add phenol (1 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition of phenol, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Purification: The crude product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(4-hydroxybenzoyl)benzoic acid.
Causality of Experimental Choices:
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid required to generate the highly electrophilic acylium ion from the acyl chloride, which is necessary to overcome the aromaticity of the phenol ring.[7]
-
Solvent: An inert solvent that can dissolve the reactants and the catalyst complex is essential. Nitrobenzene is a traditional solvent for Friedel-Crafts reactions, though chlorinated solvents are also commonly used.
-
Temperature Control: The initial low temperature is crucial to control the exothermic reaction between the acyl chloride and the Lewis acid. Subsequent heating provides the necessary activation energy for the acylation of the aromatic ring.
-
Aqueous Work-up: The acidic aqueous work-up is necessary to break down the aluminum-ketone complex and protonate the carboxylate and phenoxide to yield the final product.
Step 2: Propargylation of 4-(4-hydroxybenzoyl)benzoic acid via Williamson Ether Synthesis
The final step is the O-alkylation of the phenolic hydroxyl group with propargyl bromide. This is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[8]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(4-hydroxybenzoyl)benzoic acid (1 equivalent) in an appropriate polar aprotic solvent such as dimethylformamide (DMF) or acetone.[1][9]
-
Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution. The base is crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide.
-
Alkylation: Add propargyl bromide (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Progression: Heat the mixture to 60-80 °C and stir for several hours until the starting material is consumed, as monitored by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. The filtrate is then poured into water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or acetone is ideal for SN2 reactions as it solvates the cation of the base but does not strongly solvate the nucleophile (phenoxide), thus enhancing its reactivity.[9]
-
Base: Potassium carbonate is a mild and inexpensive base that is effective in deprotonating the phenol without causing significant side reactions.
-
Temperature: Heating is required to provide sufficient energy for the SN2 reaction to proceed at a reasonable rate.
Caption: Synthetic pathway for Route 1.
Route 2: Early-Stage Propargylation
This alternative route involves the introduction of the propargyl group at the beginning of the synthesis, followed by the construction of the benzophenone core.
Step 1: Synthesis of Propargyl Phenyl Ether
The first step is the propargylation of phenol, another example of the Williamson ether synthesis.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve phenol (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Base Addition: Add a base like potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.
-
Alkylation: Add propargyl bromide (1.1 equivalents) and heat the mixture to reflux for several hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture, filter off the salts, and remove the solvent under reduced pressure. The crude propargyl phenyl ether can be purified by distillation or column chromatography.
Step 2: Friedel-Crafts Acylation of Propargyl Phenyl Ether
The final step is the Friedel-Crafts acylation of the propargyl phenyl ether with 4-carboxybenzoyl chloride. The ether group is also an activating, ortho-, para-directing group.
Experimental Protocol:
-
Reaction Setup: In a similar setup to Route 1, Step 1, prepare a suspension of anhydrous aluminum chloride (2.2 equivalents) in an anhydrous solvent.
-
Acylation: Cool the suspension and add 4-carboxybenzoyl chloride (1 equivalent). Then, add the propargyl phenyl ether (1 equivalent) dropwise at a low temperature.
-
Reaction Progression and Work-up: Follow the same procedure for reaction progression and work-up as described in Route 1, Step 1.
-
Purification: The final product, this compound, is purified by recrystallization.
Caption: Synthetic pathway for Route 2.
Comparison of Synthetic Routes
| Feature | Route 1: Late-Stage Propargylation | Route 2: Early-Stage Propargylation |
| Overall Strategy | Convergent; builds complexity on a stable core. | Linear; introduces a potentially sensitive group early. |
| Key Intermediate | 4-(4-hydroxybenzoyl)benzoic acid | Propargyl phenyl ether |
| Potential for Side Reactions | - Friedel-Crafts may yield ortho-isomer.[5]- O-acylation of phenol is a possibility. | - Friedel-Crafts may yield ortho-isomer.- The propargyl group might be sensitive to the strong Lewis acid conditions of the Friedel-Crafts reaction. |
| Purification | Recrystallization of the solid intermediate and final product is generally effective. | The intermediate is a liquid, may require distillation or chromatography. Final product purification is by recrystallization. |
| Scalability | Generally considered more scalable as the sensitive propargyl group is introduced last. | The potential instability of the propargyl group in the Friedel-Crafts step could pose challenges for large-scale synthesis. |
| Yield (Anticipated) | Potentially higher overall yield due to the stability of the intermediate. | The Friedel-Crafts step on the propargylated intermediate might have a lower yield, impacting the overall yield. |
Conclusion
Both synthetic routes presented are viable for the preparation of this compound. However, Route 1 (Late-Stage Propargylation) is generally the preferred method for several reasons. The key intermediate, 4-(4-hydroxybenzoyl)benzoic acid, is a stable, crystalline solid that is relatively straightforward to purify. Introducing the somewhat sensitive propargyl group in the final step minimizes its exposure to harsh reaction conditions, which can be a significant advantage, particularly for larger-scale syntheses.
Route 2, while chemically sound, introduces the propargyl group early on. This group may not be entirely stable under the strongly acidic conditions of the Friedel-Crafts acylation, potentially leading to side reactions and lower yields. Furthermore, the purification of the liquid intermediate, propargyl phenyl ether, may be more challenging than the recrystallization of the solid intermediate in Route 1.
For researchers and drug development professionals seeking a reliable and scalable synthesis of this compound, the late-stage propargylation strategy outlined in Route 1 offers a more robust and efficient approach.
References
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CD BioSciences. This compound, 90%. [Link]
- Google Patents. EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)
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Chemistry LibreTexts. Friedel-Crafts Reactions. (2023-01-22). [Link]
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YouTube. Experiment 14: Friedel-Crafts Acylation. (2011-08-02). [Link]
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ResearchGate. How can i perform Friedel crafts acylation with phenol?. (2018-03-26). [Link]
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PubMed. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. [Link]
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ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic... [Link]
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PG.CHEMEASY. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene. (2019-12-10). [Link]
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PLOS. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]
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ResearchGate. Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. (2020-03-16). [Link]
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Reddit. Procedure for Friedel-Crafts Acylation of Phenol. (2022-02-01). [Link]
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
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ResearchGate. SYNTHESIS AND CHEMICAL MODIFICATION OF NEW HYDROXYBEZALDEHYDE DERIVATIVES. (2025-08-06). [Link]
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PMC - NIH. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021-12-01). [Link]
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YouTube. Friedel-Crafts Acylation Example Problems. (2017-12-10). [Link]
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INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. [Link]
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PMC - NIH. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring safe laboratory practices, particularly in the disposal of waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid, a compound that, while promising in research, requires careful management due to its chemical structure. By understanding the inherent hazards and adhering to rigorous disposal procedures, we can ensure a safe and compliant laboratory environment.
Hazard Assessment: A Synthesis of Structural Analogs
Benzoic Acid and its Derivatives: The benzoyl benzoic acid backbone suggests that this compound is likely to be a solid with irritant properties. Safety data for related compounds like 4-benzoylbenzoic acid and benzoic acid indicate that they can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3][4][5]
Propargyl Ether Moiety: The presence of the prop-2-yn-1-yloxy group (a propargyl ether) introduces additional, more significant hazards. Ethers are known for their potential to form explosive peroxides over time, especially when exposed to air and light.[6] Propargyl ether itself is also classified as a flammable liquid.[7][8] Therefore, it is crucial to treat this compound as a potentially peroxide-forming and flammable substance.
Key Hazard Summary:
| Hazard Classification | Potential Effects | Primary Structural Contributor |
| Skin Irritant | Causes skin irritation.[1] | Benzoic Acid Moiety |
| Eye Irritant | Causes serious eye irritation/damage.[1][4] | Benzoic Acid Moiety |
| Respiratory Irritant | May cause respiratory irritation.[1][5] | Benzoic Acid Moiety |
| Flammability | May be a flammable solid and can burn, though it may not ignite readily. | Propargyl Ether Moiety |
| Peroxide Formation | Potential to form explosive peroxides upon storage.[6] | Propargyl Ether Moiety |
| Aquatic Toxicity | May be harmful to aquatic life. | Benzoic Acid Moiety |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the assessed hazards, a stringent PPE protocol is mandatory when handling this compound for disposal.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[1][9]
-
Hand Protection: Wear chemically resistant gloves. Given the lack of specific data for this compound, nitrile gloves are a reasonable choice for incidental contact. For extended handling, consider heavier-duty gloves and consult manufacturer-specific permeation data.
-
Skin and Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be utilized.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][5]
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a clear, logical path for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Step 1: Waste Segregation and Containerization
-
Do Not Mix: This compound should not be mixed with other waste streams. It must be disposed of as hazardous chemical waste.
-
Designated Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle).[10]
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound," the date of accumulation, and appropriate hazard symbols (e.g., irritant, flammable).
Step 2: Handling and Transfer
-
Small Quantities (e.g., residual amounts on lab equipment):
-
Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood.
-
Collect the rinsate in the designated hazardous waste container.
-
Avoid allowing the solvent to evaporate in the fume hood, as this can concentrate the chemical.
-
-
Bulk Quantities:
-
Carefully transfer the solid compound into the designated hazardous waste container within a chemical fume hood to minimize dust generation.[5]
-
Ensure the exterior of the container remains clean. If any contamination occurs, wipe it down with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
-
Securely seal the container.
-
Step 3: Storage and Final Disposal
-
Interim Storage: Store the sealed waste container in a cool, dark, and well-ventilated area, away from heat, sparks, and strong oxidizing agents. The storage area should be designated for hazardous waste.
-
Professional Disposal: The ultimate disposal method for this compound is high-temperature incineration by a licensed and certified hazardous waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][4]
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's and local regulations.
Emergency Procedures: Preparedness is Key
Spills:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, gently cover the material with an inert absorbent material (e.g., sand or vermiculite) to prevent dust from becoming airborne.[7]
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5] Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1][2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the compound's potential hazards based on its constituent parts, adhering to strict PPE protocols, and following a systematic disposal workflow, researchers can mitigate risks and ensure a safe working environment. Always consult your institution's EHS guidelines and local regulations to ensure full compliance.
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid. [Link]
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Redox. Safety Data Sheet: Benzoic acid. [Link]
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Personal protective equipment for handling 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid
Comprehensive Safety & Handling Guide: 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid
This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling this compound (CAS No. 1236196-77-2). This trifunctional building block, which incorporates a photoactivatable benzophenone group, a reactive alkyne handle, and a carboxylic acid linker, requires meticulous handling due to its inherent chemical properties.[1] The operational plan detailed below is designed to ensure user safety, experimental integrity, and regulatory compliance by addressing the specific hazards posed by the compound's constituent moieties.
Hazard Analysis: A Structurally-Informed Risk Assessment
A thorough understanding of the hazards associated with this compound begins with an analysis of its chemical structure. The primary risks are not from the compound as a whole, for which comprehensive toxicological data is limited, but from the well-documented hazards of its core components: the benzophenone core and the propargyl ether linker.
| Compound Attribute | Identifier / Information |
| Chemical Name | This compound |
| CAS Number | 1236196-77-2[1][2] |
| Physical Form | Solid[1] |
| Signal Word | Warning [3] |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[3] |
The Benzophenone Core: Systemic & Chronic Risks
The benzophenone skeleton is associated with several long-term health concerns. Benzophenone itself is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B) and is listed on California's Proposition 65.[4][5] Benzophenone and its derivatives are also recognized as potential endocrine disruptors and are known to be toxic to aquatic life, with a tendency to persist in the environment and bioaccumulate.[4][6] The European Food Safety Authority (EFSA) has noted that benzophenone can cause liver hypertrophy in animal studies.[6] The parent structure, 4-benzoylbenzoic acid, is a known skin and eye irritant and may cause respiratory irritation.[7]
The Propargyl Ether Linker: Acute & Reactive Hazards
The presence of a propargyl ether group introduces a significant and acute safety risk: the potential for explosive peroxide formation. Like other ethers, this functional group can undergo auto-oxidation upon exposure to air and light, forming unstable organic peroxides.[8][9] This process is insidious and can occur during storage. If these peroxides are concentrated by heating or distillation, they can detonate violently.[9] Furthermore, the terminal alkyne is a high-energy functional group that can be reactive.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A proactive PPE strategy is mandatory for all personnel handling this compound. The employer is legally required to provide and pay for all necessary PPE.[10]
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations * |
| Eye / Face | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133.[7][11] | Full-face shield worn over chemical splash goggles.[10] |
| Hand | Nitrile gloves for incidental contact.[10] | Double-gloving with an outer glove of a more robust material like neoprene or butyl rubber.[10] |
| Body | Standard laboratory coat. | Chemical-resistant apron or disposable coveralls, especially when handling >1g.[12] |
| Respiratory | Not required if handled exclusively within a certified chemical fume hood. | For handling powder outside a hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[7][10] |
*High-risk operations include handling large quantities, potential for dust generation, and spill cleanup.
Standard Operating Procedures: From Receipt to Disposal
Adherence to the following step-by-step protocols is critical for minimizing exposure and ensuring safe operations.
Receiving and Storage
-
Inspect Container: Upon receipt, visually inspect the container for any damage.
-
Date the Container: Immediately write the date of receipt and the date of opening on the container label. This is a critical step for monitoring potential peroxide formation.[9]
-
Store Appropriately: Store the container tightly sealed at its recommended temperature of -20°C, protected from light and moisture.[1][3] The storage area should be away from heat, ignition sources, and oxidizing agents.[13][14]
Safe Handling and Experimental Workflow
All manipulations of solid this compound and its solutions must be performed within a certified chemical fume hood to mitigate inhalation risks.[11]
-
Preparation: Before handling, ensure the fume hood sash is at the appropriate height and that an appropriate chemical spill kit and waste container are readily accessible.
-
Weighing:
-
Dissolution: When preparing solutions, add the solid compound slowly to the solvent. Be aware of the hazards associated with the chosen solvent.
-
Peroxide Check: For containers that have been opened and stored for over 6 months, it is best practice to test for peroxides before use, especially if the material is to be heated. NEVER test a container that has visible crystal formation, discoloration, or an oily precipitate.[9] In such cases, do not move the container and contact your institution's Environmental Health and Safety (EHS) department immediately.[9]
Safe Handling Workflow Diagram
The following diagram outlines the critical decision points and actions for safely handling this compound.
Caption: Workflow for handling this compound.
Emergency Response Protocols
Rapid and correct response to an emergency is vital.
Spill Containment and Cleanup
-
Solid Spill: If a significant amount of dust is generated, evacuate the immediate area. Avoid dry sweeping. Gently cover the spill with an inert absorbent material such as sand or vermiculite to prevent the dust from becoming airborne.[15] Carefully scoop the mixture into a clearly labeled, sealed container for hazardous waste disposal.[15]
-
Solution Spill: Absorb the spill with a chemical absorbent pad or inert material. Scoop the material into a sealed container for disposal.
-
Decontamination: Following cleanup, decontaminate the spill area with an appropriate solvent, followed by soap and water.[15] All cleaning materials must be disposed of as hazardous waste.[15]
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15-20 minutes.[7][15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a poison control center or doctor immediately for treatment advice.[7][8]
Waste Disposal
All waste streams containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be treated as hazardous chemical waste.[15][16]
-
Segregation: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless directed by your institution's EHS department.
-
Labeling: The waste container label must include the full chemical name and identify it as non-halogenated organic waste.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. Disposal must be conducted by a licensed hazardous waste management company in accordance with all local, regional, and national regulations.[17][18]
-
Prohibition: Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer.[5][14]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
